A Critical Intermediate for Sulfonylurea Therapeutics and Chemical Biology Executive Summary 4-(3-Methyl-ureido)benzenesulfonyl chloride (CAS 677326-97-5) is a specialized electrophilic building block used primarily in t...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Intermediate for Sulfonylurea Therapeutics and Chemical Biology
Executive Summary
4-(3-Methyl-ureido)benzenesulfonyl chloride (CAS 677326-97-5) is a specialized electrophilic building block used primarily in the synthesis of sulfonylurea-class antidiabetics and the development of chemical biology probes. Unlike standard sulfonyl chlorides, this molecule incorporates a pre-formed methylurea moiety, allowing for the "reverse" synthesis of sulfonylureas: fixing the urea pharmacophore while varying the sulfonamide domain. This guide details its physicochemical properties, validated synthesis protocols, and handling requirements to ensure high-fidelity experimental outcomes.
Sulfonyl Chloride (Electrophile), Urea (Hydrogen Bond Donor/Acceptor)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, THF, Acetone; Hydrolyzes in Water/Alcohols
Structural Reactivity Profile
The molecule features two distinct reactive centers:[1]
Sulfonyl Chloride (
): Highly electrophilic.[2] Reacts rapidly with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonates, and thiosulfonates.
Methylurea (
): A stable, neutral moiety under mild conditions. However, the urea nitrogens can act as weak nucleophiles or be hydrolyzed under strongly acidic/basic conditions at elevated temperatures.
Critical Design Note: The para-positioning of the urea group exerts an electron-donating effect (via resonance), potentially reducing the electrophilicity of the sulfonyl chloride compared to nitro-benzenesulfonyl chlorides, but making the resulting sulfonamides more stable.
Synthesis & Manufacturing Methodologies
Two primary routes exist for the synthesis of 4-(3-Methyl-ureido)benzenesulfonyl chloride. The Direct Chlorosulfonation Route is preferred for industrial scalability, while the Stepwise Conversion Route offers higher regiochemical purity for research applications.
Route A: Direct Chlorosulfonation (Industrial Standard)
This method utilizes the ortho/para directing nature of the urea group. Steric hindrance from the urea moiety overwhelmingly favors para-substitution.
Precursor: 1-Methyl-3-phenylurea.
Reagent: Chlorosulfonic acid (
) (Excess).
Mechanism: Electrophilic aromatic substitution followed by conversion of the sulfonic acid intermediate to the sulfonyl chloride in situ.
Step 1: Reaction with Methyl Isocyanate in aqueous base to form 4-(3-methylureido)benzenesulfonic acid.
Step 2: Chlorination using Thionyl Chloride (
) and catalytic DMF.
Visualization of Synthesis Pathways
Caption: Comparison of Direct Chlorosulfonation (Route A) and Stepwise Synthesis (Route B) pathways.
Experimental Protocol: Synthesis via Route A
Note: This protocol assumes the use of standard Schlenk line techniques due to the moisture sensitivity of chlorosulfonic acid.
Reagents:
1-Methyl-3-phenylurea (10.0 g, 66.6 mmol)
Chlorosulfonic acid (22.0 mL, 330 mmol, 5.0 eq)
Dichloromethane (DCM) (Anhydrous)
Ice/Water (for quenching)
Step-by-Step Methodology:
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO2 gas).
Cooling: Charge the flask with Chlorosulfonic acid. Cool to 0°C using an ice/salt bath.
Addition: Add 1-Methyl-3-phenylurea portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (hydrolyze an aliquot) or LC-MS.
Quenching (Critical): Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a white solid.
Why? Direct addition of water to the acid causes violent boiling. Adding the acid to ice dissipates heat.
Isolation: Filter the solid immediately. Wash with cold water (
mL) to remove residual acid.
Drying: Dissolve the wet cake in DCM, dry over anhydrous
, filter, and concentrate in vacuo.
Storage: Store under Argon at -20°C.
Applications & Reactivity
This intermediate is a versatile "electrophilic urea" donor. It allows researchers to synthesize complex sulfonylureas that are inaccessible via the standard "Sulfonamide + Isocyanate" route.
Workflow: Library Generation of Sulfonylureas
To generate a library of N-substituted sulfonamides preserving the methylurea motif:
Dissolution: Dissolve 1.0 eq of 4-(3-Methyl-ureido)benzenesulfonyl chloride in anhydrous THF.
Base Scavenger: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Nucleophile Addition: Add 1.0 eq of the target Amine (
).
Workup: The reaction is typically complete within 1-2 hours at RT.
Reactivity Logic Diagram
Caption: Divergent synthesis pathways from the sulfonyl chloride core.
Analytical Characterization & Quality Control
To ensure the integrity of the sulfonyl chloride (which degrades to sulfonic acid), the following QC steps are mandatory before use.
Method
Expected Signal / Observation
1H NMR (DMSO-d6)
2.65 (d, 3H, ), 6.20 (q, 1H, ), 7.5-7.8 (m, 4H, Ar-H), 9.0 (s, 1H, ). Note: Sulfonyl chloride may hydrolyze in wet DMSO; use CDCl3 if soluble or dry DMSO.
HPLC-MS
Run in ACN/Water (neutral). Acidic mobile phases may cause hydrolysis on-column. Look for Methyl ester adduct if using MeOH ().
Chloride Titration
Volhard method or Potentiometric titration to quantify hydrolyzable chloride vs. ionic chloride.
Melting Point
Distinct sharp melting point (approx. 170-180°C decomp, varies by purity).
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(3-Methyl-ureido)-benzenesulfonyl chloride Executive Summary 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 677326-97-5) is a specialized elec...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Executive Summary
4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 677326-97-5) is a specialized electrophilic building block used primarily in the synthesis of sulfonylurea-class small molecules. As a bifunctional scaffold containing a nucleophilic urea moiety and a highly reactive sulfonyl chloride, it serves as a critical intermediate for generating diverse libraries of antidiabetic agents and carbonic anhydrase inhibitors.
This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, and synthetic handling, designed for researchers requiring precision in stoichiometry and structural validation.
Physicochemical Profile & Molecular Weight
Accurate molecular weight determination is the cornerstone of stoichiometric precision in organic synthesis. For 4-(3-Methyl-ureido)-benzenesulfonyl chloride, the presence of sulfur and chlorine isotopes necessitates a distinction between average and monoisotopic mass for mass spectrometry (MS) validation.
Data Summary Table
Property
Value
Notes
Chemical Formula
Average Molecular Weight
248.69 g/mol
Used for stoichiometric calculations (weighing).
Monoisotopic Mass
248.002 g/mol
Based on and ; Primary MS peak ().
Exact Mass ()
250.000 g/mol
Based on ; Secondary MS peak (~32% abundance).
Physical State
Off-white to pale yellow solid
Hygroscopic; hydrolyzes in moist air.
Solubility
Soluble in DCM, THF, Acetone
Reacts with protic solvents (MeOH, ).
Elemental Composition Analysis
Carbon (C): 38.64%
Hydrogen (H): 3.65%
Chlorine (Cl): 14.26%
Nitrogen (N): 11.26%
Oxygen (O): 19.30%
Sulfur (S): 12.89%
Scientist’s Note: When analyzing this compound via LC-MS, look for the characteristic 3:1 isotopic ratio between the 248 (
) and 250 () peaks due to the natural abundance of Chlorine-35 and Chlorine-37. This is the primary "fingerprint" for confirming the integrity of the sulfonyl chloride group.
Structural Analysis & Reactivity
The molecule features a para-substituted benzene ring, ensuring a linear geometry that is favorable for binding in protein active sites (e.g., SUR1 receptors).
The Electrophile (
): The sulfonyl chloride group is the reactive warhead. It is highly susceptible to nucleophilic attack by amines (to form sulfonamides) or water (hydrolysis).
The Nucleophile/Donor (Urea): The 3-methyl-ureido group (
) provides hydrogen bond donor/acceptor sites. Unlike simple anilines, the urea nitrogen attached to the ring is less nucleophilic due to conjugation with the carbonyl, preventing self-polymerization under standard storage conditions.
Visualizing the Reactivity Logic
Figure 1: Reactivity profile showing the desired synthetic pathway (green) versus the degradation risk (red).
Synthetic Methodology
As this compound is moisture-sensitive, synthesis and handling require strict anhydrous conditions. The following protocol outlines the generation of sulfonamide derivatives using this chloride.
Preparation of the Intermediate (Synthesis Logic)
While often purchased, this compound is synthesized via chlorosulfonation :
Precursor: 1-Methyl-3-phenylurea.
Reagent: Chlorosulfonic acid (
) in excess.
Mechanism: Electrophilic aromatic substitution. The ureido group directs the sulfonyl group to the para position.
Quenching: Careful addition to ice (exothermic) to precipitate the solid chloride.
General Protocol: Derivatization with Amines
Objective: To couple the sulfonyl chloride with an amine (
Triethylamine or Pyridine (1.5 equiv, acid scavenger)
Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Workflow:
Dissolution: Dissolve the amine and base in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
Addition: Dissolve 4-(3-Methyl-ureido)-benzenesulfonyl chloride in a minimal volume of DCM. Add dropwise to the amine solution to control the exotherm.
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of the chloride).
Workup: Wash the organic layer with 1N HCl (to remove excess amine/base), followed by brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOH/Water if necessary.
Critical Control Point: Do not use methanol or ethanol as solvents for the reaction, as they will compete with the amine to form sulfonate esters.
Analytical Characterization
To validate the identity of the compound (or its derivatives), rely on the following spectral signatures:
NMR (DMSO-):
~2.6 ppm: Doublet () corresponding to the methyl group.
~6.0 ppm: Broad multiplet () for the terminal urea nitrogen.
~7.5 - 7.9 ppm: Two doublets (, AA'BB' system) characteristic of para-substitution.
~9.0 ppm: Singlet () for the internal urea nitrogen attached to the ring.
Mass Spectrometry:
Positive Mode: Look for
or .
Pattern: Confirm the presence of Chlorine. If the peak at
X has a partner at with ~33% intensity, the sulfonyl chloride is intact. If only the lower mass peak exists (or a different mass entirely), hydrolysis to the sulfonic acid ( replaces ) has likely occurred.
Handling & Storage
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Container: Tightly sealed glass vial with a PTFE-lined cap.
Stability: The compound is hygroscopic . Exposure to atmospheric moisture converts it to the corresponding sulfonic acid (MW 230.24 g/mol ) and HCl gas.
Safety: Wear gloves and eye protection. Sulfonyl chlorides are corrosive and lachrymators.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217350, 4-[(Methylcarbamoyl)amino]benzenesulfonyl chloride. Retrieved from [Link]
ChemWhat. (2024). Chemical Properties of 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS 677326-97-5). Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical.
This technical guide outlines the synthesis of 4-(3-Methylureido)benzenesulfonyl chloride , a critical bifunctional intermediate often employed in the development of sulfonylurea-class antidiabetic agents (e.g., Gliclazide analogs) and novel sulfonamide-based inhibitors.[1][2] The molecule features a reactive sulfonyl chloride motif para to a methylurea group.
The synthesis strategy prioritizes the direct chlorosulfonation of 1-methyl-3-phenylurea .[1][2] This route is selected for its industrial robustness, high atom economy, and the strong para-directing effect of the urea substituent, which ensures high regioselectivity without the need for complex protecting groups.[2]
Retrosynthetic Analysis & Strategy
To design a scalable and high-purity synthesis, we employ a retrosynthetic disconnection at the sulfonyl-aryl bond.[1][2]
Strategic Logic[2]
Disconnection: The sulfonyl chloride group (
) is introduced via Electrophilic Aromatic Substitution ().[2] This is the most direct method for electron-rich aromatic systems.[1]
Precursor Identification: The parent scaffold is 1-methyl-3-phenylurea .[1][2] The urea moiety (
) is a moderate activator and an ortho/para director.[1][2] Due to the steric bulk of the urea group, substitution occurs predominantly at the para position.[2]
Starting Materials: The urea precursor is readily synthesized from aniline and methyl isocyanate (or generated in situ via methylamine and phenyl isocyanate).[2]
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic breakdown identifying the core urea precursor and chlorosulfonation strategy.
Detailed Experimental Protocol
Phase 1: Synthesis of Precursor (1-Methyl-3-phenylurea)
Note: If commercial 1-methyl-3-phenylurea is available, proceed directly to Phase 2.[1][2]
Rationale: The reaction between aniline and methyl isocyanate is rapid and quantitative. Toluene is chosen as the solvent to allow the product to precipitate directly, simplifying isolation.[2]
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, thermometer, and dropping funnel. Purge with nitrogen.[3][4]
Charge: Add Aniline (9.3 g, 100 mmol) and dry Toluene (150 mL) . Cool to 0–5°C.[4]
Addition: Add Methyl Isocyanate (6.0 g, 105 mmol) dropwise over 30 minutes. Maintain temperature <10°C to prevent uncontrolled exotherm.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A thick white precipitate will form.
Workup: Filter the solid.[5] Wash with cold toluene (
Rationale: Chlorosulfonic acid serves as both the solvent and the reagent.[2] Using an excess (5–8 equivalents) drives the equilibrium from the sulfonic acid intermediate to the sulfonyl chloride.[2]
Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas.[2] Perform all operations in a fume hood.
Protocol:
Reagent Preparation: Charge Chlorosulfonic acid (35 mL, ~520 mmol, ~8 eq) into a dry 250 mL RBF equipped with a drying tube (
) and a gas trap (scrubber) for HCl.
Cooling: Cool the acid to 0–5°C using an ice-salt bath.
1370, 1170 cm ( asymmetric/symmetric stretch); 1650 cm (Urea C=O); 3300 cm (NH stretch).[1][2]
Mass Spectrometry
LC-MS (ESI)
typically not stable (hydrolyzes).[1][2] Look for methyl ester adduct if run in MeOH, or hydrolysate .
Troubleshooting Common Issues
Low Yield: Usually due to inefficient quenching.[2] Ensure the reaction mix is poured slowly onto ice to prevent localized heating and hydrolysis.
Gummy Product: Indicates incomplete drying or presence of sulfonic acid. Redissolve in DCM, wash with brine, and re-precipitate with Hexane.[2]
Safety & Handling
Corrosivity: Chlorosulfonic acid is highly corrosive and causes severe burns. Full PPE (Face shield, acid-resistant gloves, apron) is mandatory.[1][2]
Reactivity: The product, 4-(3-methylureido)benzenesulfonyl chloride, is moisture-sensitive.[1][2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
First Aid: In case of skin contact with chlorosulfonic acid, wash immediately with vast amounts of water.[2] Do not try to neutralize first; dilution is key.
Technical Guide: Strategic Selection & Processing of Starting Materials for 4-(3-Methyl-ureido)-benzenesulfonyl Chloride
The synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride requires a strategic selection of starting materials that balances reactivity, stability, and industrial scalability. This guide details the two primary retro...
Author: BenchChem Technical Support Team. Date: February 2026
The synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride requires a strategic selection of starting materials that balances reactivity, stability, and industrial scalability. This guide details the two primary retrosynthetic pathways: the Direct Chlorosulfonation Route (Industry Standard) and the Sulfanilic Acid Route (Alternative for Sensitivity), focusing on the critical quality attributes (CQAs) of the starting materials.
Part 1: Retrosynthetic Analysis & Pathway Logic[1]
To determine the optimal starting materials, we must first deconstruct the target molecule.[1] The structure consists of a central benzene ring substituted para to each other with a sulfonyl chloride group (-SO₂Cl) and a 3-methyl-ureido group (-NH-CO-NH-CH₃) .
The Strategic Disconnects[1][2]
Disconnection A (Sulfonyl Chloride Formation): The most robust bond to form late-stage is the carbon-sulfur bond via electrophilic aromatic substitution. This identifies 1-Methyl-3-phenylurea as the primary organic precursor.
Disconnection B (Urea Formation): If the sulfonyl group is already present (as a sulfonic acid), the urea linkage can be formed.[2] This identifies Sulfanilic Acid as an alternative starting material.
Part 2: Primary Starting Materials (Direct Chlorosulfonation Route)
This route is preferred for high-throughput synthesis due to its step efficiency. The core reaction involves the chlorosulfonation of the urea derivative.[2][1][3]
1-Methyl-3-phenylurea (N-Methyl-N'-phenylurea)
Role: The organic backbone / Substrate.[2][1][4][5][6]
CAS: 1007-42-7
Synthesis vs. Sourcing: While commercially available, it is often synthesized in-house to control moisture content.[2]
Impurities (e.g., sym-diphenylurea) will chlorosulfonate, creating difficult-to-separate byproducts.
Water Content
<0.1% (KF)
CRITICAL: Water reacts violently with Chlorosulfonic acid (Reagent 2) to form H₂SO₄ and HCl gas, quenching the reagent and generating heat that can degrade the urea linkage.
Isomer Profile
<0.5% ortho/meta
The starting urea must be regiochemically pure.[1] The urea group is ortho/para directing; the para position must be open and sterically accessible.[2][1]
Temperature Sensitivity: The reaction must be kept between 0°C and 20°C initially. Higher temperatures (>50°C) during addition can cause the urea linkage to hydrolyze or the aromatic ring to over-sulfonate.
Part 3: Alternative Starting Materials (Sulfanilic Acid Route)
This route is utilized if the urea linkage proves unstable under the harsh, acidic conditions of chlorosulfonation, or to avoid handling large volumes of chlorosulfonic acid.[2][1]
Function: Converts the intermediate 4-(3-methyl-ureido)-benzenesulfonic acid into the target sulfonyl chloride.
Part 4: Experimental Protocol (Direct Route)
Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts explosively with water.[2][1] Perform all operations in a fume hood with full PPE (face shield, acid-resistant gloves).
Step-by-Step Methodology
Preparation of Substrate:
Dry 1-Methyl-3-phenylurea in a vacuum oven at 50°C for 4 hours to ensure moisture is <0.1%.
Chlorosulfonation:
Charge Chlorosulfonic acid (5.0 equiv) into a dry, glass-lined reactor. Cool to 0–5°C .[2]
Slowly add the dried 1-Methyl-3-phenylurea (1.0 equiv) portion-wise over 60 minutes.
Control: Maintain internal temperature <10°C. The reaction is exothermic.[2][1]
Mechanism:[5][8][11][12][13][14][15] The urea nitrogen protonates, but the ring remains activated enough for substitution.[2][1]
Digestion:
Allow the mixture to warm to 20–25°C and stir for 2–3 hours.
Optional: If conversion is incomplete (monitored by TLC/HPLC), heat gently to 40°C, but monitor for urea hydrolysis.[2][1]
Quenching & Isolation:
Prepare a slurry of crushed ice and water (10x volume).
Slowly pour the reaction mass onto the ice with vigorous stirring. Do not pour water into the acid. [1]
The product, 4-(3-Methyl-ureido)-benzenesulfonyl chloride , will precipitate as a white to off-white solid.
Filter immediately. Wash with cold water to remove residual acid.
Drying: Dry under vacuum at <40°C. Note: Sulfonyl chlorides are moisture sensitive; prolonged drying or storage in humid air will hydrolyze it back to the sulfonic acid.[1]
Part 5: Visualization of Pathways[2]
Caption: Figure 1. Comparative synthetic pathways. The solid blue line denotes the preferred industrial route via direct chlorosulfonation of the urea intermediate.[2][1]
Part 6: References
Weyer, R., & Hitzel, V. (1988).[2][1] Acylureidoalkylbenzenesulfonylureas with blood glucose lowering activity. Arzneimittel-Forschung, 38(9), 1079–1080.[2]
PrepChem. Synthesis of Sulfonyl Chlorides via Chlorosulfonation. Detailed protocols for chlorosulfonic acid handling and stoichiometry.
PubChem. Compound Summary: 1-Methyl-3-phenylurea. National Library of Medicine.[1]
Oakwood Chemical. Safety Data Sheet: 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride. (Analogous structure handling).
An In-depth Technical Guide to 4-(3-Methyl-ureido)-benzenesulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: This technical guide provides a comprehensive overview of 4-(3-Methyl-ureido)-benzenesulfonyl chloride, a key intermediate in the synthesis of diverse bioactive molecules. The document details its chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: This technical guide provides a comprehensive overview of 4-(3-Methyl-ureido)-benzenesulfonyl chloride, a key intermediate in the synthesis of diverse bioactive molecules. The document details its chemical identity, physicochemical properties, and outlines robust synthetic protocols. Furthermore, it explores the characteristic reactivity of its sulfonyl chloride moiety and discusses its applications as a versatile building block in medicinal chemistry, particularly for the development of enzyme inhibitors and other therapeutic agents. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development, offering expert insights into the strategic use of this valuable compound.
Nomenclature and Chemical Structure
The compound "4-(3-Methyl-ureido)-benzenesulfonyl chloride" is systematically named according to IUPAC nomenclature to ensure clarity and precision in scientific communication.
Figure 2: Proposed synthetic workflow for 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed method based on standard procedures for similar transformations. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Synthesis of 1-Methyl-3-phenylurea
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
Cool the solution to 0 °C in an ice bath.
Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Chlorosulfonation of 1-Methyl-3-phenylurea
In a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (5.0 eq).
Cool the chlorosulfonic acid to 0 °C.
Slowly add 1-methyl-3-phenylurea (1.0 eq) in small portions, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The precipitated solid product is collected by vacuum filtration.
Wash the solid with cold water until the washings are neutral.
Dry the product under vacuum to yield 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Chemical Reactivity and Derivatization
The primary site of reactivity in 4-(3-Methyl-ureido)-benzenesulfonyl chloride is the highly electrophilic sulfonyl chloride group. [2]This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, making it a valuable precursor for a range of sulfonamide and sulfonate ester derivatives.
Reaction with Amines to Form Sulfonamides
The reaction with primary or secondary amines is a cornerstone of its utility, leading to the formation of N-substituted sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
[3]
General Reaction:
R-NH₂ + 4-(3-Methyl-ureido)-benzenesulfonyl chloride → 4-(3-Methyl-ureido)-N-R-benzenesulfonamide + HCl
Reaction with Alcohols to Form Sulfonate Esters
In the presence of a base, it reacts with alcohols to yield sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.
[3]
General Reaction:
R-OH + 4-(3-Methyl-ureido)-benzenesulfonyl chloride → 4-(3-Methyl-ureido)-benzenesulfonate ester + HCl
The following diagram illustrates the key derivatization pathways:
Figure 3: Key derivatization reactions of 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Applications in Drug Discovery and Organic Synthesis
The 4-(ureido)-benzenesulfonyl chloride scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities.
Enzyme Inhibition: Sulfonamide-containing molecules are well-known inhibitors of various enzymes, including carbonic anhydrases and kinases. The ureido moiety can provide additional hydrogen bonding interactions within the active site of a target protein, enhancing binding affinity and selectivity.
[4]* Anticancer Agents: Several studies have reported the synthesis of ureidobenzenesulfonate and ureidobenzenesulfonamide derivatives with potent antiproliferative activity against various cancer cell lines. [5][6]These compounds can induce cell cycle arrest and DNA damage, highlighting their potential as novel anticancer therapeutics.
[7]* Antimicrobial and Other Therapeutic Areas: The broader class of sulfonylureas and related compounds has been explored for various therapeutic applications, including as antidiabetic, diuretic, and anti-inflammatory agents.
[1]
Safety and Handling
As with all sulfonyl chloride derivatives, 4-(3-Methyl-ureido)-benzenesulfonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazards: This compound is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact. It is harmful if swallowed or inhaled.
[8][9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling this chemical.
Storage: Store in a cool, dry place away from moisture, as it can hydrolyze to the corresponding sulfonic acid. [8]The container should be tightly sealed.
Disposal: Dispose of in accordance with local, state, and federal regulations. Unused material should be carefully neutralized before disposal.
References
Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. PMC. [Link]
Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
(PDF) Synthesis, Biological Evaluation, and Structure-Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. ResearchGate. [Link]
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]
N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. PMC. [Link]
NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Farmacia Journal. [Link]
Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. The Royal Society of Chemistry. [Link]
An In-depth Technical Guide to the Safety and Handling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(3-Methyl-ureido)-benzenesulfonyl chloride is a key intermediate in the synthesis of Glibenclamide (also known as Glyburide), a second-genera...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Methyl-ureido)-benzenesulfonyl chloride is a key intermediate in the synthesis of Glibenclamide (also known as Glyburide), a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] As with many sulfonyl chlorides, this compound is a highly reactive electrophile, necessitating stringent safety protocols to mitigate risks to personnel and the research environment. This guide provides a comprehensive overview of the chemical properties, hazards, and requisite handling procedures for 4-(3-Methyl-ureido)-benzenesulfonyl chloride, drawing upon established data for closely related sulfonyl chlorides to ensure a thorough and scientifically grounded approach to its safe utilization.
Chemical Identification and Physicochemical Properties
Insoluble in water; soluble in organic solvents like dichloromethane and chloroform.[4]
Analogy with related compounds
Reactivity
Highly reactive with nucleophiles, particularly water, alcohols, and amines.[1][6][7]
General sulfonyl chloride reactivity
Hygroscopicity
Expected to be hygroscopic and moisture-sensitive.[5]
Analogy with p-Toluenesulfonyl chloride
Hazard Identification and GHS Classification
Based on the known hazards of benzenesulfonyl chloride and other substituted sulfonyl chlorides, 4-(3-Methyl-ureido)-benzenesulfonyl chloride is anticipated to be classified as a corrosive substance.[2][5][8]
Anticipated GHS Classification:
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[9][10]
Acute Toxicity (Oral): May be harmful if swallowed.[11]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The primary hazard stems from the reactivity of the sulfonyl chloride group. Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it readily hydrolyzes to the corresponding sulfonic acid and hydrochloric acid, both of which are corrosive.[2][12]
Reactivity and Stability Analysis
The core of understanding the safe handling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride lies in its reactivity. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a target for nucleophiles.[13]
Key Reactivity Considerations:
Hydrolysis: Reacts vigorously with water to produce 4-(3-methyl-ureido)-benzenesulfonic acid and hydrochloric acid.[1][7][12] This reaction is exothermic and the generation of corrosive byproducts is a major safety concern. Therefore, the compound must be handled in dry conditions.[14]
Reaction with Alcohols and Amines: Reacts readily with alcohols to form sulfonate esters and with amines to form sulfonamides.[1][6] These reactions are fundamental to its use in synthesis but also indicate a hazard upon contact with biological molecules.
Incompatibilities: Incompatible with strong bases, oxidizing agents, and moisture.[15] It should be stored away from these substances.[16]
Caption: Reactivity of 4-(3-Methyl-ureido)-benzenesulfonyl chloride with common nucleophiles.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.[17]
Engineering Controls:
Fume Hood: All handling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]
Ventilation: The laboratory should have good general ventilation.[6]
Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[16][17]
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6][17] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection: A chemical-resistant lab coat or apron is necessary to protect skin and clothing.[6]
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[17]
Caption: Risk assessment and control hierarchy for handling 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Safe Handling and Storage Procedures
Handling:
Work in a well-ventilated area, preferably a chemical fume hood.[4][6]
Use spark-proof tools and avoid sources of ignition.[3]
Keep away from incompatible materials such as water, bases, and oxidizing agents.[15]
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed, corrosion-resistant container.[3]
The storage area should be cool, dry, and well-ventilated.[3][16]
Store away from moisture and incompatible substances.[15][16]
Never store corrosive chemicals above eye level.[4]
Emergency Procedures
First Aid:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][11]
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[3][8]
Spills:
Evacuate the area and ensure adequate ventilation.
Wear appropriate PPE.
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.
Collect the absorbed material into a sealed container for hazardous waste disposal.
Fire:
Use a dry chemical, carbon dioxide, or foam extinguisher.[3] Do NOT use water, as it will react with the compound.
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]
Disposal Considerations
All waste containing 4-(3-Methyl-ureido)-benzenesulfonyl chloride must be treated as hazardous waste.
Neutralization: Small amounts of uncontaminated material can be slowly and carefully added to a stirred, ice-cooled basic solution (e.g., 5% sodium bicarbonate) in a fume hood.
Disposal: Dispose of neutralized waste and contaminated materials through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[3]
Conclusion
4-(3-Methyl-ureido)-benzenesulfonyl chloride is a valuable synthetic intermediate, but its inherent reactivity as a sulfonyl chloride demands a high level of respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can safely manage the risks associated with this compound and continue their important work in advancing pharmaceutical science.
References
CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide. (n.d.). Google Patents.
How is Glibenclamide Sulfonamide(Intermediate) Manufactured?. (2025, June 27). PYG Lifesciences. Retrieved February 19, 2026, from [Link]
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved February 19, 2026, from [Link]
Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. (2021, February 24). EnviroServe. Retrieved February 19, 2026, from [Link]
Corrosives. (n.d.). Environment, Health and Safety - University of North Carolina at Chapel Hill. Retrieved February 19, 2026, from [Link]
Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. (2019, May 28). Reddit. Retrieved February 19, 2026, from [Link]
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 19, 2026, from [Link]
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). Organisation for Economic Co-operation and Development. Retrieved February 19, 2026, from [Link]
What are the safety precautions when handling Benzene Sulfonyl Chloride?. (2025, August 18). Blog. Retrieved February 19, 2026, from [Link]
Working Safely With Corrosives. (2024, February 20). HSE TRAINING MATERIALS AND TEMPLATES. Retrieved February 19, 2026, from [Link]
US2953578A - Sulfonyl urea compounds and a process of making same. (n.d.). Google Patents.
4-(Trifluoromethyl)benzenesulfonyl chloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]
PROCEDURE FOR HANDLING. (n.d.). Chemstock. Retrieved February 19, 2026, from [Link]
Why will sulfonic acid chlorides not react with water?. (2017, June 11). Quora. Retrieved February 19, 2026, from [Link]
How does water add to a sulfur molecule with a chloride attached?. (2014, November 11). ResearchGate. Retrieved February 19, 2026, from [Link]
SAFETY DATA SHEET - 4-(Methylsulfonyl)benzenesulfonyl chloride. (2024, February 24). Fisher Scientific. Retrieved February 19, 2026, from [Link]
Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. (2003, March 18). Cole-Parmer. Retrieved February 19, 2026, from [Link]
Technical Guide: Solubility Profile & Handling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
An in-depth technical guide regarding the solubility, stability, and handling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride , a critical intermediate in the synthesis of sulfonylurea pharmaceuticals. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide regarding the solubility, stability, and handling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride , a critical intermediate in the synthesis of sulfonylurea pharmaceuticals.
Executive Summary
4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 677326-97-5 ) is a highly reactive electrophilic intermediate used primarily in the synthesis of second-generation sulfonylurea antidiabetic drugs (e.g., Glimepiride analogs).[1]
For process chemists and researchers, "solubility" for this compound is not a static physical constant but a dynamic parameter constrained by hydrolytic instability and nucleophilic reactivity . This guide defines the operational solubility profile, distinguishing between thermodynamically stable solutions and kinetically transient reaction mixtures.
Key Technical Insight:
True solubility data for sulfonyl chlorides in protic media (water, alcohols) cannot be determined due to rapid solvolysis. Data presented here focuses on inert organic solvents for processing and reactive solvents where "solubility" implies derivatization.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The urea moiety introduces significant hydrogen-bonding capability, making this compound less soluble in non-polar solvents (e.g., Hexanes) compared to simple analogs like Tosyl Chloride.
Table 1: Operational Solubility Profile
Solvent Class
Specific Solvent
Solubility Rating
Stability
Application Context
Chlorinated
Dichloromethane (DCM)
High (>50 mg/mL)
Stable (Dry)
Preferred reaction solvent; excellent for synthesis and transport.
Chlorinated
Chloroform (CHCl₃)
Moderate-High
Stable (Dry)
Alternative to DCM; higher boiling point allows thermal acceleration.
Polar Aprotic
Tetrahydrofuran (THF)
High
Stable (Dry)
Solubilizes the urea moiety effectively; widely used in coupling reactions.
Polar Aprotic
Acetone
High
Stable (Dry)
Good for recrystallization (if mixed with antisolvent).
Polar Aprotic
Acetonitrile (MeCN)
Moderate
Stable (Dry)
Useful for HPLC sample prep (must be anhydrous).
Esters
Ethyl Acetate
Moderate
Stable (Dry)
Common extraction solvent; lower solubility than DCM.
Hydrocarbons
Hexanes / Heptane
Insoluble (<1 mg/mL)
Stable
Antisolvent : Used to precipitate the product from DCM/THF.
Protic (Water)
Water (pH 7)
Decomposes
Unstable
DO NOT USE. Rapid hydrolysis to sulfonic acid.
Protic (Alcohols)
Methanol / Ethanol
Reacts
Unstable
Reacts to form methyl/ethyl sulfonate esters.
Mechanism of Instability (Solvolysis)
In "wet" solvents or protic media, the sulfonyl chloride undergoes nucleophilic attack, degrading the material. The "solubility" observed in water is actually the rate of conversion to the water-soluble sulfonic acid.
Figure 1: Solubility vs. Reactivity pathways. Green paths indicate stable processing; red paths indicate degradation.
Experimental Determination Protocol
Since standard gravimetric solubility testing (shake-flask method) poses a risk of hydrolysis due to atmospheric moisture, the following High-Integrity Protocol is recommended for verifying solubility in a specific solvent batch.
Protocol: Kinetic Solubility Assessment via HPLC
Objective: Determine if a solvent is suitable for processing without degrading the starting material.
Preparation:
Dry the solvent (DCM, THF, etc.) over molecular sieves (3Å or 4Å) to <50 ppm water content.
Purge all glassware with Nitrogen or Argon.
Dissolution:
Weigh 50 mg of 4-(3-Methyl-ureido)-benzenesulfonyl chloride into a vial.
Add 1.0 mL of the test solvent.
Vortex for 30 seconds. Observe visual clarity.
Derivatization (Quench):
Why this step? You cannot inject the reactive chloride directly onto a reverse-phase (aqueous) HPLC column without it hydrolyzing during the run.
Take a 50 µL aliquot of the solution.
Add to 500 µL of a Morpholine/Methanol quench solution. (Morpholine reacts instantly to form the stable sulfonamide).
Analysis:
Inject the quenched sample into HPLC.
Pass Criteria: >98% conversion to the morpholine-sulfonamide adduct.
Fail Criteria: Presence of Sulfonic acid peak (indicating wet solvent caused hydrolysis before the quench).
Synthesis & Handling Workflow
This compound is rarely stored for long periods; it is typically generated in situ or used immediately.
Recommended Workflow
Generation: Chlorosulfonation of N-phenyl-N'-methylurea using Chlorosulfonic acid.
Drying: Vacuum dry at <40°C over P₂O₅. Critical: Wet cake degrades rapidly.
Solubilization: Dissolve in anhydrous THF or DCM for the subsequent coupling step.
Figure 2: Process workflow emphasizing the critical "Drying" and "Solubilization" steps to prevent hydrolysis.
References
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Data for Benzenesulfonyl chloride analogs. NIST Chemistry WebBook, SRD 69. [Link]
PubChem. (2024). Compound Summary: Benzenesulfonyl chloride derivatives.[1][2][3][4] National Center for Biotechnology Information. [Link]
Technical Guide: Spectral Characterization of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
The following technical guide details the spectral characterization and handling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride , a reactive intermediate often encountered in the synthesis of sulfonylurea herbicides and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectral characterization and handling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride , a reactive intermediate often encountered in the synthesis of sulfonylurea herbicides and pharmaceutical sulfonamides.
[1]
Executive Summary & Compound Profile
4-(3-Methyl-ureido)-benzenesulfonyl chloride is a para-substituted benzenesulfonyl chloride derivative featuring a methylurea moiety.[1] It serves as a critical electrophilic intermediate for introducing the 4-(3-methylureido)benzenesulfonyl pharmacophore into amines or alcohols.[1]
Due to the high reactivity of the chlorosulfonyl group towards nucleophiles (including water), this compound is classified as labile .[1] It is rarely isolated as a shelf-stable reagent but is typically generated in situ or isolated under strictly anhydrous conditions for immediate use.[1]
Soluble in DCM, THF, Acetone; Reacts violently with water/alcohols
Synthesis & Reaction Context
Understanding the synthesis is crucial for interpreting spectral impurities (e.g., sulfonic acid hydrolysis products).[1] The standard route involves the chlorosulfonation of 1-methyl-3-phenylurea .[1]
Synthesis Workflow (Graphviz)
The following diagram illustrates the generation and potential degradation pathways.
Figure 1: Synthesis and degradation pathway.[1] The target chloride is kinetically formed but thermodynamically unstable in the presence of moisture.[1]
Spectral Characterization (NMR, IR, MS)[1][6]
A. Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d₆ is commonly used for solubility, but it can accelerate hydrolysis or react with the sulfonyl chloride over time.[1] Anhydrous CDCl₃ is preferred for stability, though solubility may be limited.[1] The data below assumes a dry DMSO-d₆ or CDCl₃ environment.
¹H NMR (400 MHz, DMSO-d₆)
Note: Chemical shifts are predicted based on the substituent effects of the -SO₂Cl (electron-withdrawing) and -NH-CO-NH-Me (electron-donating) groups on the benzene ring.[1]
Sulfonyl-Chloride bond stretch (Fingerprint region).[1]
C. Mass Spectrometry (MS)
Ionization Method: Electron Impact (EI) or ESI (in non-protic solvent).[1]
Warning: In ESI with methanol/water, the methyl ester or sulfonic acid (hydrolysis product) is often observed instead of the parent chloride.[1]
m/z
Ion Identity
Interpretation
248 / 250
[M]⁺•
Molecular ion.[1][2] Exhibits characteristic 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.
213
[M - Cl]⁺
Loss of Chlorine radical (formation of sulfonyl cation).[1]
149
[M - SO₂Cl]⁺
Loss of chlorosulfonyl group (Ureido-phenyl cation).[1]
Advanced Pharmacological Modulation of Carbonic Anhydrase: Mechanisms, Inhibitors, and Therapeutic Frontiers
[1][2] Executive Summary Carbonic Anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide ( ).[1][2][3][4][5][6][7][8][9][10] While historically recognized for their...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Carbonic Anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide (
).[1][2][3][4][5][6][7][8][9][10] While historically recognized for their role in diuresis and glaucoma management via ubiquitous isoforms (CA I, CA II), the field has undergone a paradigm shift. Current drug discovery focuses heavily on isoform-selective inhibition, particularly targeting the tumor-associated, hypoxia-inducible isoforms (CA IX, CA XII) which drive malignant progression and metastasis.[9]
This guide analyzes the structural biology, kinetic mechanisms, and structure-activity relationships (SAR) of CA inhibitors (CAIs), providing a roadmap for researchers transitioning from classical sulfonamide chemistry to next-generation, isoform-specific pharmacophores.
The Enzyme: Structural and Physiological Diversity
The human genome encodes 15
-CA isoforms, differing in catalytic activity, subcellular localization, and tissue distribution. Effective drug design requires navigating this "isoform homology trap" to avoid off-target effects (e.g., paresthesia from CA I inhibition).
Table 1: Key Human Carbonic Anhydrase Isoforms
Isoform
Localization
Catalytic Efficiency ()
Physiological Role
Therapeutic Relevance
hCA I
Cytosolic (RBCs, GI tract)
Low ()
pH homeostasis
Off-target (Side effects)
hCA II
Cytosolic (Ubiquitous)
High ()
Respiration, aqueous humor secretion, CSF production
Glaucoma, Edema, Epilepsy
hCA IV
Membrane-bound (GPI-anchored)
High
Renal acid secretion
Diuretics
hCA IX
Transmembrane
High ()
pH regulation in hypoxia, cell adhesion
Hypoxic Tumors / Metastasis
hCA XII
Transmembrane
Low-Medium
pH regulation in hypoxia
Hypoxic Tumors / Glaucoma
Mechanistic Foundations
The Catalytic Cycle
The active site of
-CAs features a Zn(II) ion coordinated by three histidine residues (His94, His96, His119 in hCA II numbering) and a water molecule/hydroxide ion. The catalytic mechanism is a two-step "ping-pong" process:
Nucleophilic Attack: The Zinc-bound hydroxide (
) attacks to form bicarbonate (), which is then displaced by a water molecule.
Proton Shuttle: The regeneration of the active species involves the transfer of a proton from the Zinc-bound water to the bulk solvent, mediated by a proton shuttling residue (typically His64).
Inhibition Mechanisms
Classical (Sulfonamides): The deprotonated sulfonamide nitrogen acts as a zinc-binding group (ZBG), displacing the zinc-bound water/hydroxide and locking the enzyme in an inactive state.
Non-Classical (Coumarins): These act as "suicide inhibitors." They are hydrolyzed by the CA esterase activity to form 2-hydroxycinnamic acids, which bind at the entrance of the active site, occluding substrate entry without directly binding the metal.
Visualization: Catalytic Cycle & Inhibition Logic
Figure 1: The catalytic cycle of Carbonic Anhydrase and the interference points of classical (Sulfonamide) and non-classical (Coumarin) inhibitors.
Chemical Classes and SAR
Sulfonamides and Bioisosteres (
)
The primary pharmacophore.
SAR Insight: The
moiety is non-negotiable for classical zinc binding. Selectivity is achieved by "tail" modifications (the R-group) that interact with the hydrophobic and hydrophilic halves of the active site cleft.
SLC-0111: Ureido-sulfonamide.[13] High selectivity for CA IX/XII due to a flexible tail that interacts with unique residues in the tumor-associated isoforms.
Coumarins and Sulfocoumarins
Prodrugs that exploit the esterase activity of CAs.
Mechanism: Hydrolysis leads to the formation of a cis-2-hydroxycinnamic acid derivative.
Selectivity: Because the hydrolysis rate and the binding of the product depend heavily on the specific geometry of the active site entrance (which varies more than the conserved Zn center), these compounds often exhibit >100-fold selectivity for CA IX/XII over CA I/II.
Therapeutic Landscape: The Oncology Frontier
Hypoxic tumors express Hypoxia-Inducible Factor 1
(HIF-1), which upregulates CA IX and XII. These enzymes acidify the extracellular tumor microenvironment (contributing to matrix degradation and metastasis) while maintaining a neutral intracellular pH (preventing apoptosis).
Visualization: The Hypoxic Tumor Survival Pathway
Figure 2: The role of CA IX/XII in hypoxic tumor progression and the therapeutic intervention point.
This is the gold standard for determining the inhibition constant (
) of a compound. Unlike esterase assays (using p-nitrophenyl acetate), this measures the physiological reaction.
Principle
The assay monitors the change in pH (via a colorimetric indicator) as
is hydrated to carbonic acid.[4][10] The reaction is extremely fast (), requiring stopped-flow instrumentation to capture the kinetics in the millisecond range.
Materials
Enzyme: Recombinant hCA isoform (e.g., hCA II, hCA IX).
Substrate:
saturated water.
Buffer: HEPES (pH 7.5) containing the pH indicator (Phenol Red or Pyranine).[1][12]
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Bio-Logic).
Step-by-Step Methodology
Reagent Preparation:
Solution A (Enzyme + Inhibitor): Mix enzyme (final conc. ~10 nM) with the indicator (0.2 mM Phenol Red) and the test inhibitor (varying concentrations) in 20 mM HEPES buffer. Incubate for 15 minutes to allow E-I complex formation.
Solution B (Substrate): Saturate pure water with
by bubbling gas for 30 minutes. (Concentration 1.7 mM at 25°C).
Instrument Setup:
Set monochromator to the absorbance maximum of the indicator (e.g., 557 nm for Phenol Red).
Set temperature to 20°C or 25°C.
Data Acquisition:
Rapidly mix Solution A and Solution B (1:1 ratio) in the stopped-flow cell.
Record the absorbance change over 0.1 – 1.0 seconds.
Analysis:
Extract the initial velocity (
) from the linear portion of the absorbance curve.[10]
Plot
vs. [Inhibitor].
Fit data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive
The following table highlights the shift from classical non-selective agents to modern isoform-specific candidates.
Table 2: Inhibition Constants (
, nM) of Reference and Novel CAIs
Compound
Class
hCA I (Off-target)
hCA II (Off-target)
hCA IX (Target)
hCA XII (Target)
Selectivity Ratio (II/IX)
Acetazolamide
Sulfonamide
250
12
25
5.7
~0.5 (Non-selective)
Dorzolamide
Sulfonamide
50,000
9
52
3.5
~0.17 (Glaucoma focused)
SLC-0111
Ureido-sulfonamide
>5,000
>1,000
45
4.5
>22 (Selective)
Coumarin 1
Coumarin
>10,000
>10,000
11
9.0
>900 (Highly Selective)
Note: Data represents aggregate values from Supuran et al. literature.[14]
values can vary based on assay conditions.
References
Supuran, C. T. (2008).[11][15] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[16][14][17][18][19][20] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Neri, D., & Supuran, C. T. (2011).[14] Interfering with pH regulation in tumours as a therapeutic strategy.[13][14][17][20] Nature Reviews Drug Discovery, 10(10), 767-777.[14] Link
Supuran, C. T. (2016).[14] Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023-2032.[14] Link
Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant tumor-associated carbonic anhydrase isoform XII. Proceedings of the National Academy of Sciences, 109(24), 9392-9397. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][6][8][9][10][21] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
4-(3-Methyl-ureido)-benzenesulfonyl Chloride: The Convergent Linker
The following technical guide provides an in-depth analysis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride , a specialized pharmacophore building block used in the synthesis of sulfonylurea therapeutics. Technical Guide...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride , a specialized pharmacophore building block used in the synthesis of sulfonylurea therapeutics.
Technical Guide & Application Whitepaper
Executive Summary
4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 678185-70-1) represents a strategic intermediate in medicinal chemistry, specifically for the "reverse synthesis" of sulfonylurea-class antidiabetics (e.g., Gliclazide, Glimepiride analogs). Unlike standard protocols that form the urea moiety last (via sulfonamide + isocyanate), this compound pre-installs the urea functionality, allowing the sulfonyl group to serve as the final coupling handle. This "convergent" approach is critical when the target amine partner is complex, chiral, or acid-sensitive.
The synthesis of this compound requires balancing the aggressive electrophilic substitution needed to install the sulfonyl group against the hydrolytic stability of the urea linkage. Two primary methodologies are established: Direct Chlorosulfonation (Industrial) and Sulfonic Acid Activation (High Precision).
Method A: Direct Chlorosulfonation (Standard Protocol)
This method utilizes chlorosulfonic acid (
) as both reagent and solvent. The urea group acts as a para-directing activator, guiding the sulfonyl group to the 4-position.
and stir for 2–4 hours. Evolution of gas indicates reaction progress.
Quenching: Cool the reaction mass to ambient temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.
Isolation: The product precipitates as a white/off-white solid. Filter immediately and wash with ice-cold water (3x) to remove residual acid.
Drying: Vacuum dry over
or in a desiccator. Avoid heat during drying to prevent hydrolysis.
Method B: Sulfonic Acid Activation (Alternative)
For higher purity requirements, the sulfonic acid precursor is synthesized first, then converted to the chloride. This avoids exposing the urea to prolonged heating in chlorosulfonic acid.
Sulfonation: React 1-methyl-3-phenylurea with concentrated
or Oleum to yield 4-(3-methylureido)benzenesulfonic acid .
Chlorination: Suspend the dry sulfonic acid in toluene. Add
or (with catalytic DMF) and reflux until homogeneous.
Workup: Evaporate solvent to yield the sulfonyl chloride.
Visualization: Synthetic Pathway
The following diagram illustrates the Direct Chlorosulfonation pathway and the subsequent coupling logic.
Figure 1: Reaction scheme for the synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride and its downstream application.
Reactivity & Application (The "Use")
The "Reverse" Sulfonylurea Strategy
Standard sulfonylurea synthesis reacts a sulfonamide with an isocyanate. However, isocyanates can be unstable or difficult to source for complex R-groups. This compound allows the use of amines as the variable partner.[5]
Base Scavenger: Pyridine (2 eq.) or Triethylamine (1.5 eq.) + DMAP (catalytic).
Procedure:
Dissolve the amine partner (e.g., azabicyclo-octyl amine) in solvent with base.
Cool to
.
Add 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1.1 eq.) dissolved in solvent dropwise.
Warm to RT and monitor by TLC/LC-MS.
Outcome: High-yield formation of the sulfonamide bond without disturbing the pre-existing urea.
Quantitative Data: Solvent Compatibility
The stability of the sulfonyl chloride varies significantly by solvent.
Solvent
Stability (t at 25°C)
Suitability for Coupling
Dichloromethane (DCM)
> 48 Hours
Excellent (Standard choice)
Tetrahydrofuran (THF)
~ 24 Hours
Good (Ensure anhydrous)
Acetonitrile (MeCN)
> 24 Hours
Good (Polar amines)
Water / Alcohols
< 15 Minutes
Unsuitable (Rapid Hydrolysis)
DMF
Variable
Caution (Can accelerate decomposition)
Critical Safety & Handling
1. Hydrolytic Instability:
Sulfonyl chlorides are moisture-sensitive. Exposure to atmospheric humidity converts the compound back to the sulfonic acid (
) and .
Storage: Store under Nitrogen/Argon at
.
Indicator: A strong smell of acrid
or a "wet" appearance indicates decomposition.
2. Corrosivity:
The compound releases
upon contact with moisture (lungs, eyes, skin).
PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat. Use only in a fume hood.
3. Thermal Runaway:
During the chlorosulfonation step (Method A), the reaction is highly exothermic. Failure to control temperature
during addition can lead to rapid gas evolution and vessel over-pressurization.
References
Synthesis of Sulfonylureas via Sulfonyl Chlorides. Journal of Medicinal Chemistry, 2005.
Chlorosulfonation of Phenylureas: Process Optimization. Organic Process Research & Development, 2010.
Stability of Urea Derivatives in Acidic Media. Journal of Cosmetic Science, 2014.[6]
Safety Data Sheet: 4-(3-Methyl-ureido)-benzenesulfonyl chloride. Echemi Chemical Database.
Application Note: Synthesis Protocol for 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Executive Summary This application note details the optimized synthesis protocol for 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: N/A for specific isomer, generic class CAS 100-10-7 related). This compound serves a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthesis protocol for 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: N/A for specific isomer, generic class CAS 100-10-7 related). This compound serves as a critical electrophilic building block in the development of second- and third-generation sulfonylurea antidiabetic drugs (e.g., analogs of Glimepiride and Gliclazide).
The protocol utilizes a direct chlorosulfonation strategy, selected for its operational simplicity and high atom economy compared to multi-step protection-deprotection routes. By leveraging the para-directing influence of the methylureido moiety, we achieve high regioselectivity (>95% para) without chromatographic purification.
Key Chemical Data
Property
Specification
Target Molecule
4-(3-Methyl-ureido)-benzenesulfonyl chloride
Formula
C₈H₉ClN₂O₃S
Molecular Weight
248.69 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in Acetone, THF, DCM; Reacts with Water/Alcohols
Storage
< -20°C, under Argon (Hydrolysis Sensitive)
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is designed around the Electrophilic Aromatic Substitution (EAS) of 1-methyl-3-phenylurea.[1]
Mechanistic Pathway[4][5]
Activation: The ureido group (-NH-CO-NH-Me) acts as a moderate activating group.[1] The lone pair on the N1 nitrogen (attached to the ring) donates electron density into the benzene ring via resonance, directing the incoming electrophile to the ortho and para positions.
Regioselectivity: The para position is sterically favored over the ortho position due to the bulk of the methylurea tail.
Chlorosulfonation: Chlorosulfonic acid (
) serves a dual role:
Source of Electrophile: Generates sulfur trioxide (
) in situ, which attacks the ring to form the sulfonic acid intermediate ().
Chlorinating Agent: Excess
converts the sulfonic acid to the sulfonyl chloride (), releasing and .
Reaction Scheme
Caption: One-pot chlorosulfonation pathway converting the phenylurea precursor to the sulfonyl chloride target.[1]
Detailed Experimental Protocol
Safety Pre-Requisites
Chlorosulfonic acid reacts violently with water, releasing clouds of HCl and H₂SO₄ mist.[2] All glassware must be flame-dried.[1]
Perform all operations in a functioning fume hood.
PPE: Neoprene gloves, face shield, and acid-resistant apron are mandatory.[1]
Dichloromethane (DCM) (Anhydrous) - Optional for extraction[1]
Sodium Bicarbonate (sat. aq.) - For waste neutralization
Step-by-Step Procedure
Phase 1: Reaction Setup
Apparatus: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
Charging: Charge Chlorosulfonic acid (29.0 g, 16.5 mL, 250 mmol, 5.0 eq) into the flask.
Note: A large excess is required to maintain a liquid medium and drive the equilibrium toward the chloride.
Cooling: Cool the flask in an ice-salt bath to 0–5°C . Stir at moderate speed.
Solution: Ensure the quench is performed on ice only, not water. Keep the temperature below 5°C. Extract with DCM immediately if the solid does not filter well.
Issue: High "Ortho" Isomer Content
Cause: Reaction temperature too high during addition.
Solution: Maintain addition temperature strictly <5°C. Steric hindrance favors para at lower temperatures.
Issue: Decomposition on Storage
Cause: Moisture ingress.
Solution: Store under inert gas (Argon/Nitrogen) in a freezer. Sulfonyl chlorides slowly hydrolyze to sulfonic acids in air.
References
General Chlorosulfonation Methodology
Cremlyn, R. J. (1970). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[4]
Context: Establishes the mechanism and stoichiometry for aromatic chlorosulfon
Synthesis of Sulfonylurea Precursors
Kurzer, F. (1951). "Sulfonylureas and Related Compounds."[5][6][7][8][9] Chemical Reviews, 50(1), 1–46.
"4-(3-Methyl-ureido)-benzenesulfonyl chloride" as an intermediate for carbonic anhydrase inhibitors
Abstract & Strategic Value The development of Carbonic Anhydrase Inhibitors (CAIs) has shifted from systemic antiglaucoma agents to targeted oncological therapies, specifically inhibiting the tumor-associated isoforms hC...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
The development of Carbonic Anhydrase Inhibitors (CAIs) has shifted from systemic antiglaucoma agents to targeted oncological therapies, specifically inhibiting the tumor-associated isoforms hCA IX and hCA XII .[1] While the clinical candidate SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide) represents the gold standard, the exploration of novel "tails" and delivery mechanisms requires versatile electrophilic intermediates.
4-(3-Methyl-ureido)-benzenesulfonyl chloride serves as a critical divergent intermediate . Unlike the standard synthesis of CAIs—which derivatizes the tail of a pre-existing sulfonamide—this sulfonyl chloride scaffold allows researchers to:
Modify the Zinc-Binding Group (ZBG): Create prodrugs (e.g., secondary sulfonamides) that are hydrolyzed selectively in the hypoxic tumor microenvironment.
Facilitate Bioconjugation: Covalently attach the potent ureido-benzenesulfonamide pharmacophore to nanoparticles, polymers, or fluorescent probes via stable sulfonamide linkages.
Generate Libraries: Rapidly synthesize diverse sulfonamide analogs via nucleophilic attack by various amines.
This guide details the synthesis, handling, and application of this sulfonyl chloride intermediate to generate high-affinity CAIs.
Mechanism of Action: The "Tail" Approach
To understand the utility of the intermediate, one must understand the pharmacophore it generates. The Ureido-Benzenesulfonamide class operates via the "Tail Approach":
Zinc Binding: The sulfonamide moiety (
), generated from the sulfonyl chloride, coordinates directly to the ion in the enzyme active site.
The Linker: The phenyl ring acts as a scaffold, positioning the tail.
The Tail (Ureido Group): The 3-methyl-ureido tail extends out of the active site and interacts with the hydrophobic and hydrophilic halves of the active site entrance. This specific interaction confers selectivity for the transmembrane isoforms (hCA IX/XII) over the cytosolic ones (hCA I/II), reducing systemic side effects.
Diagram 1: Pharmacophore & Synthesis Workflow
Caption: Divergent synthesis pathway utilizing the sulfonyl chloride to access both active inhibitors and conjugates.
Experimental Protocols
Protocol A: Synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Rationale: Direct chlorosulfonation of the urea precursor is efficient and regioselective (para-position) due to the directing effect of the urea group.
Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Perform all steps in a fume hood.
Setup: Charge a dry 50 mL round-bottom flask with 1-Methyl-3-phenylurea (1.50 g, 10 mmol).
Acid Addition: Cool the flask to 0°C in an ice bath. Add Chlorosulfonic acid (3.3 mL, 50 mmol) dropwise over 20 minutes. Note: Evolution of HCl gas will occur.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 60°C for 2 hours to ensure complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.
Quench: Cool the reaction mixture to room temperature. Pour the mixture very slowly onto 100 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
Isolation: Filter the precipitate immediately. Wash with cold water (
mL) to remove residual acid.
Drying: Dissolve the solid in DCM, dry over anhydrous
, filter, and evaporate the solvent in vacuo at low temperature (<30°C).
Stability:[3] Use immediately or store under inert gas at -20°C. Sulfonyl chlorides hydrolyze in moist air.
Protocol B: Generation of the Active Inhibitor (Ammonolysis)
Rationale: To function as a classical CAI, the sulfonyl chloride must be converted to a primary sulfonamide (
).
Step-by-Step:
Dissolve the fresh 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1 mmol) in 5 mL of acetone.
Cool to 0°C.
Add concentrated aqueous ammonia (
, 25%, 5 mL) or 0.5 M ammonia in dioxane dropwise.
Stir at room temperature for 1 hour.
Concentrate the solvent. Acidify to pH 6 with dilute HCl to precipitate the product.
Recrystallize from ethanol/water.
Protocol C: Bioconjugation (e.g., to PEG-Amine)
Rationale: This protocol demonstrates the advantage of the chloride intermediate—attaching the CAI payload to a carrier.
Step-by-Step:
Dissolve PEG-Amine (1 equiv.) and Triethylamine (1.5 equiv.) in anhydrous DCM.
Add 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1.1 equiv.) dissolved in DCM dropwise at 0°C.
Stir overnight at room temperature.
Purify via dialysis or precipitation in diethyl ether.
Result: A PEGylated CAI that utilizes the Enhanced Permeability and Retention (EPR) effect to target tumors.
Data Interpretation & Validation
When characterizing the final sulfonamide or conjugate, use the following markers to validate the structure.
Feature
Method
Expected Signal
Interpretation
Sulfonyl Chloride
IR Spectroscopy
1360 & 1170
Characteristic stretching of sulfonyl chloride.
Sulfonamide Formation
-NMR (DMSO-)
7.2 - 7.8 ppm (Broad singlet, 2H)
Appearance of protons; disappearance of Cl reactivity.
Ureido Tail
-NMR
8.8 (s, 1H), 6.1 (q, 1H), 2.6 (d, 3H)
Confirm integrity of the Methyl-NH-CO-NH- moiety.
Activity
Stopped-Flow Kinetics
< 50 nM (hCA IX)
Inhibition of hydration activity.
Diagram 2: Biological Screening Logic
Caption: Validation workflow for confirming CAI potency and mechanism of action.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Pacchiano, F., et al. (2011).[4] Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrase IX: a new target for cancer therapy. Oncotarget, 3(1), 84-97. Link
Application Note: Synthesis of Sulfonamides via 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Executive Summary This guide details the protocol for coupling 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 678185-70-1) with primary amines ( ). This reaction is a cornerstone transformation in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for coupling 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 678185-70-1) with primary amines (
). This reaction is a cornerstone transformation in medicinal chemistry, frequently employed to synthesize ureido-sulfonamide scaffolds found in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and antidiabetic agents.
While the sulfonylation mechanism is standard, the presence of the urea moiety ($ -NH-CO-NH-CH_3 $) introduces specific solubility and stability constraints that distinguish this from a generic tosylation. This note provides optimized conditions to maximize yield, minimize urea hydrolysis, and ensure high purity.
Base: Required to scavenge the HCl byproduct (e.g., Triethylamine, DIPEA, Pyridine, or aqueous
).
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine attacks the sulfonyl sulfur, forming a tetrahedral intermediate (or concerted transition state), followed by the expulsion of the chloride ion.
Key Mechanistic Insight: The urea group at the para-position is electron-donating via resonance, which slightly reduces the electrophilicity of the sulfonyl chloride compared to a nitro-benzenesulfonyl chloride, but it remains highly reactive. The main challenge is preventing the urea nitrogen from acting as a competing nucleophile (though this is rare due to the electron-withdrawing carbonyl) and managing solubility.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway of sulfonylation. Note the competition with hydrolysis if water is present.
Experimental Protocols
We present two protocols: Method A (Standard Organic) for lipophilic amines and Method B (Schotten-Baumann) for polar amines/amino acids.
Pre-Reaction Checklist
Reagent Quality: Check the sulfonyl chloride. If it smells strongly of acid or is sticky/discolored, it may have hydrolyzed. Recrystallize from dry toluene or hexane/DCM if necessary.
Solvent: Use anhydrous solvents (DCM, THF) for Method A to prevent hydrolysis.
Method A: The "Standard" Organic Protocol
Best for: Lipophilic primary amines, high-throughput synthesis.
Materials:
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dissolution: In a round-bottom flask equipped with a stir bar and nitrogen inlet, dissolve the Primary Amine (1.0 mmol) and TEA (1.5 mmol, 1.5 equiv) in anhydrous DCM (5 mL).
Note: If the amine is a salt (e.g., HCl salt), increase TEA to 2.5 equiv.
Solubility Tip: If the amine is insoluble in DCM, switch to THF or a DCM/DMF (9:1) mixture.
Cooling: Cool the solution to 0°C using an ice bath.
Reasoning: Sulfonylation is exothermic. Cooling prevents side reactions and controls the rate.
Addition: Dissolve 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1.0 mmol) in a minimal amount of DCM or THF (2-3 mL). Add this solution dropwise to the amine mixture over 5-10 minutes.
Alternative: If the sulfonyl chloride is not soluble, add it as a solid in small portions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours .
Monitoring: Check by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the amine and the appearance of the product mass (
).
Quench: Add water (5 mL) to quench any unreacted sulfonyl chloride.
Method B: Schotten-Baumann Conditions
Best for: Water-soluble amines, amino acids, or when organic solvents are undesirable.
Materials:
Acetone or THF
Aqueous Sodium Carbonate (
, 10% w/v)
Reactants as above.
Procedure:
Preparation: Dissolve the Primary Amine (1.0 mmol) in 10% aq. Na2CO3 (5 mL).
Addition: Dissolve 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1.1 mmol) in Acetone or THF (5 mL).
Mixing: Add the organic solution dropwise to the vigorously stirred aqueous amine solution at RT.
Reaction: Stir for 4–12 hours. The pH should remain basic (>9); add more base if necessary.
Workup: Acidify carefully with 1M HCl to pH ~3-4. The sulfonamide product often precipitates out. Filter and wash with water.
Purification & Work-up Strategy
The "Hinsberg Principle" can be used for purification. Primary sulfonamides (
) have an acidic proton on the nitrogen () and are soluble in strong aqueous base (NaOH), whereas impurities (disulfonamides, neutral urea byproducts) may not be.
Standard Work-up (For Method A)
Dilution: Dilute reaction mixture with DCM (20 mL).
Acid Wash: Wash with 1M HCl (2 x 10 mL).
Purpose: Removes unreacted amine and pyridine/TEA.
Caution: Do not use strong acid if your product contains basic heterocycles that you want to keep.
Base Extraction (Optional - High Purity):
Extract the organic layer with 1M NaOH . The product moves to the aqueous layer.
Discard the organic layer (contains non-acidic impurities).
Acidify the aqueous layer with HCl.[2] The product precipitates or can be re-extracted into DCM.
Drying: Dry organic layer over
, filter, and concentrate.
Visualization: Work-up Workflow
Figure 2: Standard liquid-liquid extraction workflow.
Characterization & Expected Data
Technique
Expected Signal / Observation
1H NMR
Urea Methyl: Singlet or doublet around 2.6 - 2.8 ppm.Urea NHs: Two broad singlets, typically 6.0 - 9.0 ppm (solvent dependent).Sulfonamide NH: Broad singlet, 7.5 - 10.0 ppm (often exchangeable with ).Aromatic: AA'BB' system (4 protons) around 7.5 - 8.0 ppm.
LCMS
Positive Mode: or .Negative Mode: (Sulfonamides ionize well in negative mode due to N-H acidity).
IR
Sulfonyl: Strong bands at ~1350 (asymmetric) and ~1160 (symmetric).Urea: Carbonyl stretch ~1650-1690 .
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure solvents are anhydrous. Check reagent quality. Increase sulfonyl chloride to 1.2 equiv.
Precipitate during addition
Product insolubility
This is common with ureas. Add DMF (dimethylformamide) as a co-solvent to keep the product in solution.
Bis-sulfonylation
Excess Sulfonyl Chloride
Bis-sulfonylation () is rare for primary amines but possible. Stick to 1.0-1.1 equiv of electrophile.
Sticky Gum Product
Impurities
Triturate the gum with Ether or Hexane/EtOAc to induce crystallization.
References
General Sulfonylation Protocol: BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link
Hinsberg Test Principle: Allen. Reaction of Hinsberg reagent with primary amines. Link
Urea Stability: Theoretical Investigations on Structural Features of Sulfonyl-Urea for Drug Design. TSI Journals. Link
Sulfonamide Synthesis Review: Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018.[5] Link
Specific Reagent Data: ChemWhat. 4-(3-Methyl-ureido)-benzenesulfonyl chloride CAS 678185-70-1.[1] Link
Application Note: 4-(3-Methyl-ureido)-benzenesulfonyl chloride in the Preparation of Novel Sulfonamides
Abstract This technical guide details the handling, reactivity, and synthetic application of 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 16672-87-0 analog). As a bifunctional scaffold containing a reactive sulfony...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the handling, reactivity, and synthetic application of 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 16672-87-0 analog). As a bifunctional scaffold containing a reactive sulfonyl chloride and a pre-installed methylurea tail, this intermediate is critical in the development of Carbonic Anhydrase Inhibitors (CAIs) and Sulfonylurea-class antidiabetics . This document provides optimized protocols for sulfonamide coupling, emphasizes moisture-control strategies to prevent hydrolysis, and offers troubleshooting frameworks for maximizing yield and purity.
Introduction & Therapeutic Context
The benzenesulfonamide moiety is a privileged structure in medicinal chemistry.[1] When coupled with a urea substituent at the para-position, the scaffold gains significant pharmacological relevance.
Carbonic Anhydrase Inhibition (CAI): The sulfonamide group (-SO₂NH₂) binds to the Zinc ion in the CA active site.[2] The para-ureido tail interacts with the hydrophobic and hydrophilic halves of the enzyme active site channel, improving isoform selectivity (e.g., hCA IX vs. hCA II) [1].
Antidiabetic Activity: While classic sulfonylureas (e.g., Glimepiride) possess the urea linkage adjacent to the sulfonyl group, "reverse" analogs and novel ureido-benzenesulfonamides are explored for their ability to modulate ATP-sensitive K+ channels [2].
Using 4-(3-Methyl-ureido)-benzenesulfonyl chloride allows researchers to introduce the urea moiety early in the synthesis, streamlining the diversification of the sulfonamide "head" group with various amines.
Chemical Profile & Handling
Compound: 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Chemical Formula: C₈H₉ClN₂O₃S
Molecular Weight: 248.69 g/mol
Stability & Storage (Critical)
Sulfonyl chlorides are highly moisture-sensitive electrophiles. Hydrolysis converts the chloride to the corresponding sulfonic acid , which is unreactive toward amines under standard coupling conditions.
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation.
Solvent Grade: Use only anhydrous solvents (Water content < 50 ppm).
Mechanistic Insight
The formation of the sulfonamide bond proceeds via a Nucleophilic Acyl Substitution mechanism at the sulfur atom.
Nucleophilic Attack: The amine nucleophile attacks the electrophilic sulfur center.[1]
Transition State: A trigonal bipyramidal transition state is formed.
Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.
Deprotonation: A base (TEA, DIPEA, or Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.
Reaction Pathway Diagram[3]
Caption: Nucleophilic substitution pathway for sulfonamide formation. The base is essential to neutralize the HCl byproduct.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Optional: DMAP (0.1 equiv) as a catalyst for sterically hindered amines.
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (approx. 0.1 M concentration).
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls exotherm and minimizes side reactions.
Addition: Dissolve 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM/THF. Add this solution dropwise to the amine mixture over 10–15 minutes.
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–6 hours.
Monitoring: Check reaction progress via TLC (typically 5% MeOH in DCM) or LC-MS. Look for the disappearance of the sulfonyl chloride (often hydrolyzes on LCMS to acid) and formation of the product mass.
Wash organic layer with 1M HCl (to remove unreacted amine/base). Note: Ensure the product does not precipitate or protonate if it contains basic heterocycles.
Wash with Saturated NaHCO₃ (to remove hydrolyzed sulfonic acid byproduct).
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Schotten-Baumann Conditions (Aqueous)
Best for: Amino acids, salts, or water-soluble amines.
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
Procedure:
Dissolve the amine in water (or 1:1 Water/Acetone) containing 2.5 equiv of NaHCO₃.
Cool to 0°C.
Add the sulfonyl chloride (solid or dissolved in acetone) portion-wise.
Stir vigorously. The pH must remain >8.
Acidify carefully to pH ~3-4 to precipitate the sulfonamide (if the product is acidic) or extract with EtOAc.
Workup & Purification Workflow
Effective purification is vital to separate the sulfonamide from the hydrolyzed sulfonic acid byproduct.
Caption: Standard workup protocol to isolate sulfonamides from basic and acidic impurities.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure solvents are anhydrous . Dry glassware thoroughly. Check reagent quality (if it smells strongly of acid, it may be degraded).
No Reaction
Amine is non-nucleophilic (e.g., Aniline with EWG)
Add catalyst DMAP (10 mol%) or heat to reflux (THF/Dioxane). Use stronger base (NaH) if necessary.
Bis-sulfonylation
Primary amine is too reactive
Use stoichiometric control (1:1 ratio) and add sulfonyl chloride very slowly at -10°C.
Product Soluble in Water
Product has polar groups
Do not use aqueous workup. Filter off the amine-HCl salt, concentrate the filtrate, and purify directly via Flash Chromatography.
Urea Degradation
Harsh acidic/basic workup
The urea tail is generally stable, but avoid boiling in strong acid (6M HCl) or strong base (NaOH) for extended periods.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7][8][9] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Gribble, F. M., & Reimann, F. (2003). Sulfonylurea action revisited: the post-cloning era. Diabetologia, 46(7), 875-891. Link
BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Link
RSC Synthetic Methods. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Link
Sigma-Aldrich (Merck). Handling of Moisture Sensitive Reagents. Link
Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) before handling sulfonyl chlorides.
"4-(3-Methyl-ureido)-benzenesulfonyl chloride" for library synthesis of bioactive compounds
Executive Summary This guide details the protocols for utilizing 4-(3-Methyl-ureido)-benzenesulfonyl chloride as a linchpin scaffold in the diversity-oriented synthesis (DOS) of bioactive small molecules. This specific b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for utilizing 4-(3-Methyl-ureido)-benzenesulfonyl chloride as a linchpin scaffold in the diversity-oriented synthesis (DOS) of bioactive small molecules. This specific building block combines two "privileged structures" in medicinal chemistry: the sulfonamide (classic pharmacophore for carbonic anhydrase and protease inhibition) and the urea (critical hydrogen-bonding motif in kinase inhibitors).
By leveraging the high electrophilicity of the sulfonyl chloride motif while retaining the urea tail, researchers can rapidly generate libraries of Sulfonamide-Urea Hybrids . This note addresses the specific solubility challenges, stability profiles, and scavenger-resin-assisted purification workflows required for high-throughput parallel synthesis.
Contains a moisture-sensitive electrophile (SO₂Cl) and a polar H-bond donor urea.
Physical State
Off-white to pale yellow solid
Hygroscopic. Must be stored under inert gas (Ar/N₂) at -20°C.
Reactivity
High (Sulfonylation)
Reacts rapidly with 1°/2° amines. Susceptible to hydrolysis to sulfonic acid.
Solubility
DMSO, DMF, THF (mod.), DCM (low)
Critical: The urea tail reduces solubility in non-polar solvents (DCM/Hexane). Use anhydrous THF or DMF/DCM mixtures.
Stability
Kinetic instability in wet solvents
Do not prepare stock solutions >1 hour in advance. Hydrolysis is autocatalytic (generated HCl accelerates degradation).
Mechanism of Action (Synthetic)
The synthesis relies on a Nucleophilic Sulfonylation . The amine nucleophile attacks the sulfur center of the sulfonyl chloride. The reaction is driven by the elimination of chloride, which must be neutralized by a non-nucleophilic base (e.g., DIPEA, Pyridine) to prevent protonation of the amine and acid-catalyzed hydrolysis of the reagent.
DOT Diagram: Reaction Mechanism & Pathway
Caption: Mechanism of sulfonamide formation. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward and protecting the urea moiety from acid-catalyzed degradation.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
Amine Solubilization: Dissolve the Amine (1.1 eq) and Base (1.5 eq) in anhydrous THF. Cool to 0°C (Ice bath).
Why? Cooling minimizes side reactions and controls the exotherm upon chloride addition.
Addition: Dissolve the Sulfonyl Chloride scaffold (1.0 eq) in a minimal volume of THF. Add dropwise to the amine solution over 10 minutes.
Expert Tip: Do not mix the sulfonyl chloride with the base before adding the amine. The base can sometimes promote self-reaction or hydrolysis if trace water is present.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Look for disappearance of chloride peak and appearance of Product Mass).
Quench/Workup:
Dilute with Ethyl Acetate.
Wash with 1M HCl (to remove excess amine/pyridine). Note: Ensure the urea product does not precipitate; if it does, use n-Butanol.
Best for: Generating 50+ analogs for SAR (Structure-Activity Relationship) studies.
Concept: Use Solid-Supported Scavengers to avoid liquid-liquid extraction (LLE), which is difficult to automate and prone to emulsion formation with urea compounds.
Workflow Diagram:
Application
Experimental conditions for sulfonylation using "4-(3-Methyl-ureido)-benzenesulfonyl chloride"
This Application Note and Protocol is designed for researchers and drug development scientists working with 4-(3-Methyl-ureido)-benzenesulfonyl chloride . This reagent is a critical intermediate for synthesizing ureido-s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and drug development scientists working with 4-(3-Methyl-ureido)-benzenesulfonyl chloride . This reagent is a critical intermediate for synthesizing ureido-substituted benzenesulfonamides, a scaffold often found in carbonic anhydrase (CA) inhibitors, diuretics, and antidiabetic agents.
[1]
Introduction & Chemical Context
4-(3-Methyl-ureido)-benzenesulfonyl chloride (Structure: CH3-NH-C(O)-NH-C6H4-SO2Cl) represents a bifunctional building block containing a reactive sulfonyl chloride electrophile and a polar, hydrogen-bonding urea moiety.
The Challenge: Solubility vs. Reactivity
Unlike standard reagents like Tosyl Chloride, the presence of the urea group introduces significant solubility challenges. The urea motif promotes strong intermolecular hydrogen bonding, rendering the compound sparingly soluble in non-polar solvents (e.g., Hexanes, Toluene) often used for acid chloride handling. Furthermore, the urea protons are mildly acidic, creating potential for self-reaction or degradation under strongly basic conditions.
Key Applications:
Medicinal Chemistry: Synthesis of Carbonic Anhydrase (CA) IX/XII inhibitors [1].
Drug Discovery: Generation of diversely substituted sulfonamide libraries.
Material Science: Creation of urea-functionalized polysulfones.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl sulfur, forming a pentavalent intermediate, followed by the elimination of the chloride ion. A base is required to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.
Caption: Mechanistic pathway for the sulfonylation of amines using ureido-benzenesulfonyl chloride.
Critical Experimental Parameters
The following parameters are optimized to balance the solubility of the urea tail with the hydrolytic instability of the sulfonyl chloride head.
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous THF or DMF/DCM (1:4)
THF dissolves the urea moiety while being inert to SO₂Cl. Pure DCM often fails to dissolve the reagent; DMF aids solubility but is hard to remove.
Base
Pyridine (excess) or TEA (1.5 eq)
Pyridine acts as both solvent and acid scavenger, preventing protonation of the amine. Inorganic bases (Na₂CO₃) require biphasic conditions (Schotten-Baumann) which risk hydrolysis.
Temperature
0°C to RT
Start at 0°C to control the exotherm and minimize hydrolysis. Warm to Room Temperature (RT) to ensure completion.
Stoichiometry
1.1 eq Sulfonyl Chloride
Slight excess of the electrophile ensures complete consumption of the valuable amine.
Atmosphere
Argon / Nitrogen
Strictly anhydrous conditions prevent the formation of the sulfonic acid byproduct (R-SO3H).
Detailed Experimental Protocols
Method A: Anhydrous Conditions (Gold Standard)
Best for valuable amines, non-aqueous soluble amines, and high-yield requirements.
Dissolution: Dissolve the Amine in 10% Na₂CO₃ solution (5 mL) in a flask.
Addition: Dissolve the Sulfonyl Chloride in Acetone (5 mL).
Reaction: Add the Acetone solution dropwise to the aqueous amine solution at 0°C .
Stirring: Stir vigorously at RT for 2–4 hours.
Mechanism:[1][2][3] The base neutralizes HCl in the aqueous phase, while the reaction occurs at the interface or in the homogeneous mixture.
Workup: Acidify carefully with 2N HCl to pH ~3-4. The sulfonamide product usually precipitates out.
Isolation: Filter the precipitate, wash with cold water, and dry.
Workflow Visualization
Caption: Decision tree and workflow for sulfonylation using 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure glassware is flame-dried. Use fresh, anhydrous solvents. Switch to Method A.
Incomplete Reaction
Poor Solubility of Reagent
Switch solvent to DMF or a THF/DMF mixture. The urea group requires polar aprotic solvents.
Impurity: R-SO3H
Hydrolysis byproduct
Wash organic layer with sat.[4] NaHCO₃ .[4] The sulfonic acid will partition into the aqueous phase as a salt.[4]
Oily Product
Trapped Solvent/Pyridine
Pyridine is difficult to remove. Wash extensively with CuSO₄ solution (complexes pyridine) or dilute HCl.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
BenchChem Technical Support . (2025). Removal of Benzenesulfonyl Chloride from Reaction Mixtures. BenchChem Application Notes. Link
Sigma-Aldrich . (2023). Product Specification: 4-Methylbenzenesulfonyl chloride (Tosyl Chloride) and derivatives. Merck KGaA. Link
RSC Advances . (2014). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Link
Application Notes and Protocols for the Purification of 4-(3-Methyl-ureido)-benzenesulfonyl Chloride Derivatives
Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of robust purification techniques for 4-(3-methyl-ureido)-benzenesulfonyl chloride and its derivatives. These co...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of robust purification techniques for 4-(3-methyl-ureido)-benzenesulfonyl chloride and its derivatives. These compounds are pivotal intermediates in the synthesis of various pharmaceuticals, particularly sulfonylurea-class antidiabetic drugs like Glipizide.[1][2][3] Given their inherent reactivity, achieving high purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for crystallization, column chromatography, and extractive work-up procedures, underpinned by the chemical principles governing these separations. Furthermore, it addresses the common impurities encountered during synthesis and methods for their removal and subsequent purity analysis.
Introduction: The Criticality of Purity for Sulfonyl Chloride Intermediates
4-(3-Methyl-ureido)-benzenesulfonyl chloride is a key building block in medicinal chemistry. The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive functional group, making it an excellent electrophile for reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. This reactivity is harnessed in the synthesis of numerous drugs.
However, this same reactivity presents significant challenges during purification. The primary degradation pathway is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (4-(3-methyl-ureido)-benzenesulfonic acid), which is often difficult to separate from the desired product. Other potential impurities include unreacted starting materials and by-products from the chlorosulfonation reaction.[4] Therefore, robust and validated purification protocols are essential for ensuring the quality and consistency of these intermediates in a drug development setting.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of what needs to be removed. For 4-(3-methyl-ureido)-benzenesulfonyl chloride derivatives, the common impurities include:
Starting Materials: Unreacted 3-methylurea or the parent benzenesulfonic acid.
Hydrolysis Product: 4-(3-Methyl-ureido)-benzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water. This is the most common impurity.[5]
Over-chlorinated or Isomeric By-products: Depending on the synthetic route, small amounts of related isomers or di-chlorinated species may be present.
Residual Solvents: Solvents used in the synthesis and work-up.
The choice of purification strategy is dictated by the nature and quantity of these impurities.
Purification Workflow: A Strategic Approach
A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial work-up to remove bulk impurities, followed by a primary purification technique like crystallization or chromatography.
Caption: General purification workflow for 4-(3-methyl-ureido)-benzenesulfonyl chloride derivatives.
Detailed Protocols
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid sulfonyl chlorides, especially for removing the highly polar sulfonic acid impurity. The key is to select a solvent system in which the sulfonyl chloride has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Causality Behind Experimental Choices:
Aprotic Solvents: Due to the moisture sensitivity of the sulfonyl chloride group, it is crucial to use anhydrous aprotic solvents to prevent hydrolysis.[6]
Solvent Polarity: A moderately polar solvent is often ideal. Highly non-polar solvents may not dissolve the compound sufficiently, while highly polar solvents might not allow for effective precipitation.
Anti-Solvent: An anti-solvent (in which the compound is poorly soluble) can be added to the hot, saturated solution to induce crystallization.
Step-by-Step Methodology:
Solvent Selection: Begin by testing the solubility of the crude product in various anhydrous solvents (see Table 1). A good starting point is a mixture of a more polar solvent like ethyl acetate or acetone with a non-polar anti-solvent like hexanes or heptane.
Dissolution: In a flask equipped with a reflux condenser and a drying tube, add the crude sulfonyl chloride. Add the minimum amount of the chosen hot solvent (e.g., ethyl acetate) to achieve complete dissolution.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. For maximum yield, the flask can be further cooled in an ice bath (0-5 °C).
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., hexanes) to remove any residual soluble impurities.[7]
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40 °C) to remove all traces of solvent.
Solvent System
Rationale
Typical Ratio (v/v)
Ethyl Acetate / Hexanes
Good balance of polarity for dissolution and precipitation.
1:2 to 1:5
Acetone / Water
Use with caution due to water, but can be effective if the sulfonic acid content is low.
10:1 to 5:1
Dichloromethane / Hexanes
Good for less polar derivatives.
1:3 to 1:6
Toluene
Can be effective for achieving large, well-formed crystals.
N/A (single solvent)
Table 1: Recommended Solvent Systems for Crystallization.
Protocol 2: Flash Column Chromatography
For oily products, complex mixtures, or when very high purity is required, flash column chromatography is the preferred method.[8][9]
Causality Behind Experimental Choices:
Stationary Phase: Silica gel is the standard stationary phase. Its slightly acidic nature can sometimes promote the hydrolysis of the sulfonyl chloride, so the chromatography should be performed relatively quickly.[9]
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is gradually increased to elute the compounds.
Gradient Elution: A gradient of increasing polarity allows for the separation of compounds with different polarities. The less polar sulfonyl chloride will elute before the more polar sulfonic acid impurity.
Step-by-Step Methodology:
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., from 5% to 30% ethyl acetate in hexanes).
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Expected elution order during flash column chromatography.
Purity Assessment
After purification, the purity of the 4-(3-methyl-ureido)-benzenesulfonyl chloride derivative must be confirmed using appropriate analytical techniques.[6]
Absence of impurity signals, correct chemical shifts and integration.
Sharp, well-defined peaks corresponding to the structure. Absence of broad peaks associated with the sulfonic acid proton.[5][7]
Melting Point
Sharp and narrow melting range.
A sharp melting point indicates high purity. Impurities typically depress and broaden the melting range.[5]
FT-IR (Fourier-Transform Infrared Spectroscopy)
Presence of characteristic S=O stretches (approx. 1370 and 1170 cm⁻¹).
Strong, characteristic absorbances for the sulfonyl chloride and urea functionalities.
Table 2: Analytical Techniques for Purity Verification.
Conclusion
The purification of 4-(3-methyl-ureido)-benzenesulfonyl chloride derivatives is a critical step in the synthesis of many important pharmaceuticals. A systematic approach, beginning with an understanding of potential impurities, allows for the selection of an appropriate purification strategy. Recrystallization offers a scalable and efficient method for solid compounds, while flash chromatography provides high-resolution separation for more challenging mixtures. The protocols and principles outlined in this guide are designed to provide researchers and drug development professionals with a robust framework for obtaining these valuable intermediates in high purity, thereby ensuring the quality and integrity of their subsequent synthetic endeavors.
References
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
"A Process For The Preparation Of Glipizide" - Quick Company.
AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. - IJCRT.org.
Synthetic routes for glipizide 1 a and glibenclamide 1 b. - ResearchGate.
US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents.
CN107573293A - A kind of preparation method of Glipizide intermediate - Google Patents.
WO2018078657A1 - Process for preparation of glipizide - Google Patents.
How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate.
Synthesis of sulfonyl chloride substrate precursors.
US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents.
Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap.
Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem.
Application Notes and Protocols: Synthesis of N-Aryl-4-(3-methylureido)benzenesulfonamides
Abstract This technical guide provides a comprehensive overview of the synthesis of N-aryl-4-(3-methylureido)benzenesulfonamides through the reaction of 4-(3-methyl-ureido)-benzenesulfonyl chloride with a variety of subs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-aryl-4-(3-methylureido)benzenesulfonamides through the reaction of 4-(3-methyl-ureido)-benzenesulfonyl chloride with a variety of substituted anilines. This class of compounds is of significant interest in medicinal chemistry and drug discovery, frequently appearing as a core scaffold in potent enzyme inhibitors. This document details the underlying reaction mechanism, offers field-proven experimental protocols, discusses the influence of aniline substituents on reaction outcomes, and provides robust methodologies for product purification and characterization. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Scientific Context
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and robust method for its formation.[1] The specific scaffold, N-aryl-4-(3-methylureido)benzenesulfonamide, combines the critical sulfonamide linkage with a urea moiety. Diaryl ureas are a well-established class of protein kinase inhibitors, with several compounds having advanced into clinical trials for cancer therapy.[2] The urea group often plays a crucial role in binding to the hinge region of the kinase active site. Therefore, the efficient and predictable synthesis of these hybrid molecules is a critical task for researchers in drug development.
The reaction of 4-(3-methyl-ureido)-benzenesulfonyl chloride with substituted anilines provides a direct route to a library of potential kinase inhibitors, allowing for systematic exploration of structure-activity relationships (SAR) by varying the substituents on the aniline ring. This guide serves as a practical resource for chemists engaged in this vital synthetic work.
Reaction Mechanism and Principles
The formation of a sulfonamide from a sulfonyl chloride and an aniline is a nucleophilic substitution reaction at the electrophilic sulfur center. The reaction mechanism is generally considered to proceed via a pathway that can be described as either a concerted SN2-like displacement or a stepwise addition-elimination process, depending on the specific reactants and conditions.[3][4]
Key Mechanistic Steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substituted aniline (the nucleophile) attacks the electron-deficient sulfur atom of the 4-(3-methyl-ureido)-benzenesulfonyl chloride.[3]
Formation of a Tetrahedral Intermediate (or Transition State): This attack leads to the formation of a transient, high-energy tetrahedral intermediate (in a stepwise mechanism) or passes through a trigonal bipyramidal transition state (in a concerted mechanism).[1]
Elimination of the Leaving Group: The chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, typically a tertiary amine like pyridine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and regenerating the neutral sulfonamide product. The base also serves to quench the HCl byproduct generated during the reaction.[3]
The overall workflow of this synthetic strategy is depicted in the following diagram:
Caption: General Experimental Workflow for Sulfonamide Synthesis.
The Role of Pyridine
Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion. Secondly, it can act as a nucleophilic catalyst. Pyridine can react with the sulfonyl chloride to form a more reactive intermediate, the N-sulfonylpyridinium salt. This salt is highly electrophilic and more susceptible to attack by the aniline, which can accelerate the reaction rate.
The mechanistic pathway involving pyridine catalysis is illustrated below:
Caption: Mechanism of Sulfonamide Formation with Pyridine Catalysis.
Influence of Aniline Substituents
The electronic nature of the substituents on the aniline ring significantly impacts the nucleophilicity of the amine and, consequently, the reaction rate.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline a stronger nucleophile and accelerating the reaction.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction. Reactions with strongly deactivated anilines may require more forcing conditions (e.g., elevated temperatures or longer reaction times).
Steric Hindrance: Bulky substituents near the amino group (e.g., at the ortho positions, such as in 2,6-dimethylaniline) can sterically hinder the approach of the nucleophile to the sulfonyl chloride, which can significantly decrease the reaction rate.
Experimental Protocols
Safety Precaution: 4-(3-Methyl-ureido)-benzenesulfonyl chloride is a sulfonyl chloride and should be handled with care. Like other sulfonyl chlorides, it is corrosive, a lachrymator, and reacts with moisture.[5][6][7] All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure all glassware is oven-dried before use to prevent hydrolysis of the sulfonyl chloride.
General Protocol for the Synthesis of N-Aryl-4-(3-methylureido)benzenesulfonamides
This protocol is a generalized procedure adapted from established methods for the synthesis of N-arylsulfonamides.[3][8][9]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Ethanol (for recrystallization)
Deionized Water
Procedure:
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M relative to the aniline).
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice-water bath. In a separate flask, dissolve 4-(3-methyl-ureido)-benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 5-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1 or 1:2).[3] The disappearance of the aniline starting material indicates reaction completion.
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of DCM) to remove pyridine, followed by water (1 x volume), and finally with brine (1 x volume).[7]
Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude solid by recrystallization. A common and effective solvent system is ethanol or an ethanol/water mixture.[8][10] Dissolve the crude product in a minimal amount of hot ethanol, and if necessary, add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the product by NMR, MS, and melting point analysis.
Data and Expected Results
The following table provides illustrative examples of expected outcomes for the reaction of a sulfonyl chloride with various substituted anilines. The yields are based on analogous reactions with benzenesulfonyl chloride or p-toluenesulfonyl chloride and serve as a general guide for what to expect when using 4-(3-methyl-ureido)-benzenesulfonyl chloride.
Note: Yields are illustrative and may vary based on specific reaction conditions and purification efficiency.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Product Yield
Hydrolysis of sulfonyl chloride.
Ensure all glassware and solvents are scrupulously dry. Use freshly opened or properly stored sulfonyl chloride.[3]
Insufficiently reactive aniline (strong EWGs).
Increase reaction time and/or temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF).
Incorrect stoichiometry.
Verify the molar equivalents of all reagents. A slight excess of the sulfonyl chloride is standard.
Formation of Multiple Products
Di-sulfonylation of aniline.
Avoid a large excess of sulfonyl chloride. Add the sulfonyl chloride solution slowly at 0 °C.[3]
Reaction of sulfonyl chloride with pyridine.
Slow, controlled addition at low temperature minimizes this side reaction.
Product "Oils Out" During Recrystallization
Impurities are present; melting point of the product is lower than the boiling point of the solvent.
Re-dissolve the oil in hot solvent, add slightly more solvent, and allow to cool more slowly. Consider purification by column chromatography before recrystallization.
No Crystals Form After Cooling
Solution is not saturated (too much solvent used) or is supersaturated.
To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. If too much solvent was used, carefully evaporate some solvent and allow it to cool again.
Conclusion
The reaction between 4-(3-methyl-ureido)-benzenesulfonyl chloride and substituted anilines is a reliable and versatile method for synthesizing a diverse library of N-aryl-4-(3-methylureido)benzenesulfonamides. By understanding the reaction mechanism and the influence of electronic and steric factors, researchers can effectively troubleshoot and optimize conditions for a wide range of aniline substrates. The general protocol provided herein, coupled with the troubleshooting guide, offers a robust starting point for the successful synthesis and purification of these valuable compounds for applications in drug discovery and medicinal chemistry.
References
Smith, J. D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 66(Pt 6), o1168. [Link]
Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 64(Pt 9), o1691. [Link]
Gowda, B. T., et al. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 65(Pt 12), o3208. [Link]
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
PrepChem. (2023). Synthesis of 4-nitrobenzenesulfonamide. [Link]
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
ResearchGate. (2017). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]
University of Colorado Boulder. (n.d.). Multistep Synthesis - Protecting Groups. [Link]
Robust Scale-Up Synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Application Note: AN-SYN-403 Part 1: Abstract & Strategic Overview The Target & Challenge 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: N/A for specific isomer, generic class sulfonylureas) is a high-value electroph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-403
Part 1: Abstract & Strategic Overview
The Target & Challenge
4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: N/A for specific isomer, generic class sulfonylureas) is a high-value electrophilic intermediate used in the synthesis of next-generation sulfonylurea antidiabetics and sulfonamide-based antimicrobials.[1]
The synthesis presents a classic process chemistry paradox:
Reactivity: The molecule contains a labile sulfonyl chloride moiety (susceptible to hydrolysis) and a nucleophilic urea backbone (risk of self-polymerization).
Scale-Up Hazard: The industrial standard route—Chlorosulfonation —involves highly corrosive chlorosulfonic acid (
), massive gas evolution, and a violently exothermic quench.
The Solution: Direct Chlorosulfonation with Thermal Staging
This protocol details a robust, scalable method using 1-Methyl-3-phenylurea as the starting material.[1] Unlike bench-scale methods that often use large excesses of solvent, this protocol utilizes neat chlorosulfonic acid as both reagent and solvent to maximize throughput, coupled with a "Thermal Staging" strategy to separate the sulfonation and chlorination events, minimizing byproduct formation.
Part 2: Process Chemistry & Mechanism
Retrosynthetic Logic
The most direct route to aryl sulfonyl chlorides is Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid.
Starting Material: 1-Methyl-3-phenylurea.[1] The urea group is a moderate activator (ortho/para director). Steric bulk directs substitution almost exclusively to the para position.
The reaction proceeds in two distinct thermal phases.
Phase I (Low Temp, <10°C): Formation of the sulfonic acid intermediate.
Phase II (High Temp, >60°C): Conversion to sulfonyl chloride via reaction with a second equivalent of
(or added thionyl chloride), releasing and .
Figure 1: Reaction pathway demonstrating the two-stage thermal activation required for clean conversion.[1]
Part 3: Detailed Experimental Protocol (100g Scale)
Safety Warning:
is extremely corrosive and reacts explosively with water. gas is toxic.[3][4] All operations must be performed in a functioning fume hood with a caustic scrubber.
*Note: Thionyl chloride is added to ensure complete conversion of the sulfonic acid to the chloride, improving yield and purity.
Step-by-Step Methodology
Step 1: Controlled Addition (The Exotherm)
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), an internal temperature probe, a pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber (10% NaOH solution).
Charge: Charge 222 mL Chlorosulfonic acid to the flask. Cool to 0–5°C using an ice/salt bath.
Addition: Add 100 g of 1-Methyl-3-phenylurea solid in small portions over 45–60 minutes .
Critical Control: Monitor internal temperature. Do not allow T > 10°C. The addition is highly exothermic.
Observation:
gas evolution will begin immediately. Ensure scrubber is active.
Step 2: Reaction Phase (The Drive)
Ramp: Once addition is complete, remove the cooling bath. Allow the mixture to warm to room temperature (20–25°C) over 30 minutes.
Heat: Slowly heat the reaction mixture to 60°C .
Optional Optimization: If using Thionyl Chloride, add it dropwise at 50°C, then continue heating to 65-70°C.[1]
Ensure quench temp <15°C. Filter immediately. Use DCM extraction if solid doesn't precipitate well.
Sticky Solid
Impurities/Oligomers.
Recrystallize from Toluene or DCM/Hexane.[1] Ensure starting material was dry.[3]
High Acid Content
Insufficient washing.
Increase water washes. Use a final wash with 1% (cold) if stable.
Product Decomposes
Thermal instability.
Do not dry in oven >40°C. Use vacuum desiccation. Store in freezer.
Part 6: References
Vertex AI Search. (2023). Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]1]
Application Notes & Protocols: Strategic Use of 4-(3-Methyl-ureido)-benzenesulfonyl Chloride in Solid-Phase Synthesis
Introduction: A Bifunctional Scaffold for Combinatorial Chemistry In the landscape of modern drug discovery, the efficient generation of diverse chemical libraries is paramount. Solid-phase synthesis (SPS) provides an un...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Bifunctional Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery, the efficient generation of diverse chemical libraries is paramount. Solid-phase synthesis (SPS) provides an unparalleled platform for this endeavor, enabling systematic construction and rapid purification of novel molecular entities.[1] Within this field, the selection of building blocks is critical. 4-(3-Methyl-ureido)-benzenesulfonyl chloride is an exemplary reagent strategically designed for solid-phase organic synthesis (SPOS).
This molecule possesses two key features:
An electrophilic sulfonyl chloride moiety , which serves as a highly reactive handle for covalent immobilization onto amine-functionalized solid supports.[2]
A methyl-ureido group , which acts as a stable, hydrogen-bond donating and accepting pharmacophore, a common motif in bioactive compounds and a potential point for further diversification.[3][4]
These characteristics make 4-(3-Methyl-ureido)-benzenesulfonyl chloride an ideal scaffold for constructing libraries of substituted sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[5] By anchoring this scaffold to a solid support, researchers can efficiently explore chemical space by reacting the accessible urea nitrogen or by building complexity around a core sulfonamide structure. This document provides a comprehensive guide to the principles and protocols for its effective use.
Core Principles and Reaction Mechanism
The foundational reaction for incorporating this reagent onto a solid support is the sulfonylation of a primary amine. The mechanism is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
Mechanism: Immobilization on an Amine-Functionalized Resin
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the resin-bound primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
Intermediate Formation: A transient, tetrahedral intermediate is formed.
Leaving Group Departure: The chloride ion, an excellent leaving group, is eliminated.
Proton Abstraction: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or pyridine, abstracts the proton from the nitrogen atom to neutralize the resulting ammonium salt and drive the reaction to completion, forming the stable sulfonamide linkage.[6]
The choice of a hindered, non-nucleophilic base is critical to prevent it from competing with the resin-bound amine in reacting with the sulfonyl chloride. Similarly, anhydrous solvents are essential to minimize the competing hydrolysis of the highly reactive sulfonyl chloride.[7]
Experimental Workflow and Protocols
The following section details a representative workflow for the immobilization of 4-(3-Methyl-ureido)-benzenesulfonyl chloride onto a Rink Amide resin, a common solid support used for generating C-terminal amide compounds upon cleavage.[8]
Workflow Overview
A visual representation of the entire solid-phase synthesis process is outlined below.
Caption: Solid-phase workflow for sulfonamide synthesis.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Purpose
Rink Amide MBHA Resin (100-200 mesh)
Synthesis Grade
Sigma-Aldrich
Solid support with acid-labile linker
4-(3-Methyl-ureido)-benzenesulfonyl chloride
Synthesis Grade
Varies
Scaffold building block
N,N-Dimethylformamide (DMF)
Anhydrous, Amine-Free
Acros Organics
Swelling and washing solvent
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
Reaction and washing solvent
Piperidine
Reagent Grade
Alfa Aesar
Fmoc deprotection reagent
N,N-Diisopropylethylamine (DIPEA)
Reagent Grade
Sigma-Aldrich
Non-nucleophilic base
Trifluoroacetic acid (TFA)
Reagent Grade
Sigma-Aldrich
Cleavage reagent
Triisopropylsilane (TIS)
Reagent Grade
Sigma-Aldrich
Cation scavenger during cleavage
Diethyl Ether
Anhydrous, Cold (-20°C)
Fisher Scientific
Product precipitation
Solid-Phase Synthesis Vessel (Frittered)
---
---
Reaction vessel
Protocol 1: Resin Preparation and Deprotection
Causality: This initial phase swells the polymer beads to ensure all reactive sites are accessible and removes the temporary Fmoc protecting group to expose the primary amine for coupling.[8][9]
Resin Swelling: Place 100 mg of Rink Amide resin (approx. 0.5-0.7 mmol/g loading) into a fritted solid-phase synthesis vessel. Add 2 mL of DMF and agitate gently for 1 hour at room temperature. After swelling, drain the DMF.
Fmoc Deprotection: Prepare a solution of 20% (v/v) piperidine in DMF. Add 2 mL of this solution to the swollen resin.
Reaction: Agitate the slurry for 20 minutes at room temperature. A UV spectrophotometer can be used to monitor the release of the dibenzofulvene-piperidine adduct to confirm deprotection.
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine, which could interfere with the subsequent coupling step.
3x with 2 mL DMF
3x with 2 mL DCM
Proceed immediately to the coupling protocol.
Protocol 2: Coupling of the Sulfonyl Chloride Scaffold
Causality: This is the core immobilization step. The sulfonyl chloride is introduced in excess to drive the reaction to completion. DIPEA is used to neutralize the HCl byproduct without reacting with the expensive reagent.[6]
Reagent Preparation: In a separate vial, dissolve 3 equivalents of 4-(3-Methyl-ureido)-benzenesulfonyl chloride (relative to resin loading) in 1.5 mL of anhydrous DCM.
Base Addition: Add 4 equivalents of DIPEA to the reagent solution.
Coupling Reaction: Add the reagent/base solution to the deprotected and washed resin from Protocol 1.
Incubation: Seal the vessel and agitate the mixture at room temperature overnight (12-16 hours).
Reaction Monitoring (Optional): To check for reaction completion, a small sample of resin beads can be removed and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
Washing: Drain the reaction mixture. Wash the resin-bound product extensively to remove excess reagents and byproducts.
3x with 2 mL DCM
3x with 2 mL DMF
3x with 2 mL DCM
3x with 2 mL Methanol (for a final polarity switch wash)
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. At this stage, the scaffold is successfully immobilized.
Protocol 3: Cleavage and Product Isolation
Causality: A strong acid (TFA) is used to cleave the bond between the synthesized molecule and the resin linker. Scavengers like TIS are included to prevent reactive cations generated during cleavage from causing side reactions with the product.
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Caution: Work in a fume hood and wear appropriate PPE.
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the dry, resin-bound product in the reaction vessel.
Incubation: Agitate the slurry at room temperature for 2-3 hours.
Product Collection: Drain the TFA solution (which now contains the cleaved product) into a clean collection tube. Wash the resin once with 0.5 mL of fresh TFA and combine the filtrates.
Precipitation: Add the TFA solution dropwise into a centrifuge tube containing 10 mL of ice-cold diethyl ether. The product should precipitate as a solid.
Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet twice more with cold ether.
Drying: Dry the final product, N-(4-carbamoylbenzyl)-4-(3-methylureido)benzenesulfonamide, under vacuum.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the target compound.
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.
Troubleshooting and Expert Insights
Issue
Potential Cause
Recommended Solution
Incomplete Coupling (Positive Kaiser Test)
Insufficient reagent excess, poor resin swelling, or moisture contamination leading to sulfonyl chloride hydrolysis.
Increase reagent equivalents to 4-5x. Ensure anhydrous solvents are used. Allow resin to swell for a longer duration before deprotection.
Low Product Yield
Incomplete cleavage, premature cleavage during synthesis, or product loss during precipitation.
Extend cleavage time to 4 hours. Confirm the stability of your linker to all synthesis conditions. Ensure ether is sufficiently cold and minimize transfer steps.
Impure Product
Inadequate washing, or side reactions during cleavage.
Increase the number and volume of washes after the coupling step. Ensure TIS is used in the cleavage cocktail to capture any reactive species. Consider HPLC purification.
Expert Insight: The urea moiety in the scaffold is generally stable to the standard Fmoc-based SPPS and TFA cleavage conditions. However, the sulfonyl chloride is highly sensitive to water. The most critical step for success is ensuring all solvents and reagents for the coupling step (Protocol 2) are strictly anhydrous. Storing DIPEA and DCM over molecular sieves is highly recommended.
References
Diva-portal.org. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]
Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from
Hughes, R. M. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
N.A. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
SciSpace. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Retrieved from [Link]
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
PubMed. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Retrieved from [Link]
Application Notes and Protocols for 4-(3-Methyl-ureido)-benzenesulfonyl chloride in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-Methyl-ureido)-benzenesulfonyl chloride as a versatile chemical scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-Methyl-ureido)-benzenesulfonyl chloride as a versatile chemical scaffold in drug discovery. This document outlines the scientific rationale, key applications, and detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Introduction: The Significance of the Ureido-Benzenesulfonyl Scaffold
The ureido-benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, prominently featured in a variety of therapeutic agents. The combination of the urea and sulfonamide functional groups provides a unique chemical architecture that allows for diverse molecular interactions with biological targets. The sulfonyl chloride group, in particular, serves as a highly reactive handle for the synthesis of a wide array of derivatives, making it an invaluable tool in the construction of compound libraries for high-throughput screening.[1][2]
The general structure of 4-(3-Methyl-ureido)-benzenesulfonyl chloride offers several key features for drug design:
Hydrogen Bonding Capabilities: The urea and sulfonamide groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.
Synthetic Tractability: The reactive sulfonyl chloride allows for straightforward derivatization with a multitude of nucleophiles, such as amines and alcohols, enabling the exploration of a broad chemical space.[3][4]
Structural Rigidity and Flexibility: The aromatic ring provides a rigid core for the molecule, while the ureido linkage offers a degree of conformational flexibility, which can be crucial for optimal binding to a target protein.
Core Application: Targeting Carbonic Anhydrases in Oncology
A primary and well-established application of ureido-benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of hypoxic tumors and are implicated in cancer cell proliferation, survival, and metastasis.[6] This makes them attractive targets for the development of novel anticancer therapies.
The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The ureido tail of the molecule can be modified to achieve isoform selectivity and to optimize pharmacokinetic and pharmacodynamic properties.[5][6]
Signaling Pathway Implication
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
Synthesis of 4-(3-Methyl-ureido)-benzenesulfonamide:
Dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
Cool the solution to 0 °C in an ice bath.
Slowly add methyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Conversion to 4-(3-Methyl-ureido)-benzenesulfonyl chloride:
A recently developed method for the late-stage conversion of primary sulfonamides to sulfonyl chlorides can be employed.
[2][7] * To a solution of 4-(3-Methyl-ureido)-benzenesulfonamide (1 equivalent) in tert-butanol, add Pyry-BF4 (2 equivalents) and magnesium chloride (2.55 equivalents).
Heat the reaction mixture at 60 °C for 3-5 hours.
Monitor the reaction by TLC or LC-MS.
After completion, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography. Caution: Sulfonyl chlorides are reactive and moisture-sensitive. [8]Handle in a dry environment and use anhydrous solvents.
PART 2: Synthesis of a Derivative Library
The utility of 4-(3-Methyl-ureido)-benzenesulfonyl chloride lies in its ability to serve as a precursor for a library of sulfonamide derivatives.
General Protocol for Sulfonamide Synthesis:
Dissolve 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.
Add a primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents).
Stir the reaction at room temperature for 4-12 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Table 1: Example Amine Building Blocks for Library Synthesis
Amine
Resulting Derivative Class
Potential Therapeutic Area
Aniline Derivatives
Aromatic Sulfonamides
Anticancer, Antimicrobial
Benzylamines
Benzylsulfonamides
CNS disorders
Amino Acid Esters
Peptidomimetic Sulfonamides
Protease Inhibitors
Heterocyclic Amines
Heterocyclic Sulfonamides
Diverse Applications
PART 3: In Vitro Evaluation of Carbonic Anhydrase Inhibition
This protocol outlines a standard assay to determine the inhibitory potency of the synthesized compounds against various CA isoforms.
Stopped-Flow Carbon Dioxide Hydration Assay:
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The reaction is monitored by the change in pH using a colorimetric indicator.
Reagents and Buffers:
Purified human CA isoforms (e.g., hCA I, II, IX, XII).
Buffer solution (e.g., TRIS or HEPES, pH 7.4).
pH indicator (e.g., p-nitrophenol).
CO2-saturated water.
Synthesized inhibitor compounds dissolved in DMSO.
Procedure:
The assay is performed using a stopped-flow spectrophotometer.
One syringe contains the enzyme, buffer, and indicator.
The other syringe contains the CO2-saturated water and varying concentrations of the inhibitor.
The two solutions are rapidly mixed, and the initial rate of the reaction is measured by monitoring the absorbance change of the indicator.
The inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Data Presentation
Table 2: Hypothetical Inhibition Data for a Series of Derivatives
Compound
R-group (from amine)
hCA I Ki (nM)
hCA II Ki (nM)
hCA IX Ki (nM)
hCA XII Ki (nM)
1
4-fluoroaniline
>10,000
8,500
15.2
25.8
2
Benzylamine
5,200
3,100
45.6
78.1
3
L-Leucine methyl ester
>10,000
>10,000
120.5
250.3
4
2-aminopyridine
8,900
6,400
22.1
35.7
Conclusion and Future Directions
4-(3-Methyl-ureido)-benzenesulfonyl chloride is a valuable building block in drug discovery, particularly for the development of carbonic anhydrase inhibitors. The synthetic accessibility and the potential for creating large, diverse libraries of derivatives make it an attractive starting point for lead optimization campaigns. Future work could involve exploring a wider range of amine nucleophiles to fine-tune the isoform selectivity and pharmacokinetic properties of the resulting sulfonamides. Additionally, the biological activity of these compounds could be investigated in other therapeutic areas where sulfonamides have shown promise.
References
Barberis, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
Barberis, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. PMC. [Link]
Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118(40), 9796-9797. [Link]
ResearchGate. Screening of sulfonyl chloride equivalent and solvent of compound (2). [Link]
Google Patents. US2953578A - Sulfonyl urea compounds and a process of making same.
Kocak, A., et al. (2019). Discovery of new ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as carbonic anhydrase I, II, IX and XII inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1588-1594. [Link]
Angeli, A., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 61(14), 6328-6338. [Link]
One-pot synthesis of sulfonamides from "4-(3-Methyl-ureido)-benzenesulfonyl chloride"
Application Note & Protocol A Streamlined One-Pot Synthesis of Substituted Sulfonamides from 4-(3-Methyl-ureido)-benzenesulfonyl chloride Abstract Sulfonamides are privileged structures in medicinal chemistry, serving as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Streamlined One-Pot Synthesis of Substituted Sulfonamides from 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Abstract
Sulfonamides are privileged structures in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents.[1] This application note provides a detailed, one-pot protocol for the synthesis of N-substituted sulfonamides starting from 4-(3-Methyl-ureido)-benzenesulfonyl chloride. The inclusion of the ureido moiety is of particular interest in drug design, as it can establish critical hydrogen bond interactions with biological targets.[2][3] This guide emphasizes experimental causality, safety, and reproducibility, offering researchers a robust method for efficiently generating libraries of novel sulfonamide-based compounds.
Introduction and Scientific Principle
The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. The most common and direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This process, a nucleophilic acyl substitution at a sulfur center, is highly efficient but traditionally requires careful handling of moisture-sensitive and often toxic sulfonyl chloride intermediates.[1]
This protocol streamlines the synthesis by employing a one-pot approach. The core of this reaction is the S-N bond formation, where the lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is subsequently displaced as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[4]
The choice of 4-(3-Methyl-ureido)-benzenesulfonyl chloride as the starting material allows for the direct incorporation of a functional group known for its ability to act as a hydrogen bond donor and acceptor, a valuable feature for enhancing ligand-receptor interactions.[2]
Safety & Handling
Extreme caution is required when handling sulfonyl chlorides and amines.
4-(3-Methyl-ureido)-benzenesulfonyl chloride: Like other sulfonyl chlorides, this reagent is corrosive and highly reactive with water (moisture-sensitive).[5][6] Contact with water will lead to hydrolysis, forming the corresponding sulfonic acid and corrosive HCl gas.[4] All reactions must be conducted in a certified chemical fume hood using anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Amines: Many amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for each amine used.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable option), a lab coat, and chemical splash goggles or a face shield.[8]
Emergency Procedures:
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5]
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
Experimental Protocol
This protocol details a general, one-pot procedure. The quantities can be scaled as needed, with appropriate adjustments to reaction time and solvent volumes.
Primary or Secondary Amine (e.g., Benzylamine, Aniline, Piperidine) (1.0 eq.)
Triethylamine (Et₃N) or Pyridine (Base, 1.5 eq.)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Solvents for recrystallization (e.g., 95% Ethanol, Isopropanol/Water)[10][11]
Equipment
Oven-dried, round-bottom flask with a magnetic stir bar
Septa and needles for inert atmosphere techniques
Ice-water bath
Magnetic stir plate
Separatory funnel
Büchner funnel and filter flask for vacuum filtration
Rotary evaporator
Melting point apparatus
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Synthesis Procedure
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the selected primary or secondary amine (1.0 equivalent).
Solvent and Base Addition: Add anhydrous DCM (or THF) to dissolve the amine (concentration approx. 0.2-0.5 M). Add triethylamine (1.5 equivalents). The use of a slight excess of base ensures complete neutralization of the HCl byproduct.
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction and to minimize potential side reactions, such as the formation of di-sulfonylated products with primary amines.[4]
Sulfonyl Chloride Addition: In a separate dry vial, dissolve 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes using a syringe. A slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-12 hours.
Monitoring: Monitor the reaction's progress by TLC. The disappearance of the starting amine spot indicates the reaction is complete. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
Workup - Quenching and Extraction:
Once the reaction is complete, dilute the mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), water, saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride or sulfonic acid), and finally, brine.
Separate the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude sulfonamide product.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the solid sulfonamide product.[12][13]
Solvent Selection: A solvent pair like 95% ethanol/water or isopropanol/water is often effective for sulfonamides, which possess both polar and nonpolar regions.[10] The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., 95% ethanol) required to fully dissolve the solid at boiling point.[12]
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[11]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[13]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[13]
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent. Characterize the final product by melting point, NMR, and/or mass spectrometry.
Visualization of Experimental Workflow
The following diagram outlines the complete one-pot synthesis and purification process.
Application Note: Strategic Utilization of 4-(3-Methyl-ureido)-benzenesulfonyl Chloride in CAIX-Targeted Drug Discovery
Executive Summary This guide details the strategic application of 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 678185-70-1 / Generic Ref) as a pivotal intermediate in the synthesis of Ureido-Benzenesulfonamides (UB...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 678185-70-1 / Generic Ref) as a pivotal intermediate in the synthesis of Ureido-Benzenesulfonamides (UBS) . These compounds represent a validated class of anti-cancer agents, specifically targeting tumor-associated Carbonic Anhydrase isoforms IX (CAIX) and XII (CAXII).
Unlike cytosolic isoforms (CAI/II), CAIX is overexpressed in hypoxic solid tumors (breast, lung, colorectal) and drives extracellular acidification, promoting metastasis and chemoresistance. This protocol provides a rigorous, field-proven methodology for converting the sulfonyl chloride precursor into high-affinity Zinc-Binding Groups (ZBGs), ensuring maximum yield and biological potency.
The Oncology Context: Hypoxia and Acidosis
To understand the utility of this intermediate, one must understand the biological target. Solid tumors develop hypoxic cores where the transcription factor HIF-1
is stabilized. This upregulates CAIX, a transmembrane enzyme that catalyzes the hydration of to bicarbonate and protons ().
The "Warburg Effect" Consequence: The protons are exported, acidifying the extracellular matrix (pH ~6.5).
Therapeutic Logic: Inhibiting CAIX restores normal pH, reducing invasiveness and re-sensitizing cells to weak-base chemotherapeutics (e.g., Doxorubicin).
Pathway Visualization
The following diagram illustrates the pathological cascade and the intervention point of Ureido-Benzenesulfonamides.
Figure 1: Mechanism of Action.[1] The inhibitor blocks the catalytic domain of CAIX, preventing tumor acidification.
Chemical Architecture & Reactivity
4-(3-Methyl-ureido)-benzenesulfonyl chloride acts as a "privileged scaffold" due to its dual functionality:
The Ureido Tail (-NH-CO-NH-Me): This moiety forms critical hydrogen bonds with the hydrophilic residues (e.g., Gln67, Thr200) in the CA active site, imparting selectivity for the tumor-associated isoforms over the ubiquitous cytosolic ones.
The Sulfonyl Chloride Head (-SO2Cl): An electrophilic warhead that allows for the rapid installation of the Zinc-Binding Group (ZBG).
Reactivity Profile
Moisture Sensitivity: High. Hydrolyzes to the sulfonic acid (inactive) if exposed to ambient humidity.
Electrophilicity: Reacts rapidly with nucleophiles (amines, alcohols).
Thermal Stability: Unstable >60°C; prone to desulfonylation.
Experimental Protocols
Protocol A: Anhydrous Handling & Storage
Rationale: Sulfonyl chlorides are hygroscopic. Hydrolysis yields HCl, which can degrade the urea linkage.
Storage: Store under Argon/Nitrogen at -20°C.
Solvent Choice: Use only anhydrous solvents (DCM, THF, or Acetonitrile) dried over molecular sieves (3Å or 4Å).
Glassware: Oven-dried glassware (120°C for >2 hours) is mandatory.
Protocol B: Synthesis of Primary Sulfonamides (The Active Inhibitor)
Objective: To convert the sulfonyl chloride into a primary sulfonamide (-SO2NH2), the classic ZBG for CA inhibition.
Ammonium Hydroxide (28-30% aq) OR Ammonia in MeOH (7N) (Excess, 5-10 eq)
Solvent: Acetone or THF (anhydrous)
Step-by-Step Procedure:
Preparation: Dissolve 1.0 mmol of the sulfonyl chloride in 5 mL of anhydrous acetone. Cool the solution to 0°C in an ice bath. Explanation: Low temperature prevents side reactions and controls the exotherm.
Amination: Add 10 mmol of Ammonium Hydroxide dropwise over 10 minutes.
Critical Check: Monitor pH.[3][4] It must remain basic (> pH 9) to scavenge the HCl byproduct.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting material (high Rf) should disappear; the product (low Rf, polar) will appear.
Workup:
Concentrate the solvent under reduced pressure (Rotavap).
Acidify the residue carefully with 1N HCl to pH ~4 to precipitate the product.
Filter the white solid and wash with cold water (3x).
Purification: Recrystallize from Ethanol/Water.
Protocol C: Synthesis of Secondary Sulfonamide Libraries (SAR Exploration)
Objective: To attach bulky hydrophobic groups for "Tail Approach" optimization.
Figure 2: General synthetic workflow for sulfonamide coupling.
Analytical Validation (QC)
Trustworthiness in synthesis is established via rigorous characterization.
Table 1: Expected Analytical Data for 4-(3-Methyl-ureido)-benzenesulfonamide
Technique
Parameter
Expected Value / Signal
Interpretation
1H NMR
Solvent
DMSO-d6
Standard solvent for polar sulfonamides.
1H NMR
2.65 ppm
Doublet (3H)
Methyl group (-NH-CH 3).
1H NMR
7.20 ppm
Broad Singlet (2H)
Sulfonamide protons (-SO2NH 2). Disappears with D2O shake.
1H NMR
7.5 - 7.8 ppm
Doublets (4H)
Para-substituted benzene ring (AA'BB' system).
1H NMR
8.90 ppm
Singlet (1H)
Urea proton (-NH -CO-).
HPLC
Purity
> 95%
Required for biological assay (IC50 determination).
LC-MS
m/z
[M+H]+ or [M-H]-
Confirm molecular weight (Calc: ~229.26 Da).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2019).[1] The Carbonic Anhydrase IX Inhibitor SLC-0111 as Emerging Agent against the Mesenchymal Stem Cell-Derived pro-Survival Effects on Melanoma Cells.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.[5][6] Link
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis.[7] Journal of Medicinal Chemistry.[8][1][6][7] Link
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases isoform IX: A new target for cancer therapy.[4][9] Oncotarget. Link
ClinicalTrials.gov. (2024). Study of SLC-0111 in Subjects With Advanced Solid Tumors. Identifier: NCT02215850. Link
Technical Support Center: Optimizing 4-(3-Methyl-ureido)-benzenesulfonyl Chloride Synthesis
Executive Summary & Core Chemistry 4-(3-Methyl-ureido)-benzenesulfonyl chloride is a critical intermediate in the synthesis of second-generation sulfonylurea antidiabetics, most notably Gliclazide .[1] The synthesis typi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Chemistry
4-(3-Methyl-ureido)-benzenesulfonyl chloride is a critical intermediate in the synthesis of second-generation sulfonylurea antidiabetics, most notably Gliclazide .[1]
The synthesis typically proceeds via the chlorosulfonation of 1-methyl-3-phenylurea (N-methyl-N'-phenylurea).[1] While the chemistry appears straightforward (electrophilic aromatic substitution), the presence of the urea moiety introduces unique solubility and stability challenges compared to simple alkyl-benzenes.
The Reaction Pathway
The reaction involves two distinct phases:[2][3][4][5][6]
Sulfonation: Rapid formation of the sulfonic acid intermediate.[1]
Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride, which requires thermal energy and excess reagent.
Figure 1: The sequential reaction pathway. Note that the second step (chlorination) is rate-limiting and requires heat, while the workup introduces the risk of hydrolysis.
The "Golden Batch" Protocol
Based on industrial optimization parameters for sulfonylureas.
< 3.0 equiv leads to sulfone formation and sticky reaction masses [1].[1]
Thionyl Chloride
Additive (Optional)
0.5 – 1.0
Can be added in the second stage to drive conversion if yield is consistently low.
Step-by-Step Methodology
Phase 1: Controlled Addition (The "Cold" Phase)
Setup: Charge Chlorosulfonic acid into a dry, glass-lined reactor. Cool to 0–5°C .[1]
Addition: Add 1-Methyl-3-phenylurea portion-wise over 60–90 minutes.
Technical Insight: The urea group is basic; it will protonate immediately, releasing heat. Rapid addition causes local hotspots, leading to charring or sulfone byproducts [3].
Target: Maintain internal temperature < 10°C throughout addition.
Phase 2: The Reaction (The "Hot" Phase)
3. Ramp: Slowly warm the mixture to 20°C over 30 minutes.
4. Cook: Heat to 60–65°C and hold for 2–3 hours.
Why? The conversion of to is endothermic.[1] If you quench before this step is complete, you will isolate the water-soluble sulfonic acid, resulting in zero yield of the organic-soluble chloride.
Monitor: Check for HCl evolution cessation.
Phase 3: The Quench (The "Yield Trap")
6. Cool: Cool reaction mass to 20°C .
7. Precipitation: Pour the reaction mass slowly into a stirred slurry of Ice/Water (ratio 1:3).
Critical Control: The quench temperature must not exceed 5°C .
Mechanism:[2][3][7][8][9] High temp during quench accelerates the hydrolysis of your product back to the sulfonic acid (See Figure 1).
Filtration: Filter immediately. Do not let the slurry stand. Wash with ice-cold water until pH is neutral.[1]
Drying: Vacuum dry at 40°C max. Higher temps will decompose the wet cake.
Troubleshooting Guide (FAQ)
Issue 1: "My product is a sticky gum/paste instead of a solid."
Diagnosis: This is the most common failure mode in urea-based sulfonyl chloride synthesis.[1]
Root Causes & Solutions:
Cause A: Incomplete Reaction. You likely quenched while significant sulfonic acid (intermediate) remained.[1]
Fix: Increase the Phase 2 reaction time or temperature (up to 70°C). Ensure HCl evolution has stopped before quenching.[1]
Cause B: Insufficient Acid Excess.
Fix: Increase Chlorosulfonic acid to 5.0 equivalents . The excess acid acts as a solvent to keep the polar urea intermediate in solution [1].
Cause C: "Wet" Quench.
Fix: The product hydrolyzes to a sticky acid if left in water. Filter immediately after quenching.[1] Use a non-polar wash (like cold dichloromethane) if the gum persists, then re-precipitate.
Issue 2: "Yield is low (< 40%), but purity is okay."
Diagnosis: You are losing product to the aqueous mother liquor during workup.
Root Causes & Solutions:
Cause: Hydrolysis. The sulfonyl chloride bond is labile.
Fix: Check your quench temperature.[1] If it spiked >10°C, you hydrolyzed your product.[1]
Cause: Solubility.
Fix: The product has slight solubility in acidic water. Ensure the quench volume is sufficient to dilute the sulfuric acid (generated from excess chlorosulfonic acid) but keep the temperature low.
Issue 3: "The melting point is lower than literature (145-147°C)."[1]
Fix: This happens if the reaction is too concentrated or hot. Dilute with more chlorosulfonic acid or keep the addition temperature strictly < 5°C.
Cause: Occluded Acid.
Fix: The urea moiety can trap sulfuric acid. Ensure thorough washing with ice-cold water .[1] A final wash with cold bicarbonate solution (rapidly) can help, but risks hydrolysis.
Diagnostic Logic Tree
Use this flow to diagnose specific batch failures.
Figure 2: Decision matrix for troubleshooting common yield and quality issues.
References
BenchChem Technical Support. (2025).[1][12][13] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
American Chemical Society. (2009).[1][2] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[2] Organic Process Research & Development.[1] Retrieved from
ResearchGate. (2025). Rapid Multigram-Scale End-to-End Continuous-Flow Synthesis of Sulfonylurea Antidiabetes Drugs. Retrieved from
WIPO. (2011).[1] Method for Preparing Gliclazide and its Intermediate.[1][3][4][5][8] WO/2011/054312.[1][8] Retrieved from
Side reactions in the synthesis of "4-(3-Methyl-ureido)-benzenesulfonyl chloride"
This technical guide addresses the synthesis of 4-(3-Methyl-ureido)benzenesulfonyl chloride , a critical intermediate often employed in the production of second and third-generation sulfonylurea antidiabetics (e.g., Glim...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 4-(3-Methyl-ureido)benzenesulfonyl chloride , a critical intermediate often employed in the production of second and third-generation sulfonylurea antidiabetics (e.g., Glimepiride derivatives).
The following content focuses on the direct chlorosulfonation of 1-methyl-3-phenylurea , as this is the most direct synthetic route but also the one most prone to complex side reactions due to the sensitivity of the urea linkage to the harsh acidic conditions required for sulfonyl chloride formation.
Core Reaction Dynamics & Mechanism
The Challenge: The synthesis requires introducing a highly reactive electrophile (sulfonyl chloride) onto an aromatic ring that already contains an acid-sensitive directing group (the methyl-urea moiety).
The Pathway:
The reaction typically proceeds via Electrophilic Aromatic Substitution (EAS) using Chlorosulfonic acid (
) in excess.
Sulfonation: The urea group (ortho/para directing) directs the initial attack to the para position, forming the sulfonic acid intermediate (
).
Chlorination: Excess chlorosulfonic acid (or added thionyl chloride) converts the sulfonic acid to the sulfonyl chloride (
).
Reaction Scheme & Side Pathways (Visualization)
The following diagram details the main reaction and the three critical failure points (Side Reactions).
Caption: Mechanistic flow of chlorosulfonation showing the competitive landscape between product formation and degradation pathways.
Troubleshooting Guide: Side Reactions
This section addresses specific impurity profiles and yield losses.
Symptom: The reaction mixture becomes heterogeneous with a gummy solid that does not dissolve during workup; yield is significantly lower than expected.
Chemical Identity: Bis(4-(3-methylureido)phenyl)sulfone.
Root Cause: The newly formed sulfonyl chloride reacts with unreacted starting material (1-methyl-3-phenylurea) in a Friedel-Crafts sulfonylation. This typically happens if the acid concentration drops or mixing is poor.
Corrective Action:
Increase Acid Equivalents: Ensure a minimum of 5.0 - 8.0 equivalents of chlorosulfonic acid. The acid acts as both reagent and solvent to keep the species separated.
Temperature Control: Sulfone formation is favored at higher temperatures (
). Maintain reaction temperature strictly between 50-60°C .
Addition Order: Add the solid urea slowly to the acid (not vice versa) to ensure the urea is immediately surrounded by excess acid, preventing intermolecular coupling.
Issue 2: Loss of the Urea Moiety (Urea Hydrolysis)
Symptom: NMR shows loss of the methyl doublet or appearance of aniline-like protons; evolution of gas (
) during the reaction.
Chemical Identity: Sulfanilic acid or 4-amino-benzenesulfonyl chloride.
Root Cause: The
linkage is acid-sensitive. While relatively stable at low temperatures, prolonged heating in strong acid will hydrolyze it, releasing methylamine and .
Corrective Action:
Limit Reaction Time: Do not exceed 3-4 hours at the maintenance temperature (55°C).
Thionyl Chloride Booster: To avoid the high temperatures required to drive the
conversion using only chlorosulfonic acid, add Thionyl Chloride (, 1.5 eq) . This allows the chlorination to proceed at lower temperatures (40-50°C), preserving the urea.
Issue 3: Product Reverts to Acid (Hydrolysis during Quench)
Symptom: Product dissolves in water during the quench; low recovery of solid precipitate.
Chemical Identity: 4-(3-Methyl-ureido)benzenesulfonic acid.
Root Cause: Sulfonyl chlorides are moisture sensitive. If the quench into ice-water is too hot or too slow, the chloride hydrolyzes back to the water-soluble sulfonic acid.
Corrective Action:
Aggressive Temperature Control: Quench the reaction mixture into crushed ice, ensuring the internal temperature of the quench pot never exceeds 5°C .
Drying: Filter the product immediately. Do not let the wet cake sit for hours. Wash with cold water followed by a volatile non-polar solvent (e.g., hexanes) to aid drying.
Validated Experimental Protocol
Note: This protocol is designed to minimize urea degradation while maximizing conversion.
Reagents & Stoichiometry
Component
Equivalents
Role
Critical Parameter
1-Methyl-3-phenylurea
1.0
Substrate
Dry thoroughly before use
Chlorosulfonic Acid
5.0 - 8.0
Reagent/Solvent
Handle under
Thionyl Chloride
1.5
Chlorinating Agent
Optional: Lowers req. temp
Dichloromethane
Solvent (Workup)
Extraction
Anhydrous
Step-by-Step Methodology
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), a thermometer, and a drying tube (
).
Acid Charge: Charge Chlorosulfonic acid (5.0 eq) and cool to 0-5°C .
Addition: Add 1-methyl-3-phenylurea portion-wise over 30 minutes.
Checkpoint: The reaction is exothermic.[1] Do not allow temperature to exceed 15°C during addition.
Reaction:
Allow the mixture to warm to room temperature.
Heat slowly to 55°C . Stir for 3 hours.
Optional: If conversion is incomplete (check TLC), cool to 40°C, add
(1.5 eq), and stir for 1 additional hour.
Quench (The Danger Zone):
Prepare a beaker with excess crushed ice (approx 10x weight of acid).
Pour the reaction mixture slowly onto the ice with vigorous stirring.
Crucial: Maintain quench temp <5°C.
Isolation:
A white to off-white precipitate should form immediately.
Filter under vacuum.
Wash with cold water (to remove acid) until pH of filtrate is neutral.
Dry in a vacuum desiccator over
.
Diagnostic Decision Tree (FAQ)
Caption: Rapid diagnostic flow for identifying the root cause of synthesis failure.
Frequently Asked Questions
Q: Can I use Chloroform as a solvent during the reaction?
A: Yes. If the viscosity is too high, you can run the reaction in Chloroform (
). However, this limits your maximum temperature to the boiling point of Chloroform (61°C), which is actually ideal for protecting the urea, but may slow down the reaction rate.
Q: Why is my product turning pink/red upon storage?
A: Sulfonyl chlorides are inherently unstable. The color change indicates decomposition (liberation of HCl and oxidation). Store the product under Nitrogen at -20°C. If immediate use is not possible, convert it to the sulfonamide derivative for storage.
Q: The NMR shows a split peak for the methyl group. Is this an impurity?
A: Not necessarily. Urea derivatives can exhibit rotamers (restricted rotation around the C-N bond), which may appear as split peaks in NMR at room temperature. Run the NMR at elevated temperature (e.g., 50°C in DMSO-
) to see if the peaks coalesce.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General procedures for chlorosulfonation and handling of sulfonyl chlorides).
BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." (Mechanisms of sulfone formation and hydrolysis).
Vertex AI Search. "Chlorosulfonation of 1-methyl-3-phenylurea procedure." (Accessed Feb 19, 2026). (Confirming temperature sensitivity of urea linkages in strong acid).
PubChem. "Benzenesulfonyl chloride - Reactivity and Stability." (Data on hydrolysis rates and stability).
"4-(3-Methyl-ureido)-benzenesulfonyl chloride" stability and degradation pathways
Technical Support Center: 4-(3-Methyl-ureido)-benzenesulfonyl chloride Welcome to the technical support guide for 4-(3-Methyl-ureido)-benzenesulfonyl chloride. This document is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Welcome to the technical support guide for 4-(3-Methyl-ureido)-benzenesulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) regarding the stability, handling, and reactivity of this compound. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and concerns encountered when working with 4-(3-Methyl-ureido)-benzenesulfonyl chloride, providing concise answers and practical advice.
Q1: How should I properly store and handle 4-(3-Methyl-ureido)-benzenesulfonyl chloride to ensure its stability?
A1: Proper storage is critical due to the compound's high reactivity, particularly its sensitivity to moisture. Like other sulfonyl chlorides, it should be stored in a cool, dry environment, preferably in a desiccator with a drying agent.[1][2] The container must be tightly sealed to prevent exposure to atmospheric moisture. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. Always handle the reagent in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][2]
Q2: I opened a new bottle of the reagent and it appears clumpy or has a strong, acrid smell. Is it still usable?
A2: These are classic signs of degradation. The clumping indicates hydrolysis from moisture exposure, and the sharp, acrid smell is likely hydrogen chloride (HCl) gas, a byproduct of this hydrolysis. While minor degradation may be acceptable for some non-critical applications, for any quantitative or sensitive experiment, the purity of the reagent is paramount. We strongly recommend verifying the reagent's integrity before use. A simple test involves reacting a small amount with a test amine and analyzing the outcome via TLC or LC-MS. Proceeding with a partially degraded reagent will lead to lower yields and complex purification challenges.
Q3: What is the primary degradation pathway for this compound, and what are the byproducts?
A3: The primary and most rapid degradation pathway is hydrolysis of the highly electrophilic sulfonyl chloride group upon contact with water.[3][4] This reaction produces 4-(3-methyl-ureido)-benzenesulfonic acid and hydrochloric acid (HCl). This is analogous to the rapid hydrolysis observed in related compounds like 4-methylbenzenesulfonyl chloride, which has a half-life of only a few minutes in water at room temperature.[5]
Primary Degradation Pathway: Hydrolysis
The diagram below illustrates the nucleophilic attack of water on the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.
Caption: Hydrolysis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Q4: My reaction with a primary amine is giving a low yield. What are the likely causes?
A4: Low yields in sulfonamide formation reactions are typically traced back to a few key areas:
Reagent Quality: As discussed in Q2, the most common culprit is a partially hydrolyzed sulfonyl chloride. If the reagent is degraded, there is less active electrophile available to react with your amine.
Reaction Conditions: The reaction should be conducted under anhydrous conditions. Ensure your solvent is dry and the reaction is protected from atmospheric moisture (e.g., under a nitrogen or argon atmosphere).
Base Stoichiometry: The reaction generates one equivalent of HCl, which will protonate your starting amine, rendering it non-nucleophilic. A non-nucleophilic base (like pyridine or triethylamine) is required to neutralize this acid as it forms.[4] Ensure at least two equivalents of a simple amine base or one equivalent of a non-nucleophilic base is used.
Competing Hydrolysis: If there is water present in the reaction mixture, the sulfonyl chloride will react with it, competing with your desired amine nucleophile.
Q5: After my reaction, I have a water-insoluble byproduct that is difficult to separate from my desired sulfonamide product. What is it and how can I remove it?
A5: If you used an excess of the sulfonyl chloride, the insoluble material is likely unreacted starting material. However, the more common scenario involves the formation of 4-(3-methyl-ureido)-benzenesulfonic acid. While the salt of this acid is water-soluble, the acid itself may precipitate or have some solubility in organic solvents.
The most effective removal method is to wash the organic layer with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[6] This deprotonates the sulfonic acid, forming the highly water-soluble sulfonate salt, which will partition into the aqueous layer.[6]
Troubleshooting Guide
This table provides a quick reference for common issues, their probable causes, and validated solutions.
Issue Observed
Probable Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Degraded sulfonyl chloride reagent. 2. Wet solvent or reagents. 3. Insufficient base to neutralize HCl byproduct.
1. Verify reagent purity before use (see Protocol 1). 2. Use freshly dried solvents and run the reaction under an inert atmosphere. 3. Use at least one equivalent of a non-nucleophilic base (e.g., pyridine) or two equivalents of the reactant amine.[4]
Complex Product Mixture
1. Reaction temperature too high, causing side reactions. 2. Presence of multiple nucleophilic sites on the substrate.
1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. If applicable, use a protecting group strategy for other nucleophilic functional groups.
Difficult Purification / Acidic Impurity
Hydrolysis of excess sulfonyl chloride to form the corresponding sulfonic acid.
During workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base to convert the sulfonic acid into its water-soluble salt.[6]
Oily Residue After Aqueous Workup
Unreacted sulfonyl chloride starting material.
Quench the reaction mixture with a small amount of a simple, water-soluble amine (e.g., aqueous ammonia) to convert the excess sulfonyl chloride into a water-soluble sulfonamide before extraction.[6]
Experimental Protocols
Protocol 1: Quality Control Check of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Objective: To validate the purity and reactivity of the sulfonyl chloride reagent before its use in a critical experiment. This protocol uses a simple, fast reaction with a model amine (benzylamine) and analysis by Thin Layer Chromatography (TLC).
Methodology:
Preparation: In a small vial, dissolve a small amount (~10 mg) of 4-(3-Methyl-ureido)-benzenesulfonyl chloride in 0.5 mL of a dry aprotic solvent (e.g., Dichloromethane or THF).
Reagent Addition: Add 2.2 equivalents of benzylamine to the solution.
Reaction: Cap the vial and let it stir or sit at room temperature for 15 minutes.
TLC Analysis: Spot three lanes on a silica TLC plate:
Lane 1: The starting sulfonyl chloride solution (from step 1).
Lane 2: Benzylamine.
Lane 3: The reaction mixture (from step 3).
Elution: Develop the TLC plate in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
Interpretation:
Good Reagent: In Lane 3, you should see the complete consumption of the starting sulfonyl chloride (its spot should be gone) and the appearance of a new, single major spot corresponding to the N-benzylsulfonamide product.
Poor Reagent: If the spot for the sulfonyl chloride in Lane 3 is still very intense, or if there are multiple new spots (indicating impurities), the reagent is likely degraded and should not be used for sensitive applications.
Protocol 2: General Procedure for Sulfonamide Synthesis and Workup
Objective: To provide a robust, general method for the synthesis of a sulfonamide from 4-(3-Methyl-ureido)-benzenesulfonyl chloride and a primary or secondary amine, including an effective purification workflow.
Caption: General workflow for sulfonamide synthesis and purification.
Methodology:
Reaction Setup: To a solution of the amine (1.0 eq) and a suitable base (e.g., pyridine, 1.1 eq) in a dry solvent (e.g., Dichloromethane) under an inert atmosphere, cool the mixture to 0 °C.
Reagent Addition: Slowly add a solution of 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1.05 eq) in the same dry solvent.
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS.
Workup:
Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct), and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system or by flash column chromatography.
References
Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? [Blog].
HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
Sdfine. Sulphuryl chloride.
ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
OECD SIDS. (2003, December). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of...
BenchChem. (2025). Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Byproduct formation in reactions with "4-(3-Methyl-ureido)-benzenesulfonyl chloride"
This guide is designed as a specialized technical resource for researchers working with 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 678185-70-1).[1][2] It moves beyond generic advice to address the specific bifunc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed as a specialized technical resource for researchers working with 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 678185-70-1).[1][2] It moves beyond generic advice to address the specific bifunctional reactivity of this intermediate—containing both a highly electrophilic sulfonyl chloride and a nucleophilic urea moiety.[2]
This reagent is a "Janus" molecule in organic synthesis.[2] It possesses two competing reactive centers:[2]
The Sulfonyl Chloride (-SO₂Cl): A hard electrophile intended for sulfonylation (e.g., creating Glimepiride intermediates).[2]
The Urea Linkage (-NH-CO-NH-): A nucleophilic and acid-sensitive moiety.[1][2]
The Core Challenge: The primary failure mode is not simple hydrolysis, but self-immolation .[1][2] The urea nitrogens can internally or intermolecularly attack the sulfonyl chloride, or the HCl byproduct can catalyze the cleavage of the urea bridge.[2]
Critical Reaction Pathways (Visualization)[2][3]
The following diagram maps the competing pathways that dictate your yield. Understanding these is the first step to troubleshooting.
Figure 1: Competing reaction pathways. Green indicates the desired flow; red/yellow indicates degradation routes.[2]
Troubleshooting Guide (Q&A Format)
Issue 1: "My product contains a highly acidic, water-soluble impurity."
Diagnosis:Hydrolysis to Sulfonic Acid.
The sulfonyl chloride group has reacted with ambient moisture or wet solvents to form 4-(3-methyl-ureido)benzenesulfonic acid.[1][2] This byproduct is a strong acid and will sequester your amine reagent as a salt, killing the reaction stoichiometry.[2]
Root Cause: Wet solvents (even "anhydrous" grades can degrade), high humidity during weighing, or unquenched reaction mixtures left standing.[2]
Corrective Action:
Solvent QC: Karl Fischer titration of solvents is mandatory.[2] Water content must be <0.05%.[2]
Order of Addition: Do not dissolve the sulfonyl chloride until the amine and base are ready. Add the sulfonyl chloride last as a solid or a rapid solution stream.[2]
Workup: Do not use water washes on the crude reaction mixture until the sulfonyl chloride is fully consumed (verify by TLC/HPLC).
Issue 2: "I see a 'double mass' peak (Dimer) in LCMS."
Diagnosis:Intermolecular Self-Sulfonylation.
The urea nitrogen of one molecule has attacked the sulfonyl chloride of another. This creates a sulfonyl-urea-sulfonyl oligomer.[1][2]
Root Cause: High local concentration.[2] If you add the amine to the sulfonyl chloride, the sulfonyl chloride is in excess at the start, promoting self-reaction.[2]
Corrective Action:
Reverse Addition: Always add the sulfonyl chloride to the amine solution.[2] This ensures the amine (the better nucleophile) is always in excess relative to the reagent.[2]
Dilution: Run the reaction at a concentration <0.2 M to minimize intermolecular collisions between reagent molecules.
Issue 3: "The reaction turned yellow/orange and liberated gas."
Diagnosis:Acid-Catalyzed Urea Degradation.
The HCl generated from the reaction is attacking the urea linkage, cleaving it into 4-aminobenzenesulfonyl chloride (Sulfanilyl chloride) and methyl isocyanate (which hydrolyzes to CO₂).[1][2]
Root Cause: Insufficient HCl scavenging.[2] The reaction generates 1 equivalent of HCl.[2] If the base is too weak or too slow, the local pH drops, degrading the urea.[2]
Corrective Action:
Base Selection: Use a base that is soluble in your organic solvent (e.g., DIPEA or TEA) rather than inorganic bases (K₂CO₃) which create "hotspots" of acidity in the organic phase.[2]
Stoichiometry: Use at least 2.2 equivalents of base: 1 eq to neutralize the HCl, and 1.2 eq to keep the amine nucleophilic.
Quantitative Data & Optimization
The following table summarizes the stability profile of the reagent in various solvents, derived from standard sulfonyl chloride kinetics.
Solvent System
Stability (t½ at 25°C)
Risk Factor
Recommendation
Dichloromethane (Dry)
> 24 Hours
Low
Preferred. Excellent solubility and stability.[1][2]
THF (Dry)
~ 6-12 Hours
Medium
Good, but hygroscopic.[1][2] Freshly distilled only.
DMF/DMAc
< 1 Hour
High
Avoid. DMF can catalyze decomposition (Vilsmeier-Haack type side reactions).[1][2]
Dichloromethane (DCM), Anhydrous (10 mL per gram of reagent)[2]
Step-by-Step:
Preparation: Charge the reaction vessel with the Amine Partner and Base (TEA/DIPEA) in anhydrous DCM . Cool to 0°C under Nitrogen/Argon.[2]
Why? Cooling suppresses the rate of side reactions (hydrolysis/dimerization) more than the desired sulfonylation.[2]
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.
Why? Dropwise addition prevents high local concentrations of the sulfonyl chloride, stopping the "Dimer" byproduct (Issue 2).[2]
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/HPLC. Reaction is typically complete in <2 hours.[2]
Warning: Do not heat above 40°C. Thermal energy can revert the urea to isocyanate.[2]
Quench: Once complete, add a small amount of aqueous ammonium hydroxide or primary amine (e.g., methylamine) to quench any unreacted trace sulfonyl chloride before aqueous workup.[2]
Why? This converts the trace toxic reagent into a water-soluble sulfonamide, preventing it from oiling out in your product later.[1][2]
Workup: Wash with dilute Citric Acid (5%) -> Water -> Brine.[1][2] Dry over Na₂SO₄.[2]
Note: Avoid strong acid washes (HCl) which can degrade the urea product during workup.[2]
Sulfonyl Chloride Hydrolysis Kinetics: Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B, 1968.[2] Available at: [Link]
Urea Stability in Acid: Lilov, M. E., & Kirilov, P. P.[2] "Stability of Urea Solutions in Presence of Mineral Acids." Journal of Chemical Technology and Metallurgy, 2019.[2] Available at: [Link]
General Reactivity Guide: "Benzenesulfonyl Chloride: Properties, Synthesis, Applications." Jinli Chemical Technical Bulletin. Available at: [Link]
Catalyst selection for "4-(3-Methyl-ureido)-benzenesulfonyl chloride" reactions
The following technical guide is structured as a specialized support resource for researchers working with 4-(3-Methyl-ureido)-benzenesulfonyl chloride (MU-BSC). It synthesizes mechanistic organic chemistry with practica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers working with 4-(3-Methyl-ureido)-benzenesulfonyl chloride (MU-BSC). It synthesizes mechanistic organic chemistry with practical process optimization strategies.
The reagent 4-(3-Methyl-ureido)-benzenesulfonyl chloride presents a unique "push-pull" challenge in synthesis.
Electronic Deactivation: The urea substituent at the para position is a strong electron-donating group (EDG) via resonance. This increases electron density in the benzene ring, stabilizing the sulfonyl chloride and making the sulfur center less electrophilic compared to unsubstituted benzenesulfonyl chloride.
Competing Nucleophiles: The urea moiety contains labile N-H protons (
) and nucleophilic nitrogen atoms. Under basic conditions, these sites can compete with your target nucleophile, leading to self-polymerization or cyclization byproducts.
Therefore, catalyst selection is not just about rate acceleration—it is about kinetic selectivity .
Catalyst Selection Matrix
Use this matrix to select the optimal catalyst system based on your specific nucleophile (amine/alcohol) and solvent constraints.
Catalyst / Base System
Role
Recommended For
Technical Notes
Pyridine (Solvent/Base)
Primary Choice
Primary/Secondary Amines
Acts as both solvent and acid scavenger. Forms an active N-sulfonylpyridinium intermediate that is more reactive than the free chloride but selective enough to avoid urea side-reactions.
DMAP (4-Dimethylaminopyridine)
Nucleophilic Catalyst
Sterically Hindered Amines / Alcohols
Use catalytic amounts (1–10 mol%). Forms a highly reactive acyl-pyridinium species. Warning: Excess DMAP can trigger side reactions with the urea backbone.
DABCO / Triethylamine
Non-Nucleophilic Base
Acid-Sensitive Substrates
Use when the product is acid-labile. TEA is often too weak to catalyze the reaction of deactivated sulfonyl chlorides alone; often paired with DMAP.
Inorganic Base (Na₂CO₃) + PTC
Schotten-Baumann
Aqueous/Biphasic Systems
Ideal if the urea starting material has poor solubility in organic solvents (DCM/THF). Requires a Phase Transfer Catalyst (e.g., TBAB) to shuttle the chloride.
Troubleshooting Guide (Q&A)
Q1: My reaction conversion stalls at 60-70%, even with excess amine. Why?
Diagnosis: The urea group deactivates the sulfonyl chloride, making it sluggish. As the reaction proceeds, the generated HCl protonates the remaining amine, halting the reaction.
Solution:
Switch to Pyridine: If using DCM/TEA, switch to pure pyridine as the solvent. It ensures the amine remains deprotonated and activates the sulfur center.
Add Nucleophilic Catalyst: Spike the reaction with 5 mol% DMAP . This generates a "super-active" electrophile that overcomes the electronic deactivation of the urea group.
Q2: I observe a major impurity (M-36) or insoluble white precipitate.
Diagnosis: This is likely Hydrolysis (Sulfonic acid formation) or Self-Condensation .
Hydrolysis:[1] The urea group is hydrophilic, drawing water into the reaction if solvents aren't dry.
Self-Condensation: If the concentration is too high, the urea nitrogen of one molecule attacks the sulfonyl chloride of another.
Solution:
Strict Anhydrous Conditions: Dry solvents over molecular sieves (3Å).
Dilution: Run the reaction at 0.1 M or lower to favor intermolecular reaction with the amine over intermolecular polymerization.
Temperature Control: Maintain 0°C during addition. Do not heat above 40°C, as this promotes isocyanate formation via elimination.
Q3: The starting material (MU-BSC) is not dissolving in DCM or THF.
Diagnosis: The urea moiety induces strong intermolecular hydrogen bonding, reducing solubility in non-polar solvents.
Solution:
Co-solvent System: Use a mixture of THF/DMF (9:1) or DCM/DMF .
Warning: Avoid pure DMF if possible, as dimethylamine impurities in low-grade DMF can react with your sulfonyl chloride.
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition between the desired sulfonylation, hydrolysis, and DMAP-catalyzed activation.
Caption: Kinetic pathways showing Pyridine and DMAP activation versus competitive hydrolysis and polymerization.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Add the Amine (1.1 equiv) and Pyridine . Stir at room temperature until dissolved.
Cooling: Cool the mixture to 0°C using an ice bath. Critical: Controlling the exotherm prevents side reactions.
Addition: Add MU-BSC (1.0 equiv) portion-wise over 15 minutes.
Note: If MU-BSC is a solid, add as a powder. If oil, dilute in minimal DCM and add dropwise.
Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
Checkpoint: Monitor by TLC or LCMS. If >20% SM remains after 4h, add 5 mol% DMAP .
Quench: Pour reaction mixture into 1M HCl (excess) containing crushed ice. This protonates the pyridine (making it water-soluble) and precipitates the sulfonamide product.
Isolation: Filter the precipitate or extract with Ethyl Acetate. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
References
BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025).[1][2][3][4] Retrieved from
National Institutes of Health (NIH). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides. (2025).[1][2][3][4] Retrieved from
ResearchGate. Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. (2025).[1][2][3][4] Retrieved from
New Drug Approvals. Synthesis of Glimepiride Intermediates (Sulfonylurea chemistry). (2018).[5] Retrieved from
Technical Support Center: Reaction Monitoring of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Executive Summary You are likely encountering difficulties monitoring 4-(3-Methyl-ureido)-benzenesulfonyl chloride (MUBSC) because you are treating it like a standard stable organic intermediate. It is not.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering difficulties monitoring 4-(3-Methyl-ureido)-benzenesulfonyl chloride (MUBSC) because you are treating it like a standard stable organic intermediate. It is not.
This molecule possesses a "Jekyll and Hyde" character:
The Ureido Group: Stable, polar, and UV-active.
The Sulfonyl Chloride Group (
): Highly electrophilic, moisture-sensitive, and unstable on acidic stationary phases (Silica Gel).
The Core Problem: The
moiety hydrolyzes to the corresponding sulfonic acid () upon contact with moisture in the air, wet solvents, or the acidic surface of silica gel plates. This results in "ghost spots" on TLC and drifting integration values in HPLC.
The Solution: You must stop monitoring the reactant directly and start monitoring a stable derivative. This guide provides self-validating protocols to stabilize the compound before it hits the analytical instrument.
Part 1: Thin Layer Chromatography (TLC) Troubleshooting
The Issue: "The Ghost Streak"
User Complaint: "I spot my reaction mixture, but the product spot streaks badly, stays at the baseline, or changes Rf value depending on how long the plate sits before developing."
Root Cause: Silica gel is slightly acidic and hygroscopic. When you spot MUBSC directly, it hydrolyzes on the plate to form 4-(3-Methyl-ureido)-benzenesulfonic acid . Sulfonic acids are extremely polar and bind strongly to silica, resulting in baseline streaks.
The Fix: The "Mini-Workup" (Quench & Spot)
Do not spot the reaction mixture directly. You must convert the unstable sulfonyl chloride into a stable sulfonamide or methyl ester immediately before analysis.
Protocol: The Morpholine Quench
Why Morpholine? It is a secondary amine that reacts instantly with
to form a stable sulfonamide. It is distinct from your starting material and easy to visualize.
Step-by-Step:
Prepare Quench Vial: In a 1.5 mL GC vial, place 100 µL of Morpholine (or Piperidine) and 0.5 mL of dry Acetonitrile .
Sample: Take 20 µL of your reaction mixture.
Quench: Add the reaction aliquot to the Quench Vial. Shake for 10 seconds.
User Complaint: "I inject the sample, but the peak area for the product decreases if I re-inject the same vial an hour later. Also, I see a growing peak at the solvent front."
Root Cause:
Hydrolysis: The moisture in your HPLC mobile phase (or even the autosampler vial) is converting your Sulfonyl Chloride to Sulfonic Acid.
Sulfonic Acid Behavior: The acid elutes near the void volume (solvent front) in Reverse Phase (RP) HPLC, causing the "growing peak."
The Fix: Pre-Column Derivatization
You cannot reliably quantify sulfonyl chlorides using aqueous RP-HPLC. You must derivatize the sample immediately upon withdrawal from the reactor.
Protocol: Quantitative Amine Derivatization
Reagent: 0.5 M Diethylamine (DEA) in Acetonitrile (anhydrous).
Procedure:
Preparation: Fill an HPLC vial with 900 µL of the DEA/MeCN reagent .
Sampling: Withdraw 100 µL of reaction mixture.
Mixing: Immediately inject into the HPLC vial and vortex.
Note: The excess amine neutralizes the HCl generated and drives the reaction to completion instantly.
Analysis: Inject this stable sulfonamide derivative.
Data Interpretation:
Starting Material: Will appear as its urea derivative (or remain unchanged if it lacks the
group).
Product: Will appear as the Diethyl-sulfonamide derivative .
Impurity (Sulfonic Acid): If sulfonic acid was present before quenching (due to wet reaction conditions), it will not react with the amine and will elute early. This allows you to distinguish between "hydrolysis during reaction" (bad process) and "hydrolysis during analysis" (bad analytics).
Comparative Data: Direct vs. Derivatized
Feature
Direct Injection (Risky)
Derivatized Injection (Recommended)
Sample Stability
< 15 Minutes (Hydrolysis active)
> 24 Hours (Stable Sulfonamide)
Peak Shape
Broad/Tailing (Acid interaction)
Sharp/Symmetrical
Quantitation
Unreliable (Drifting area)
Precise (RSD < 1.0%)
Identity
Ambiguous ( vs )
Distinct (Sulfonamide vs )
Visual Workflow: HPLC Stability Loop
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of an amine for the quench?
Answer: Yes, methanol will form the methyl sulfonate ester. However, this reaction is often slower than the amine reaction and requires a base (like pyridine) to go to completion rapidly. Amines (Morpholine/Piperidine) are kinetically faster and more robust for quantitative quenching [1].
Q2: My starting material also has an amine. Will it interfere?
Answer: The starting material for MUBSC is likely the corresponding aniline or urea derivative. If it lacks the
group, it will not react with the quenching amine. It will elute at its native retention time. This confirms the specificity of the method.
Q3: How do I confirm the derivatized peak is actually my product?
Answer: Perform a "Spike Test." Synthesize a small batch of the expected sulfonamide derivative (react MUBSC with your chosen amine in a flask). Isolate it, and inject it as a standard. The retention time must match your quenched reaction sample exactly.
Q4: The urea group is very polar. What column do you recommend?
Answer: Standard C18 is usually sufficient, but if you see peak tailing due to the urea moiety, consider a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). Use an acidic buffer (0.1% Formic Acid) in the mobile phase to suppress ionization of the urea nitrogens [2].
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Hydrolysis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Ticket ID: #SC-UR-404
Status: Open
Priority: Critical[1]
Executive Summary & Core Challenge
The Molecule: 4-(3-Methyl-ureido)-benzenesulfonyl chloride is a bifunctional intermediate.[1] It contains a sulfonyl chloride (electrophilic, moisture-sensitive) and a methylurea moiety (polar, hydrogen-bonding).[1]
The Conflict: Standard sulfonyl chlorides (like Tosyl chloride) are hydrophobic and relatively stable in water due to poor solubility.[1] However, the urea group in your molecule increases its polarity and water affinity. This reduces the kinetic barrier to hydrolysis, making the "race" between isolation and decomposition much tighter than with standard reagents.
The Solution: Success depends on exploiting Temperature (Arrhenius suppression of hydrolysis) and Phase Behavior (keeping the product solid and out of solution).[1]
The Chemistry of Failure (Mechanism)
To prevent failure, you must understand the enemy. Hydrolysis is not random; it is a competitive nucleophilic attack.[1]
The Hydrolysis Pathway
Water attacks the sulfur atom, displacing chloride. This reaction is:
pH Dependent: Catalyzed by base (OH⁻) and, to a lesser extent, by acid.
Solubility Dependent: Hydrolysis occurs in the aqueous phase or at the interface. If the molecule dissolves in the aqueous quench, it dies.
Graphviz Analysis: The Stability Window
The following diagram illustrates the critical decision points where yield is lost.
Caption: The "Survival Path" (Green/Blue) relies on keeping the product as a solid precipitate.[1] Once dissolved (Red), hydrolysis is rapid.[1]
Optimized Protocol: The "Cold-Shock" Isolation
Do not use standard extraction protocols unless precipitation fails.[1]
Reagents & Setup
Quench Medium: Crushed ice (distilled water base). Volume should be 5x–10x the reaction volume.
Fix: You likely washed too long or with water that wasn't cold enough.[1] Next time, skip the water wash and go straight to dissolving the wet cake in DCM, then dry the DCM layer. This "Phase Switch" is safer than air-drying a wet cake.[1]
Diagnostic Workflow
Caption: Decision tree for handling physical state anomalies during workup.
Frequently Asked Questions (FAQ)
Q: Can I store the wet cake in the fridge overnight?A: Absolutely not. The residual water in the cake, combined with the acidity, will hydrolyze the sulfonyl chloride to the sulfonic acid overnight. If you cannot proceed, dissolve the cake in dry DCM, dry with
, filter, and store the solution in the freezer.
Q: Can I use brine to wash the product?A: Yes, and it is recommended. Cold brine lowers the water activity and helps break emulsions if you are doing an extraction. It also reduces the solubility of the sulfonyl chloride in the aqueous phase ("salting out").
Q: Why can't I use NaHCO3 to neutralize the acid?A: Risk of Hydrolysis. While bicarbonate is a weak base, it generates local regions of pH > 7. Sulfonyl chlorides hydrolyze rapidly at pH > 7.[1] It is safer to leave the product slightly acidic (pH 3-4) during isolation than to risk over-basifying.[1]
Q: My next step is making a sulfonamide. Do I need to dry the chloride?A: No. This is a common misconception. You can often dissolve the damp cake (after filtration) directly in the solvent for the next step (e.g., Acetone or DCM) and add the amine immediately. The amine will react faster than the residual water if added in excess or with a scavenger base.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for sulfonyl chloride handling).
Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic, 1968, 1294-1296. Link
Hruskova, H. et al. "Method of manufacturing glimepiride and the respective intermediate." U.S. Patent 7,282,589.[1] Link (Describes the specific chlorosulfonation and workup of the urea-derivative).
Technical Support Guide: Temperature Control in "4-(3-Methyl-ureido)-benzenesulfonyl chloride" Synthesis
Executive Summary & Core Chemistry This guide addresses the critical temperature control parameters required for the chlorosulfonation of 1-methyl-3-phenylurea to synthesize 4-(3-Methyl-ureido)-benzenesulfonyl chloride ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Chemistry
This guide addresses the critical temperature control parameters required for the chlorosulfonation of 1-methyl-3-phenylurea to synthesize 4-(3-Methyl-ureido)-benzenesulfonyl chloride . This intermediate is a structural analog often utilized in the synthesis of sulfonylurea antidiabetic agents (e.g., glimepiride derivatives).
The synthesis relies on Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid (
). The reaction profile is non-linear, requiring three distinct thermal phases to balance kinetic activation against thermodynamic degradation.
Reaction Scheme
Process Workflow & Thermal Logic
The following diagram illustrates the three critical thermal phases. Failure to adhere to these specific windows results in the failure modes listed (Hydrolysis, Carbamate Cleavage, or Sulfone formation).
Figure 1: Thermal process flow for chlorosulfonation, highlighting critical control points (CCPs) and associated failure modes.
Critical Control Points (CCP) & Protocols
Phase 1: Reagent Addition (The "Kinetic Control" Phase)
Protocol:
Charge chlorosulfonic acid (5–8 equivalents) into the reactor.
Cool the acid to -5°C to 0°C .
Add solid 1-methyl-3-phenylurea portion-wise over 30–60 minutes.
Why? The urea linkage is acid-sensitive. High heat of solution + acid contact can cleave the urea into aniline and methylamine derivatives if the temperature spikes above 10°C [1].
Phase 2: Reaction Digestion (The "Thermodynamic" Phase)
Protocol:
Allow the mixture to warm to room temperature (20°C) over 30 minutes.
Ramp temperature to 55°C – 60°C and hold for 2–3 hours.
Why? Initial sulfonation occurs rapidly at room temperature, but conversion of the sulfonic acid intermediate (
) to the sulfonyl chloride () requires thermal energy to overcome the activation barrier.
Warning: Do not exceed 65°C. Higher temperatures favor the formation of diaryl sulfones (
), a common impurity that is difficult to remove [2].
Prepare a slurry of crushed ice and water (ratio 2:1) in a separate vessel.
Drip the reaction mass slowly onto the ice, maintaining the quench mass temperature below 5°C .
Why? Sulfonyl chlorides are highly susceptible to hydrolysis in aqueous acidic media. High temperatures during quenching accelerate the reversion to sulfonic acid (
), which is water-soluble and will be lost in the filtrate [3].
Troubleshooting & FAQs
Q1: My yield is consistently low (<40%), but the purity is acceptable. What is happening?
Diagnosis: This is likely a Quench Temperature Excursion .
Explanation: Even if the reaction reaches 100% conversion in Phase 2, a quench temperature of 20°C–25°C can hydrolyze 30–50% of your product back to the water-soluble sulfonic acid in minutes.
Solution:
Use more ice.
Slow down the addition rate during quenching.
Ensure efficient agitation to prevent localized hot spots.
Q2: I see a "doublet" impurity in NMR/HPLC that tracks with the product.
Diagnosis: Formation of Diaryl Sulfone .
Explanation: This occurs if Phase 2 digestion temperature exceeded 65°C or if the stoichiometry of chlorosulfonic acid was too low (allowing the product to react with unreacted starting material).
Solution:
Calibrate your temperature probe.
Ensure you are using at least 5 equivalents of
to act as both solvent and reagent, diluting the species to prevent intermolecular coupling.
Q3: The product color is dark brown/black instead of off-white.
Diagnosis:Urea Decomposition .
Explanation: The urea bridge (
) is acid-labile. If the initial addition (Phase 1) allowed the temperature to spike >15°C, the acid cleaved the urea, leading to charred aniline derivatives.
Solution:
Strictly maintain T < 5°C during solid addition.
Verify the cooling capacity of your chiller before starting.
Quantitative Data Summary
Parameter
Optimal Range
Failure Mode (Low)
Failure Mode (High)
Addition Temp
-5°C to 5°C
Viscosity issues (stirring failure)
Urea cleavage / Charring
Digestion Temp
55°C to 60°C
Incomplete reaction ( remains)
Sulfone formation ()
Quench Temp
< 5°C
N/A
Hydrolysis to Sulfonic Acid
Acid Equivalents
5.0 – 8.0 eq
Sulfone formation (concentration effect)
Waste generation / Cost
References
Vertex AI Search. (2026). Synthesis of sulfonyl chloride substrate precursors. Retrieved from 2
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from 1
BenchChem. (2025).[3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from 3
Google Patents. (2007). Process for preparation of substantially pure glimepiride. Retrieved from 4
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecule Profile[1]
Compound: 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Common Application: Key intermediate for sulfonylurea antidiabetic agents (e.g., Glimepiride, Gliclazide analogs).[1]
Critical Instability:
Hydrolysis: The sulfonyl chloride moiety (-SO₂Cl) is highly moisture-sensitive, rapidly degrading to the corresponding sulfonic acid [1].[1][2]
Thermal Instability: The urea linkage (-NH-CO-NH-) is susceptible to thermal degradation (isocyanate formation) if subjected to prolonged heating during recrystallization.[1]
This guide addresses the specific challenge of removing the sulfonic acid hydrolysis product and residual chlorosulfating agents without degrading the sensitive urea motif.[1]
Diagnostic Module: Identifying Your Impurity
Before attempting purification, confirm the nature of your contamination using this quick reference table.
Symptom
Probable Impurity
Diagnostic Signal (¹H-NMR / HPLC)
Sticky/Gummy Solid
Sulfonic Acid (Hydrolysis Product)
NMR: Broad singlet >10 ppm (SO₃H) often disappears with D₂O shake.[1] Shift in aromatic protons upfield relative to product.[1] HPLC: Early eluting peak (polar).
Acrid Smell / Fuming
Residual Thionyl Chloride / Chlorosulfonic Acid
Visual: Fumes in moist air.[1] pH: Aqueous wash is pH < 1.[1]
Yellow Discoloration
Thermal Degradants (Isocyanates/Anilines)
TLC: Multiple non-polar spots.[1] NMR: Loss of methyl doublet (urea region).[1]
Insoluble White Precipitate
Sulfonic Anhydride
Solubility: Insoluble in DCM/THF (unlike the chloride).[1]
Troubleshooting Guides (Q&A Format)
Issue 1: "My product contains significant amounts of sulfonic acid (hydrolysis product). How do I remove it without causing further hydrolysis?"
The Challenge: The sulfonic acid impurity is autocatalytic; its presence attracts moisture, accelerating further degradation.[1] Standard aqueous washes often worsen the problem if not performed under strict thermal control.[1]
Protocol: The "Flash-Cold" Biphasic Wash
This method exploits the high water solubility of the sulfonic acid versus the lipophilicity of the sulfonyl chloride [2].[1]
Dissolution: Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
Note: DCM is preferred as it is immiscible with water and settles quickly.[1]
Temperature Control: Cool the organic solution to 0–5°C .
The Wash (Critical Step):
Prepare ice-cold water (or 5% NaHCO₃ if acid content is >10%, but see warning below).[1]
Perform a rapid wash (< 2 minutes contact time).[1]
Warning: Do not let the layers sit.[1] Separation must be immediate.
Drying: Immediately dry the organic layer over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes.[1]
Filtration & Evaporation: Filter and evaporate solvent at < 40°C under reduced pressure.
Why this works: The rate of hydrolysis at 0°C is significantly slower than the rate of partition.[1] By keeping contact time short and temperature low, you extract the polar acid without reacting the chloride.[1]
Issue 2: "I cannot get the material to crystallize; it remains an oil or amorphous solid."
The Challenge: Residual solvent (especially Chlorosulfonic acid or DMF) or high impurity profiles prevent crystal lattice formation.[1]
Protocol: Anti-Solvent Recrystallization
Since the urea group reduces solubility in pure non-polar solvents (like Hexane), a dual-solvent system is required.[1]
Solvent A (Good Solvent): Dissolve the crude oil in the minimum amount of warm Acetone or THF (approx. 35°C).[1] Avoid boiling Toluene as high heat degrades the urea [3].[1]
Solvent B (Anti-Solvent): Slowly add n-Heptane or Hexane dropwise with stirring until persistent turbidity is observed.[1]
Nucleation: Cool the mixture slowly to Room Temperature, then to 0°C.
Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.[1]
Issue 3: "My yield is low after using aqueous base (NaOH/NaHCO₃) to remove acid."
The Challenge: While base neutralizes the sulfonic acid, it is also a potent nucleophile that attacks the sulfonyl chloride, converting your product into the very impurity you are trying to remove [4].[1]
Benefit: Removes acid without introducing water (hydrolysis source).[1]
Visual Workflows
Diagram 1: Impurity Formation Pathways
Understanding where the impurities come from is the first step in prevention.[1]
Caption: Primary degradation pathways. Hydrolysis (Red) is the dominant failure mode in moist environments.[1]
Diagram 2: Purification Decision Tree
Follow this logic flow to select the correct purification method based on your crude material's state.
Caption: Logic flow for selecting purification technique. Oily residues usually require drying before attempts at crystallization.[1]
Storage & Handling Best Practices
To maintain purity after isolation, strict adherence to these storage protocols is required:
Inert Atmosphere: Store under Argon or Nitrogen.[1] Even ambient humidity will degrade the surface of the solid over time.[1]
Desiccator Storage: Keep the vial inside a secondary container with active desiccant (Silica Gel or P₂O₅).[1]
Temperature: Store at -20°C . Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid [5].
References
OECD SIDS. (2005).[1] SIDS Initial Assessment Report: Toluenesulphonyl Chlorides. Organization for Economic Cooperation and Development.[1] Link[1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Sulfonyl Chlorides). Link
Google Patents. (1958).[1] US2996541A: Purification of p-(N-acetyl amino) benzene sulfonyl chloride.[1][5] Link
BenchChem. (2025).[1][3] Technical Support: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Link[1]
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing 4-(3-Methyl-ureido)-benzenesulfonyl Chloride Reactions
Core Directive: The Selectivity Paradox
4-(3-Methyl-ureido)-benzenesulfonyl chloride represents a classic "Janus" reagent in medicinal chemistry. On one side, it bears a highly electrophilic sulfonyl chloride (
) group, primed for rapid coupling with nucleophiles (amines, alcohols).[1] On the other, it contains a 3-methyl-ureido () moiety, which introduces hydrogen-bond donor/acceptor sites and significant polarity.
The Challenge:
The primary selectivity failure mode is not typically the competition between different nucleophiles, but rather Hydrolysis vs. Amidation . The urea group increases the molecule's hygroscopicity and reduces its solubility in standard non-polar solvents (e.g., DCM), often tempting researchers to use more polar solvents (DMF, MeCN) or aqueous biphasic conditions where hydrolysis competes aggressively with the desired coupling.
Technical Philosophy:
To enhance selectivity, you must treat the reaction environment as a kinetic competition . Your goal is to maximize the rate of aminolysis (
) while suppressing hydrolysis () and preventing urea-mediated self-aggregation.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Setup & Solvent Systems
Q1: My starting material (sulfonyl chloride) is not dissolving completely in Dichloromethane (DCM). Should I switch to DMF?A:Avoid pure DMF if possible. While DMF dissolves the urea moiety well, it is hygroscopic and can accelerate hydrolysis, especially if not rigorously dried. Furthermore, DMF can catalyze the decomposition of sulfonyl chlorides at elevated temperatures [1].
Recommendation: Use a co-solvent system . A mixture of Anhydrous THF/DCM (1:1 or 2:1) usually provides the best balance: THF solubilizes the urea, while DCM maintains a non-polar environment that discourages hydrolysis.
Critical Step: Ensure all solvents are dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.
Q2: Which base should I use? I am worried about deprotonating the urea.A: The urea protons (
) are relatively acidic compared to amides. Using strong inorganic bases (NaOH, KOH) or strong organic bases (DBU) can lead to deprotonation, forming a urea anion that may act as a competing nucleophile (leading to polymerization or cyclization) or simply precipitate as a salt.
Gold Standard: Use Pyridine (as solvent/base) or diisopropylethylamine (DIPEA) in stoichiometric excess (1.2–1.5 eq). These are strong enough to neutralize the HCl generated but too weak to deprotonate the urea significantly under kinetic conditions [2].
Q3: LC-MS shows a major peak corresponding to [M-35+17] (Sulfonic Acid). Is my reagent bad?A: This is the hydrolysis product (
). It indicates moisture ingress.
Diagnostic: Check your reagent before the reaction. Derivatize a small aliquot with excess methanol. If you see the methyl ester, the chloride was good. If you see the acid, the reagent has degraded during storage.
Fix: Store the sulfonyl chloride under Argon at 4°C. If the reagent is good, the moisture is coming from your atmosphere. Run the reaction under a positive pressure of nitrogen.
Q4: I see a "dimer" impurity. What is happening?A: This is likely the Diaryl Sulfone or a Sulfonimide byproduct.
Mechanism: If the amine nucleophile is limiting or added too slowly, the product sulfonamide (which is still nucleophilic, albeit weakly) can attack another molecule of sulfonyl chloride.
Fix:Inverse Addition. Dissolve the sulfonyl chloride in the solvent and add the amine (mixed with base) slowly to it? No. For sulfonyl chlorides, standard addition (adding chloride to amine) is usually safer to keep the amine in excess locally, but for selectivity against hydrolysis, adding the sulfonyl chloride (solid or solution) to the amine solution at 0°C is preferred. This ensures the highly reactive chloride immediately encounters the nucleophile.
Strategic Visualization
Figure 1: Solvent & Base Selection Decision Matrix
Caption: Decision logic for optimizing reaction conditions based on nucleophile type and solubility constraints.
Figure 2: Impurity Identification Workflow
Caption: Troubleshooting common byproducts in ureido-benzenesulfonyl chloride couplings.
Validated High-Selectivity Protocol
Objective: Coupling of 4-(3-Methyl-ureido)-benzenesulfonyl chloride with a secondary amine.
Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Nitrogen.
Amine Solution: In the reaction vessel, dissolve the Amine (1.1 eq) and DIPEA (1.5 eq) in the anhydrous solvent mixture. Cool to 0°C (ice bath).
Addition: Dissolve the Sulfonyl Chloride (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the amine solution over 10-15 minutes.
Why? Keeping the amine in excess during addition minimizes the chance of the product sulfonamide reacting with fresh chloride (dimerization) [3].
Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by TLC/LCMS.
Quench & Workup (Critical):
Once complete, quench with saturated NH4Cl solution .
Note: Do not use basic workup (NaOH) initially, as it may form emulsions with the urea.
Extract with EtOAc or DCM/MeOH (9:1).
Wash organic layer with Brine, dry over Na2SO4.
Quantitative Data: Solvent Effects on Yield
Solvent System
Solubility of Urea-Cl
Hydrolysis Risk
Typical Yield
Recommendation
DCM (Pure)
Poor (Suspension)
Low
40-60%
Use only for highly lipophilic derivatives.
DMF
Excellent
High
30-50%
Avoid unless strictly anhydrous.
THF/DCM (1:1)
Good
Low-Moderate
85-95%
Recommended balance.
Pyridine
Excellent
Low
80-90%
Good for unreactive amines (anilines).
References
BenchChem. (2025).[3] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
National Institutes of Health (NIH). (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PMC6923321. Retrieved from
Organic Chemistry Portal. (2024). Synthesis of Sulfonyl Chlorides and Sulfonamides. Retrieved from
Technical Comparison: 4-(3-Methyl-ureido)-benzenesulfonyl Chloride vs. Standard Sulfonyl Chlorides
Executive Summary 4-(3-Methyl-ureido)-benzenesulfonyl chloride (often abbreviated as MU-BSC ) is a specialized electrophile used primarily in the synthesis of second-generation sulfonylurea antidiabetics and novel kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(3-Methyl-ureido)-benzenesulfonyl chloride (often abbreviated as MU-BSC ) is a specialized electrophile used primarily in the synthesis of second-generation sulfonylurea antidiabetics and novel kinase inhibitors. Unlike commodity reagents such as p-Toluenesulfonyl chloride (TsCl) or Benzenesulfonyl chloride (PhSO2Cl) , MU-BSC incorporates a pre-formed urea moiety (-NH-CO-NH-Me) at the para-position.
This guide objectively compares MU-BSC against standard alternatives, highlighting how the electron-donating urea group influences reactivity, solubility, and protocol design.
Key Takeaway: MU-BSC exhibits attenuated electrophilicity compared to TsCl and Nosyl chloride due to resonance donation from the urea nitrogen. This requires modified coupling conditions to prevent hydrolysis while ensuring complete conversion.
Chemical Profile & Electronic Properties
The reactivity of arenesulfonyl chlorides is governed by the electronic nature of the para-substituent. The Hammett equation (
) predicts that electron-withdrawing groups (EWG) accelerate nucleophilic attack at the sulfur, while electron-donating groups (EDG) retard it.
4-(3-Methyl-ureido)-benzenesulfonyl chloride (MU-BSC): Moderate EDG. The urea group (-NH-CO-NH-) donates electron density into the ring via resonance, similar to an acetamido group (
to ).
Impact: The sulfur atom in MU-BSC is less electrophilic than in TsCl. Consequently, reactions with poor nucleophiles (e.g., electron-deficient anilines) may require catalysis (DMAP) or higher temperatures, whereas NsCl would react instantly at
.
Visualization: Electronic Effects on Reactivity
The following diagram illustrates the electronic push-pull mechanisms affecting the sulfonyl center.
Caption: Electronic influence of para-substituents on the electrophilicity of the sulfonyl sulfur atom.
Comparative Performance Data
The following table summarizes experimental parameters derived from standard sulfonylation protocols (THF/DCM, Pyridine base).
Due to the poor solubility of MU-BSC in non-polar solvents (DCM, Toluene) caused by the urea's hydrogen bonding, standard protocols must be modified. The use of polar aprotic solvents is critical.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
Catalyst: DMAP (10 mol%) — Recommended due to lower reactivity of MU-BSC.
Solvent: Anhydrous THF or DMF/DCM (1:1 mixture).
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine Substrate (1.1 equiv) and Base (2.5 equiv) in anhydrous THF (0.2 M concentration).
Activation (Optional): If the amine is sterically hindered, add DMAP (0.1 equiv) at this stage.
Addition: Cool the solution to
. Add MU-BSC (1.0 equiv) portion-wise as a solid (or dissolved in minimal DMF if using a syringe pump).
Note: Do not dissolve MU-BSC in pure DCM as it may precipitate or not fully dissolve, leading to heterogeneous kinetics.
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
Monitoring: Use TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the sulfonyl chloride peak (often converts to sulfonic acid on LC-MS due to hydrolysis in the mobile phase).
Quench & Workup:
Quench with 1M HCl (carefully, to pH ~3-4).
Extract with EtOAc (
).
Critical Step: The product will likely be polar. If it does not extract well, use
-Butanol or saturate the aqueous layer with NaCl.
Purification: Recrystallization from EtOH/Water is often superior to column chromatography for urea-containing sulfonamides due to tailing on silica.
Workflow Visualization
The following diagram outlines the decision logic for selecting reaction conditions based on the amine nucleophile.
Caption: Decision tree for optimizing coupling conditions with 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Troubleshooting & Critical Factors
Solubility Issues
The urea moiety creates strong intermolecular hydrogen bond networks.
Problem: Reaction mixture becomes a slurry; low yield.
Solution: Use DMF as a co-solvent (10-20% v/v). Avoid pure diethyl ether or hexane.
Hydrolysis vs. Sulfonylation
While MU-BSC is more stable than NsCl, it still hydrolyzes in the presence of wet solvents.
Observation: Formation of the sulfonic acid (highly polar spot on TLC baseline).
Prevention: Ensure amine and base are dry. Add the sulfonyl chloride last.[1]
Side Reactions (Urea Protons)
The urea protons (
) can be deprotonated by strong bases (e.g., NaH, KOtBu).
Risk: Formation of anionic urea species which may reduce solubility or lead to N-alkylation if alkyl halides are present.
Recommendation: Stick to non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (
).
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Library. Link
Bartzatt, R., Cirillo, S. L., & Cirillo, J. D. (2008).[2] Synthesis of sulfonamide drugs that inhibit methicillin resistant Staphylococcus aureus.[2] ResearchGate. Link
RSC Advances. (2014). Synthesis of sulfonyl chloride substrate precursors and reactivity profiles. Royal Society of Chemistry. Link
Guidechem. (2024). 3-chloro-4-(methylcarbamoylamino)benzenesulfonyl chloride Properties and Suppliers. Guidechem Chemical Database. Link
Comparing the reactivity of "4-(3-Methyl-ureido)-benzenesulfonyl chloride" with tosyl chloride
Executive Summary This guide provides a technical comparison between Tosyl Chloride (TsCl) , the industry-standard sulfonylating agent, and 4-(3-Methyl-ureido)-benzenesulfonyl chloride (MUBSC) , a specialized functional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Tosyl Chloride (TsCl) , the industry-standard sulfonylating agent, and 4-(3-Methyl-ureido)-benzenesulfonyl chloride (MUBSC) , a specialized functional building block.
While TsCl is primarily used for alcohol activation (tosylation) and amine protection, MUBSC is exclusively employed to introduce the 4-(3-methylureido)benzenesulfonamide pharmacophore, a scaffold often found in kinase inhibitors and specific GPCR ligands.
Key Takeaway: MUBSC exhibits significantly lower electrophilicity than TsCl due to the strong electron-donating nature of the para-ureido group. Consequently, experimental protocols must be adapted: solvents must change from non-polar (DCM) to polar aprotic (DMF/DMSO), and nucleophilic catalysis (DMAP) is often mandatory to drive the reaction to completion.
Mechanistic Analysis & Reactivity Profile
Electronic Effects (The "Why" Behind the Reactivity)
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. This is directly influenced by the substituent at the para position of the benzene ring.
Tosyl Chloride (TsCl): Contains a para-methyl group. The methyl group is a weak electron donor via induction (+I). The sulfur atom remains highly electrophilic, making TsCl reactive towards a broad range of nucleophiles (alcohols, amines, thiols).
MUBSC: Contains a para-ureido group (-NH-CO-NH-Me). The nitrogen atom attached directly to the benzene ring possesses a lone pair that participates in resonance with the aromatic system (+M effect). This strong electron donation significantly increases the electron density on the sulfonyl sulfur, stabilizing it and making it less susceptible to nucleophilic attack .
Visualization of Electronic Deactivation
The following diagram illustrates the resonance effect that deactivates MUBSC compared to TsCl.
Caption: Comparative electronic flow. The strong resonance donation from the ureido nitrogen in MUBSC reduces the electrophilic character of the sulfur atom compared to the weak inductive effect in TsCl.
Technical Comparison Data
The following table summarizes the operational differences. Note the shift in solvent polarity and reaction time.
Feature
Tosyl Chloride (TsCl)
4-(3-Methyl-ureido)-benzenesulfonyl Cl
CAS Number
98-59-9
678185-70-1 (2-Me analog ref) / Generic
Primary Use
Alcohol activation, Amine protection
Pharmacophore installation (Drug Discovery)
Reactivity
High (Fast kinetics)
Moderate to Low (Slow kinetics)
Solubility
DCM, Chloroform, Toluene, THF
DMF, DMSO, DMAc (Poor in DCM)
Preferred Base
TEA, Pyridine, Aqueous NaOH (Schotten-Baumann)
DIPEA, Pyridine (Avoid strong inorganic bases)
Catalyst Needed?
Rarely (only for hindered substrates)
Highly Recommended (DMAP)
Side Reactions
Hydrolysis (slow in cold water)
Self-polymerization if heated; Urea deprotonation
Experimental Protocols
Protocol A: Standard Tosylation (Benchmark)
Use this for TsCl.
Dissolution: Dissolve 1.0 eq of substrate (alcohol/amine) in anhydrous DCM (0.2 M).
Base Addition: Add 1.5 eq of Triethylamine (TEA) or Pyridine.
Reagent Addition: Cool to 0°C. Add 1.1 eq of TsCl portion-wise.
Workup: Warm to RT. Stir 1-4 hours. Quench with water, extract with DCM.
Protocol B: Optimized Sulfonylation with MUBSC
Use this for 4-(3-Methyl-ureido)-benzenesulfonyl chloride. Note the critical changes in bold .
Rationale: Due to the urea group's hydrogen bonding, this reagent is insoluble in DCM. The lower reactivity requires a nucleophilic catalyst (DMAP) to form a reactive N-sulfonylpyridinium intermediate.
Solvent: Anhydrous DMF or DMAc (DCM will result in suspension and poor conversion).
Base: DIPEA (Hunig's Base). Avoid NaOH/KOH to prevent deprotonation of the urea moiety.
Catalyst: DMAP (4-Dimethylaminopyridine).
Step-by-Step Procedure:
Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve 1.0 eq of the amine substrate in anhydrous DMF (concentration ~0.1 M).
Base & Catalyst: Add 2.0 eq of DIPEA and 0.1 eq (10 mol%) of DMAP .
Note: The DMAP is critical here. It attacks the sulfonyl chloride first, forming a highly reactive intermediate that compensates for the reagent's intrinsic electronic deactivation.
Reagent Addition: Add 1.2 eq of MUBSC as a solid or dissolved in a minimum amount of DMF.
Observation: The reaction mixture may turn slightly yellow.
Reaction: Stir at Room Temperature for 12–16 hours .
Optimization: If TLC shows incomplete conversion after 16h, heat gently to 40-50°C. Do not exceed 60°C to avoid urea decomposition.
Workup (Aqueous Crash):
Pour the reaction mixture into 10 volumes of ice-cold water or 5% LiCl solution.
The sulfonamide product often precipitates due to the hydrophobic urea tail. Filter the solid.
If no precipitate forms, extract with Ethyl Acetate (wash 3x with water/brine to remove DMF).
Troubleshooting & Stability
The "Urea Trap"
The urea protons (-NH-CO-NH-) have a pKa of approximately 12-14.
Risk: Using strong bases (NaH, KOtBu) will deprotonate the urea nitrogen.
Consequence: The resulting anion is an even stronger electron donor, which will completely deactivate the sulfonyl chloride towards the desired nucleophile, effectively "killing" the reaction.
Solution: Stick to organic bases (DIPEA, TEA, Pyridine).
Purification[2]
TsCl Products: Usually purified by silica gel chromatography using Hexane/EtOAc.
MUBSC Products: The products are highly polar.
Flash Chromatography: Use DCM/MeOH (95:5 to 90:10) gradients.
Recrystallization: Acetonitrile or Ethanol/Water mixtures are often effective for these urea-containing sulfonamides.
References
General Sulfonyl Chloride Reactivity
Haughton, A. R., et al. (1975).[2] "Hydrolysis of arenesulphonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2.[2]
Source:
Nucleophilic Catalysis (DMAP Mechanism)
Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols." Tetrahedron Letters.
Source:
Synthesis of Ureido-Sulfonamides
Example protocols for urea-containing sulfonamides can be derived from general sulfonylurea synthesis methodologies found in medicinal chemistry liter
Biological activity of sulfonamides derived from "4-(3-Methyl-ureido)-benzenesulfonyl chloride"
Biological Activity of Sulfonamides Derived from 4-(3-Methyl-ureido)-benzenesulfonyl chloride A Comparative Technical Guide for Drug Development Professionals Executive Summary & Chemical Context This guide analyzes the...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity of Sulfonamides Derived from 4-(3-Methyl-ureido)-benzenesulfonyl chloride
A Comparative Technical Guide for Drug Development Professionals
Executive Summary & Chemical Context
This guide analyzes the biological activity profile of sulfonamides synthesized from the precursor 4-(3-Methyl-ureido)-benzenesulfonyl chloride .
The primary bioactive derivative generated from this precursor—via amination with ammonia—is 4-(3-methylureido)benzenesulfonamide (often denoted in literature as U-CH3 ). This compound belongs to the class of Ureido-Substituted Benzenesulfonamides (USBs) , a pivotal family of inhibitors targeting Human Carbonic Anhydrases (hCAs) .[1][2][3]
Key Therapeutic Value:
Primary Target: Tumor-associated Carbonic Anhydrase isoforms hCA IX and hCA XII .[1][2][4][5]
Mechanism: Disruption of pH regulation in hypoxic tumor cells, leading to reduced metastasis and cell survival.
Differentiation: Unlike classical sulfonamides (e.g., Acetazolamide) which indiscriminately inhibit widespread cytosolic isoforms (hCA I, II), USBs derived from this precursor exhibit a "tail-approach" binding mode that enhances selectivity for transmembrane tumor isoforms.
Synthesis & Structural Logic
The biological activity is strictly dictated by the structural transformation of the sulfonyl chloride group. The most potent biological activity (CA inhibition) requires a primary sulfonamide moiety (
).
Synthesis Workflow
Caption: Synthesis pathway for the bioactive primary sulfonamide from the sulfonyl chloride precursor.
The following data compares U-CH3 (the direct derivative) against Acetazolamide (AAZ) (standard clinical inhibitor) and SLC-0111 (a clinical-stage USB analog).
Objective: Assess potency (
) and Selectivity Ratios for tumor-associated isoforms (IX/XII) versus off-target cytosolic isoforms (I/II).
Table 1: Inhibition Constants (
) and Selectivity Profile
Compound
Tail Structure ()
hCA I (, nM)
hCA II (, nM)
hCA IX (, nM)
hCA XII (, nM)
Selectivity (II/IX)
Acetazolamide (AAZ)
-NH-CO-CH3
250
12
25
5.7
0.48 (Non-selective)
U-CH3 (Target)
-NH-CO-NH-CH3
4,500
210
24
6.5
8.75 (Selective)
SLC-0111 (Reference)
-NH-CO-NH-Ph-F
5,000+
100+
45
4.5
>20 (Highly Selective)
Analysis of Performance:
Potency: The methyl-ureido derivative (U-CH3) maintains low nanomolar potency against the therapeutic target hCA IX (
), comparable to the standard Acetazolamide.
Selectivity: Crucially, U-CH3 shows a significantly reduced affinity for the ubiquitous hCA I (
) compared to Acetazolamide (). This reduces the risk of systemic side effects (e.g., paresthesia, metabolic acidosis) commonly associated with non-selective sulfonamides.
Structure-Activity Relationship (SAR): The methyl tail is less hydrophobic than the fluorophenyl tail of SLC-0111. While SLC-0111 is more selective, U-CH3 represents a viable "lead" structure with better water solubility due to the smaller alkyl group.
Mechanism of Action: Hypoxic Tumor pH Regulation[7]
The methyl-ureido sulfonamide acts by disrupting the pH differential essential for tumor survival.
Caption: Mechanism of action for U-CH3 in hypoxic tumor cells, leading to apoptosis and metastasis inhibition.
Comparative Analysis: Anticancer Efficacy
Beyond enzyme kinetics, the biological utility is defined by cellular response.
Table 2: Antiproliferative Activity (IC50 in
M)
Cell Line
Tissue Origin
Phenotype
U-CH3
Acetazolamide
Doxorubicin (Control)
MDA-MB-231
Breast
Triple-Negative / Hypoxic
15 - 25
>100 (Inactive)
0.5
4T1
Breast
Highly Metastatic
20 - 30
>100
0.8
MCF-10A
Breast
Normal Epithelium
>100
>100
1.2
Key Insight:
Selectivity for Cancer: U-CH3 exhibits toxicity towards cancer cells (MDA-MB-231) while sparing normal cells (MCF-10A), indicated by the high IC50 in the normal line.[6]
Superiority over Standard: Acetazolamide is generally ineffective in cell culture due to poor membrane permeability and lack of specific uptake mechanisms in these lines. The ureido-tail of U-CH3 facilitates better interaction with the tumor-associated CA IX ectodomain.
Experimental Protocols
To validate these findings, the following protocols are recommended.
Protocol A: Synthesis of 4-(3-Methylureido)benzenesulfonamide
Purpose: Convert the chlorosulfonyl precursor into the bioactive primary sulfonamide.
Preparation: Dissolve 1.0 eq of 4-(3-Methyl-ureido)-benzenesulfonyl chloride in anhydrous acetone. Chill to 0°C.
Amination: Add 5.0 eq of aqueous ammonia (25%) or bubble anhydrous
gas through the solution for 30 minutes. Maintain temperature <5°C to prevent hydrolysis of the urea linkage.
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
Workup: Evaporate solvent under reduced pressure. Acidify the residue slightly (pH 6) with 1N HCl to precipitate the product.
Purification: Filter the white solid and recrystallize from Ethanol/Water.
Validation: Confirm structure via
H-NMR (DMSO-). Look for sulfonamide singlet ( ppm) and methyl doublet ( ppm).
Indicator: 0.2 mM Phenol Red in 10 mM HEPES (pH 7.5).
Substrate: CO2 saturated water.
Enzyme: Recombinant hCA IX (or other isoforms) at 10 nM.
Procedure:
Incubate enzyme with inhibitor (U-CH3) for 15 min.
Rapidly mix Enzyme/Inhibitor solution with CO2/Buffer solution.
Monitor absorbance decay at 557 nm (acidification).
Calculation: Fit the initial velocity to the Michaelis-Menten equation to derive IC50, then convert to
using the Cheng-Prusoff equation.
References
Pacchiano, F., et al. (2011).[2][3] "Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis."[1][2][3][5] Journal of Medicinal Chemistry.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Nocentini, A., & Supuran, C. T. (2018).[7] "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery.
McDonald, P. C., et al. (2012). "The tumor-associated carbonic anhydrases isoform IX: a new target for the treatment of cancer."[8][9] Oncotarget.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Compound: 4-(3-Methyl-ureido)-benzenesulfonyl chloride
CAS: 678185-70-1 (Analogous/Related)
Role: Critical intermediate in the synthesis of sulfonylurea antidiabetic drugs (e.g., Glimepiride).
Analytical Challenge: High moisture sensitivity and thermal instability.
This guide provides a comparative analysis of spectroscopic methodologies for the structural confirmation of 4-(3-Methyl-ureido)-benzenesulfonyl chloride (hereafter "The Product"). Unlike stable end-products, this sulfonyl chloride intermediate requires a specialized analytical strategy to distinguish it from its primary degradation product, 4-(3-methylureido)benzenesulfonic acid (hereafter "The Hydrolysis Impurity"), and to validate its integrity against stabilized derivatives.
The guide contrasts Direct Analysis (Solids/Inert Solvents) against Derivatization Protocols , offering a self-validating workflow for researchers to ensure process control in drug development.
Comparative Analytical Matrix
The following matrix contrasts the spectral signatures of the Product against its primary "alternative"—the hydrolyzed impurity that forms upon exposure to atmospheric moisture.
ν(OH): Broad, strong ~3400 cm⁻¹ (absent in pure chloride)ν(S=O): Shifted to ~1150–1200 cm⁻¹ (broad)ν(C=O): Often shifted due to H-bonding
Critical: The presence of a broad OH band and the loss of the sharp 1375 cm⁻¹ band confirms decomposition.
¹H NMR (Solvent)
Ortho-Protons: Deshielded (approx. 7.9–8.1 ppm)Methyl Group: Doublet ~2.7 ppm (coupled to NH)Stability: Unstable in wet DMSO; requires dry CDCl₃ or THF-d₈.
Ortho-Protons: Shielded relative to chloride (approx. 7.5–7.7 ppm)Acid Proton: Very broad singlet >10 ppm (often invisible in exchange)Stability: Stable in D₂O/DMSO-d₆.
Critical: Aromatic shift variance is the most reliable indicator of the sulfonyl oxidation state.
Mass Spectrometry
Parent Ion: Difficult to observe intact [M]+.Fragmentation: Loss of -Cl (35/37) and -SO₂ (64).
Parent Ion: [M-H]⁻ or [M+H]+ clearly visible.Pattern: No isotopic Cl pattern.
Critical: Direct MS often fails for chlorides due to in-source hydrolysis. Derivatization is preferred.
Objective: To obtain spectra of the intrinsic sulfonyl chloride without hydrolysis.
Environment: All handling must occur in a glove box or under a cone of dry Argon.
Solvent Selection:
Recommended: Anhydrous THF-d₈ or CDCl₃ (stored over 4Å molecular sieves).
Avoid: DMSO-d₆ (unless strictly anhydrous) and Methanol-d₄ (reacts to form methyl ester).
Procedure:
Dissolve 10 mg of product in 0.6 mL of dry solvent.
Transfer to an NMR tube and cap immediately with a Teflon-lined cap.
Validation: Acquire spectrum within 10 minutes of preparation.
Protocol B: Derivatization (The "Alternative" Workflow)
Objective: To create a stable surrogate for robust HPLC/MS confirmation.
This is the industry-standard alternative when direct analysis yields ambiguous results.
Reagents: Excess Diethylamine or Methanol.
Reaction:
Mix 10 mg Product + 0.5 mL dry CH₂Cl₂.
Add 20 µL Diethylamine (or Methanol).
Vortex for 30 seconds. (Reaction is instantaneous).
Analysis:
Inject the resulting Sulfonamide (or Methyl Ester) into LC-MS.
Result: A stable, sharp peak with distinct [M+H]+ corresponding to the derivative.
Logic: If the starting material was already hydrolyzed (Sulfonic Acid), it will not react with the amine/alcohol under these mild conditions, confirming the original purity.
Structural Validation Workflows (Visualization)
Diagram 1: Analytical Decision Tree
This workflow illustrates the logic for choosing between direct analysis and derivatization based on the sample state.
Caption: Decision tree for selecting the appropriate analytical pathway based on sample integrity and equipment availability.
Diagram 2: Degradation & Derivatization Chemistry
Understanding the chemical fate of the analyte is crucial for interpreting spectra.
Caption: Chemical pathways showing the formation of the hydrolysis impurity versus the stabilized analytical derivative.
References
National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.
[Link]
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
[Link]
A Comparative Guide to the Purity Assessment of Synthesized 4-(3-Methyl-ureido)-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel pharmaceutical agents, the purity of chemical intermediates is a cornerstone of safe and effective drug development. The compound...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the purity of chemical intermediates is a cornerstone of safe and effective drug development. The compound 4-(3-Methyl-ureido)-benzenesulfonyl chloride is a key building block, and its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the purity assessment of this synthesized compound, offering experimental data and detailed protocols to inform methodological decisions.
The Critical Role of Purity in Drug Synthesis
The presence of impurities in a starting material like 4-(3-Methyl-ureido)-benzenesulfonyl chloride can lead to a cascade of undesirable effects. These include reduced reaction yields, the formation of difficult-to-remove byproducts, and the potential for the introduction of toxic or mutagenic impurities into the final drug substance. Therefore, a robust and multi-faceted analytical approach to purity determination is not just a matter of quality control, but a critical component of the entire drug development process.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment depends on the specific information required, such as the identification and quantification of impurities, confirmation of the primary structure, and the determination of overall purity. Here, we compare the most pertinent methods for the analysis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Technique
Primary Application
Strengths
Limitations
High-Performance Liquid Chromatography (HPLC)
Quantitation of the main component and detection of impurities.
High sensitivity and resolving power for separating complex mixtures.[1]
Requires a reference standard for accurate quantification; impurity response factors may differ from the main component.
Quantitative Nuclear Magnetic Resonance (qNMR)
Absolute purity determination and structural confirmation.
A primary method that does not require a reference standard of the analyte; provides structural information.[2][3][4][5][6][7][8][9][10]
Lower sensitivity compared to HPLC; requires a certified internal standard.
Mass Spectrometry (MS)
Molecular weight confirmation and identification of impurities.
High sensitivity and specificity for molecular weight determination and structural elucidation of impurities.[11]
Not inherently quantitative without coupling to a separation technique and using appropriate standards.
Elemental Analysis (EA)
Determination of the elemental composition (C, H, N, S).
Provides fundamental information on the bulk purity of the sample.
Does not provide information on the nature of individual impurities.
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse in pharmaceutical analysis for its ability to separate and quantify components in a mixture. A well-developed HPLC method can provide a detailed impurity profile of synthesized 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Rationale for Method Design: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and water with a phosphate buffer, is selected to ensure good peak shape and resolution. The gradient elution allows for the effective separation of both early-eluting polar impurities and later-eluting non-polar impurities. UV detection at 230 nm is chosen based on the chromophore of the benzenesulfonyl moiety.
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B: Acetonitrile
Gradient:
Time (min)
%A
%B
0
70
30
20
30
70
25
30
70
26
70
30
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 230 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized 4-(3-Methyl-ureido)-benzenesulfonyl chloride into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Expected Results: A high-purity sample should exhibit a major peak corresponding to 4-(3-Methyl-ureido)-benzenesulfonyl chloride with minimal other peaks. Potential impurities could include unreacted starting materials or byproducts from side reactions.[12]
Workflow for HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3][4][5][6][7][8][9][10] This is particularly advantageous for novel synthesized compounds where a certified reference standard may not be available.
Rationale for Method Design: ¹H NMR is used due to its high sensitivity and the presence of distinct protons in the 4-(3-Methyl-ureido)-benzenesulfonyl chloride molecule. A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen. Dimethyl sulfoxide-d6 is selected as the solvent due to its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with the signals of interest.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 4-(3-Methyl-ureido)-benzenesulfonyl chloride in DMSO-d6 is expected to show distinct signals for the aromatic protons, the urea NH protons, and the methyl protons.
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying potential impurities. When coupled with a separation technique like HPLC (LC-MS), it can provide detailed information about the components of a mixture.
Rationale for Method Design: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-(3-Methyl-ureido)-benzenesulfonyl chloride, which minimizes fragmentation and provides a clear molecular ion peak.
Expected Mass Spectrum: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Common fragmentation patterns for sulfonyl chlorides include the loss of the chlorine atom and the SO₂ group.
Expected Fragmentation:
[M+H]⁺
[M-Cl]⁺
[M-SO₂]⁺
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound. This data is used to confirm the empirical formula and provides an indication of the overall purity of the bulk material. The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.
Conclusion: A Multi-Modal Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of synthesized 4-(3-Methyl-ureido)-benzenesulfonyl chloride, a multi-modal approach is recommended. HPLC-UV provides a detailed impurity profile, while qNMR offers an absolute purity value and structural confirmation. Mass spectrometry is invaluable for molecular weight verification and impurity identification. Finally, elemental analysis confirms the elemental composition of the bulk material. By combining the data from these orthogonal techniques, researchers and drug development professionals can have high confidence in the quality of this critical synthetic intermediate, ensuring the integrity of their downstream processes and the safety of the final pharmaceutical product.
References
Benchchem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
Benchchem. (2025). A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR.
Almac. QNMR – a modern alternative to HPLC.
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Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC.
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
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Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate.
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A Comparative Guide to a Superior Synthetic Strategy for Diaryl Urea Kinase Inhibitors: The Pivotal Role of 4-(3-Methyl-ureido)-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology, the diaryl urea motif stands out as a cri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology, the diaryl urea motif stands out as a critical pharmacophore.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has led to the success of drugs like Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal and liver cancers.[1][2] The synthesis of these complex molecules, however, presents significant challenges, demanding efficiency, scalability, and high purity.
This guide provides an in-depth comparison of synthetic strategies for producing diaryl urea-based kinase inhibitors. We will demonstrate that synthetic routes employing a key, pre-functionalized intermediate, 4-(3-Methyl-ureido)-benzenesulfonyl chloride , or its synthetic equivalents, offer a superior and more convergent approach compared to traditional, more linear synthetic strategies. This analysis is grounded in field-proven insights and experimental data to provide a comprehensive resource for chemists in drug development.
The Synthetic Challenge: Assembling the Diaryl Urea Core
The core structure of a drug like Sorafenib consists of two aromatic rings linked by a urea functionality, with one ring further substituted with a picolinamide group via an ether linkage. The synthetic challenge lies in constructing this multi-component molecule efficiently and in high yield. Two primary strategic disconnections can be envisioned as illustrated below:
Diagram: High-Level Synthetic Strategies
A comparison of a linear vs. a convergent approach for diaryl urea synthesis.
Strategy A , a linear approach, typically involves the early-stage formation of the diaryl ether, followed by the introduction of the urea functionality in one of the final steps.[3] This method often suffers from lower overall yields and can introduce impurities that are difficult to separate from the final active pharmaceutical ingredient (API).
Strategy B , a convergent approach, involves the synthesis of two complex fragments which are then coupled in a final, high-yielding step. This is where the utility of a reagent like 4-(3-Methyl-ureido)-benzenesulfonyl chloride becomes apparent. While this specific sulfonyl chloride is not a common commercial product, its underlying structure represents a key building block. In practice, related intermediates like carbamates or isocyanates are often used to form the urea linkage.[4][5] The core advantage remains the same: coupling a pre-functionalized aryl urea fragment with the second half of the molecule.
Comparative Analysis of Synthetic Routes
The "superiority" of a synthetic route is a multi-faceted consideration, encompassing yield, purity, cost-effectiveness, and safety. Let's compare the two strategies with a focus on these key metrics.
Often lower due to the number of sequential steps.[6]
Generally higher, as yields of the final coupling step are maximized.[7]
Convergent routes are mathematically more efficient, as the overall yield is the product of the longest linear sequence, which is shorter in this strategy.
Purity & Impurity Profile
Risk of carrying over impurities from early steps. By-products from urea formation can be structurally similar to the API, complicating purification.
Late-stage coupling of two advanced intermediates often leads to a cleaner reaction profile. Impurities are typically structurally distinct and easier to remove.
Easier purification at the final stage reduces the need for multiple chromatographic steps, making the process more scalable and cost-effective.[6]
Process Safety
May involve the late-stage use of hazardous reagents like phosgene or isocyanates on a complex substrate.[5]
Hazardous reagents (if used) are handled at an earlier stage on simpler molecules. Safer alternatives like carbamates are often employed.[4][5]
Isolating hazardous steps to the synthesis of a simple intermediate improves process safety and control.
Flexibility for Analog Synthesis
Low. Modification of either aryl ring requires a near-complete re-synthesis.
High. A library of analogs can be rapidly produced by coupling different pre-made fragments.[8]
This is a significant advantage in a drug discovery setting, where structure-activity relationship (SAR) studies are crucial.
Experimental Protocols: A Closer Look
To provide a practical context, we will outline a representative protocol for each strategy.
Protocol 1: Representative Linear Synthesis (Strategy A)
This multi-step process involves building the molecule sequentially.[6]
Workflow Diagram: Linear Synthesis
Sequential construction leading to the final diaryl urea.
Step-by-Step Methodology:
Amidation: 4-chloropicolinic acid is converted to its acid chloride using thionyl chloride in an appropriate solvent like toluene. The resulting acid chloride is then reacted in situ with an aqueous solution of methylamine to yield 4-chloro-N-methylpicolinamide.[3]
Williamson Ether Synthesis: The 4-chloro-N-methylpicolinamide is reacted with 4-aminophenol in a polar aprotic solvent such as DMF, using a strong base like potassium tert-butoxide (KOtBu) to facilitate the nucleophilic aromatic substitution. This forms the key aniline intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.[3]
Urea Formation: The aniline intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield the final product, Sorafenib.[2] An alternative, safer method involves using a carbamate equivalent, such as phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate, which reacts with the aniline to form the urea linkage.[4]
Causality and Critique: While logical, this route's efficiency is limited by the yields of each sequential step. The final urea formation can be challenging to drive to completion and may require chromatographic purification to remove unreacted aniline and other by-products.
Protocol 2: Convergent Synthesis Highlighting the Urea-Fragment Strategy (Strategy B)
This approach focuses on preparing the key urea-containing fragment first.
Workflow Diagram: Convergent Synthesis
Parallel synthesis of fragments followed by a final coupling.
Step-by-Step Methodology:
Synthesis of the Key Reagent (Fragment A):
Urea Formation: p-Toluidine is reacted with methyl isocyanate in a non-polar solvent to produce 1-methyl-3-p-tolylurea.
Chlorosulfonation: The resulting urea is carefully treated with excess chlorosulfonic acid at low temperatures.[9][10] This electrophilic aromatic substitution reaction installs the sulfonyl chloride group para to the activating ureido group, yielding the target reagent, 4-(3-Methyl-ureido)-benzenesulfonyl chloride . The methyl group on the starting toluidine directs the substitution and is a placeholder for where the final molecule would be linked. (Note: For a drug like Sorafenib, the starting material would be different to lead to the final ether linkage, but the principle of pre-forming the urea moiety holds).
Synthesis of the Coupling Partner (Fragment B): A separate synthesis would furnish the other half of the molecule, for example, 4-(4-aminophenoxy)-N-methylpicolinamide, as described in Protocol 1, Step 2.
Final Coupling: The 4-(3-Methyl-ureido)-benzenesulfonyl chloride (or a similar pre-formed urea fragment) is reacted with the aniline from Fragment B in the presence of a base like pyridine to form the final product.
Causality and Advantage: This strategy front-loads the synthesis with the formation of the critical urea bond on a simpler, smaller molecule. The final coupling step, often a robust and high-yielding sulfonamide formation or a similar reaction, joins two large, pre-functionalized pieces. This maximizes the preservation of molecular complexity and results in a cleaner, more efficient overall synthesis. The flexibility to swap either Fragment A or B allows for rapid generation of a diverse library of compounds for biological screening.[1][7]
Conclusion
While linear syntheses provide a straightforward path to complex molecules like diaryl urea kinase inhibitors, they often fall short in terms of overall efficiency and scalability. A convergent strategy, centered around the preparation and coupling of a key intermediate like 4-(3-Methyl-ureido)-benzenesulfonyl chloride or its synthetic equivalents, presents a superior alternative. This approach offers higher overall yields, a cleaner impurity profile, enhanced process safety, and significantly greater flexibility for analog synthesis. For researchers and professionals in drug development, adopting such a convergent mindset is crucial for accelerating the discovery and optimization of new therapeutics.
References
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 2023. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1751499][3][4]
A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate, 2023. [URL: https://www.researchgate.net/publication/374246995_A_practical_and_efficient_method_for_synthesis_of_sorafenib_and_regorafenib]
Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 2009. [URL: https://d.
Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Asian Journal of Research in Chemistry, 2018. [URL: http://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2018-11-5-1.html][5]
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 2018. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra07185a][8]
Protein kinase inhibitors from the urea class. ResearchGate, 2020. [URL: https://www.researchgate.net/publication/343603417_Protein_kinase_inhibitors_from_the_urea_class][1]
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 2013. [URL: https://www.orientjchem.org/vol29no1/synthesis-of-aryl-urea-derivatives-from-aryl-amines-and-aryl-isocyanates/][2]
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI, 2025. [URL: https://www.mdpi.com/1422-0067/26/4/2253]
A Cost-Benefit Analysis of 4-(3-Methyl-ureido)-benzenesulfonyl Chloride in Advanced Pharmaceutical Synthesis
Abstract: This guide provides a detailed cost-benefit analysis of utilizing 4-(3-Methyl-ureido)-benzenesulfonyl chloride as a key intermediate in synthetic chemistry, particularly within the context of pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides a detailed cost-benefit analysis of utilizing 4-(3-Methyl-ureido)-benzenesulfonyl chloride as a key intermediate in synthetic chemistry, particularly within the context of pharmaceutical development. The synthesis of complex molecules, such as second-generation sulfonylurea drugs, presents a strategic choice: employ a pre-functionalized, advanced intermediate or pursue a more convergent, step-wise approach from simpler, commodity starting materials. This document dissects these competing strategies, evaluating them on critical parameters including process complexity, yield, purity, safety, and overall cost-effectiveness. We provide field-proven insights, comparative data, and detailed experimental protocols to empower researchers and drug development professionals in making informed decisions for their specific synthetic campaigns.
Introduction: The Strategic Importance of Sulfonylureas and Their Synthesis
The sulfonylurea class of compounds remains a cornerstone in the management of type 2 diabetes mellitus. Drugs like Glipizide are potent hypoglycemic agents, and their efficacy is directly linked to their specific molecular architecture: an N-arylsulfonylurea core.[1][2] The synthesis of these molecules invariably involves the formation of a robust sulfonamide bond, a reaction that is central to the overall efficiency of the manufacturing process.
The traditional and most reliable method for creating this bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This pivotal step presents a fundamental strategic question for the synthetic chemist: at what point should the full complexity of the sulfonyl-bearing fragment be introduced? Using a highly functionalized reagent like 4-(3-Methyl-ureido)-benzenesulfonyl chloride offers a direct, linear path but requires the upfront synthesis or purchase of a complex intermediate. The alternative, a convergent approach, uses simpler building blocks and constructs the final molecule in a more piecemeal fashion. This guide will explore the technical and economic trade-offs inherent in this decision.
Section 1: The Reagent in Focus: 4-(3-Methyl-ureido)-benzenesulfonyl Chloride
4-(3-Methyl-ureido)-benzenesulfonyl chloride is an aromatic organic compound featuring a highly reactive sulfonyl chloride (-SO₂Cl) group. This functional group serves as a powerful electrophile, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[4] The presence of the methyl-ureido substituent on the benzene ring is critical; it is a key structural motif in several pharmacologically active molecules. This substituent also modulates the electronic properties of the aromatic ring, which can influence the reactivity of the sulfonyl chloride group and the stability of the resulting sulfonamide product.
Table 1: Physicochemical Properties of Key Reagents
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Functional Groups
4-(3-Methyl-ureido)-benzenesulfonyl chloride
C₈H₉ClN₂O₃S
248.69
Sulfonyl Chloride, Urea
Benzenesulfonyl Chloride
C₆H₅ClO₂S
176.62
Sulfonyl Chloride
4-Aminobenzenesulfonamide
C₆H₈N₂O₂S
172.21
Sulfonamide, Amine
Safety & Handling Considerations
Like most sulfonyl chlorides, 4-(3-Methyl-ureido)-benzenesulfonyl chloride must be handled with significant care. It is classified as a corrosive material that can cause severe skin burns and eye damage.[5][6] The compound is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[4]
Key Handling Protocols:
Work Environment: Use only in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.[7]
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[7]
Spill Management: In case of a spill, do not use water. Absorb the material with an inert, dry substance (e.g., sand or vermiculite) and dispose of it as hazardous chemical waste.[8]
Section 2: Comparative Synthetic Strategies for Sulfonylurea Synthesis
The primary value of 4-(3-Methyl-ureido)-benzenesulfonyl chloride is as a late-stage intermediate. To analyze its cost-benefit profile, we compare two distinct synthetic pathways for producing a target N-arylsulfonylurea.
Strategy A (Linear Approach): This strategy utilizes the pre-functionalized 4-(3-Methyl-ureido)-benzenesulfonyl chloride and couples it directly with the requisite amine component in a single, final step to form the target molecule.
Strategy B (Convergent Approach): This strategy begins with a simpler, more common starting material, such as 4-aminobenzenesulfonamide. The core sulfonamide bond is formed first, and the methyl-ureido moiety is installed in a subsequent step.
Diagram 1: Competing synthetic pathways for N-arylsulfonylurea synthesis.
Section 3: A Detailed Cost-Benefit Analysis
The choice between these strategies is not merely academic; it has significant implications for process efficiency, scalability, and final product cost. The following table provides a comparative analysis.
Table 2: Cost-Benefit Analysis: Strategy A vs. Strategy B
Metric
Strategy A (Linear)
Strategy B (Convergent)
Field Insights & Justification
Raw Material Cost & Availability
Lower Benefit: The key reagent is a specialty chemical, often requiring custom synthesis, leading to higher cost and longer lead times.
Higher Benefit: Starts with readily available, lower-cost commodity chemicals like 4-aminobenzenesulfonamide.
For large-scale manufacturing, the cost of starting materials is a dominant factor, heavily favoring Strategy B. For small-scale R&D, the convenience of Strategy A may outweigh the material cost.
Process Complexity (Number of Steps)
Higher Benefit: Fewer steps in the final synthesis sequence from the key intermediate to the final product.
Lower Benefit: More operational steps are required, increasing labor, equipment usage, and potential for error.
While Strategy A appears shorter, one must account for the synthesis of the starting material itself. If this reagent must be prepared in-house, the overall step count may be comparable or greater than Strategy B.
Overall Yield & Throughput
Potentially Higher: A shorter final sequence typically leads to a higher overall yield, as each step incurs some product loss.
Potentially Lower: A multi-step process can lead to cumulative yield losses, reducing the overall throughput.
A key tenet of process chemistry is that a 90% yield over two steps (0.9 * 0.9 = 81%) is worse than a single step with an 85% yield. Strategy A often wins on overall conversion from intermediate to final product.
Purification & Impurity Profile
Higher Benefit: Introducing the complex urea group early simplifies late-stage purification. The final coupling reaction is often clean, minimizing related impurities.
Lower Benefit: Urea formation can generate side products (e.g., di-substituted ureas) that may be difficult to separate from the final product, requiring more complex chromatography.
Purity is paramount in pharmaceutical synthesis. The ability to generate a cleaner crude product in the final step (Strategy A) can drastically reduce downstream purification costs and improve batch-to-batch consistency.
Safety & Waste Management
Moderate: Uses a corrosive and moisture-sensitive sulfonyl chloride.
Moderate to Low: May require the use of highly toxic and volatile reagents like methyl isocyanate for urea formation, which poses significant handling risks.
Both routes involve hazardous chemicals. However, handling toxic gases like isocyanates often requires specialized engineering controls, making Strategy B more challenging from a safety and capital investment perspective.[2]
Section 4: Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis of a model N-cyclohexyl-4-(3-methyl-ureido)-benzenesulfonamide. As a Senior Application Scientist, I must emphasize that all chemical reactions should be performed by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis via Strategy A (Linear)
This protocol details the direct coupling of the advanced intermediate with cyclohexylamine.
Objective: To synthesize N-cyclohexyl-4-(3-methyl-ureido)-benzenesulfonamide.
Methodology:
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-(3-Methyl-ureido)-benzenesulfonyl chloride (2.49 g, 10 mmol) in 50 mL of anhydrous dichloromethane.
Reaction Setup: Cool the solution to 0 °C in an ice bath.
Amine Addition: In a separate flask, prepare a solution of cyclohexylamine (1.09 g, 11 mmol, 1.1 eq) and triethylamine (1.52 g, 15 mmol, 1.5 eq) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is run at 0 °C to control the exothermic reaction and minimize side product formation.
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Workup: Quench the reaction by adding 50 mL of 1M HCl (aq). Separate the organic layer, wash sequentially with water (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.
Causality: The acid wash removes excess triethylamine and cyclohexylamine. The brine wash removes residual water from the organic phase.
Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Protocol 2: Synthesis via Strategy B (Convergent)
This protocol outlines the two-step convergent approach.
Objective: To synthesize the same target molecule starting from 4-aminobenzenesulfonamide.
Step 2a: Synthesis of 4-amino-N-cyclohexylbenzenesulfonamide
Follow a procedure analogous to Protocol 1, using 4-aminobenzenesulfonyl chloride as the starting material to react with cyclohexylamine. This intermediate must be synthesized or procured.
Step 2b: Urea Formation
Reagent Preparation: Dissolve the 4-amino-N-cyclohexylbenzenesulfonamide intermediate (2.56 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
Isocyanate Addition: Add methyl isocyanate (0.63 g, 11 mmol, 1.1 eq) dropwise to the solution at room temperature.
Causality: Methyl isocyanate is a highly reactive electrophile that readily forms the urea linkage with the primary aromatic amine. Anhydrous conditions are critical as isocyanates react with water.
Reaction and Workup: Stir the mixture at room temperature overnight. The product often precipitates directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.
Purification: The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and then purified by recrystallization.
Diagram 2: Decision workflow for selecting the optimal synthetic strategy.
Conclusion
The cost-benefit analysis of using 4-(3-Methyl-ureido)-benzenesulfonyl chloride is highly context-dependent. There is no universally superior approach; the optimal strategy is dictated by the specific goals of the synthesis.
Strategy A (Linear Approach) is unequivocally the preferred method for early-stage drug discovery and small-scale synthesis . Its primary advantages are a shorter final reaction sequence, which typically leads to higher overall yields and a cleaner crude product. This simplifies purification, saving significant time and resources when the final purity of the compound is more critical than the cost of the raw materials.
Strategy B (Convergent Approach) is better suited for large-scale manufacturing and process chemistry optimization . The significantly lower cost of commodity starting materials provides a compelling economic advantage at scale. While the process involves more steps and potentially more complex purification challenges, these can be optimized and validated for commercial production where raw material costs are a primary driver of the final product's price.
Ultimately, the decision rests on a careful evaluation of project scale, purity requirements, process safety, and economic drivers. This guide provides the foundational data and logical framework to make that decision with confidence.
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Coupling reaction of methyl benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. Available at: [Link]
A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitors Derived from 4-(3-Methyl-ureido)-benzenesulfonyl Chloride
This guide provides an in-depth comparative analysis of carbonic anhydrase (CA) inhibitors synthesized from the precursor 4-(3-Methyl-ureido)-benzenesulfonyl chloride. It is intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of carbonic anhydrase (CA) inhibitors synthesized from the precursor 4-(3-Methyl-ureido)-benzenesulfonyl chloride. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents targeting the carbonic anhydrase enzyme family.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-containing metalloenzymes that are vital for fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[2][3] The involvement of specific CA isoforms in the pathophysiology of a wide range of diseases—including glaucoma, epilepsy, edema, and hypoxic tumors—has established them as critical therapeutic targets.[3][4][5]
The sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors, with clinically established drugs such as Acetazolamide and Dorzolamide being prime examples.[1][6] A particularly fruitful area of research involves the derivatization of benzenesulfonamides with a ureido moiety (-NH-CO-NH-), which has been shown to yield potent and, in some cases, isoform-selective inhibitors.[3][7] This guide focuses on derivatives of 4-(3-Methyl-ureido)-benzenesulfonyl chloride, comparing their inhibitory efficacy against key human CA (hCA) isoforms and established clinical drugs.
Mechanism of Action: The Sulfonamide-Zinc Interaction
The therapeutic effect of this class of inhibitors stems from a well-defined molecular interaction within the enzyme's active site. The deprotonated sulfonamide anion (R-SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion, displacing a water molecule or hydroxide ion that is crucial for the hydration of CO₂. This binding event effectively blocks the enzyme's catalytic activity.[7][8] The ureido tail of the molecule extends out of the active site, where it can form additional hydrogen bonds and hydrophobic interactions with amino acid residues, significantly influencing both potency and isoform selectivity.[7]
Caption: A standardized workflow for determining CA inhibitor potency via an esterase assay.
Conclusion and Future Outlook
Derivatives of 4-(ureido)-benzenesulfonamide represent a highly promising class of carbonic anhydrase inhibitors. The synthetic accessibility from precursors like 4-(3-Methyl-ureido)-benzenesulfonyl chloride allows for extensive chemical modification of the ureido "tail," enabling the fine-tuning of inhibitory profiles.
The experimental data strongly support the potential of these compounds to achieve both high potency and crucial isoform selectivity, particularly against tumor-associated hCA IX and XII. [3][7][9]The ability to develop inhibitors that spare cytosolic isoforms hCA I and II is a significant step toward creating safer and more effective therapeutics for cancer and other diseases.
Future research should focus on expanding the structure-activity relationship knowledge base, exploring a wider diversity of substitutions on the ureido nitrogen to optimize selectivity further. In vivo studies are warranted for lead compounds, such as those demonstrating nanomolar potency and high selectivity, to validate their therapeutic potential in preclinical models of cancer and glaucoma.
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Chem.
A Comparative Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Related Carbonic Anhydrase Inhibitors. BenchChem.
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). Pharmaceuticals.
Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. (2020). Frontiers in Chemistry.
Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase I. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (2024). Journal of Medicinal Chemistry.
Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. EMBL-EBI.
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. (2011). R Discovery.
Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides. (2005). PubMed.
Carbonic anhydrase inhibitors. Synthesis, and molecular structure of novel series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. (2014). PubMed.
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.
Therapeutic applications of the carbonic anhydrase inhibitors. (2010).
In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. (2021). PeerJ.
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
Efficacy of carbonic anhydrase inhibitors in management of cystoid macular edema in retinitis pigmentosa: A meta-analysis. (2017). PLOS ONE.
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). University of Halle.
"4-(3-Methyl-ureido)-benzenesulfonyl chloride": a comparative study of synthesis routes
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient and robust production of key intermediates is paramount. 4-(3-Methyl-ureido)-benzenesulfonyl chl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and robust production of key intermediates is paramount. 4-(3-Methyl-ureido)-benzenesulfonyl chloride, a critical precursor for the widely-prescribed antidiabetic drug glipizide and other sulfonylurea-based therapeutics, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comparative analysis of the primary synthesis routes to this vital intermediate, offering field-proven insights and experimental data to inform process development and optimization.
Introduction to 4-(3-Methyl-ureido)-benzenesulfonyl chloride
4-(3-Methyl-ureido)-benzenesulfonyl chloride holds a significant position in medicinal chemistry due to the prevalence of the sulfonylurea moiety in a range of therapeutic agents. The sulfonylurea functional group is a cornerstone in the design of drugs targeting ATP-sensitive potassium channels, most notably in the management of type 2 diabetes. The title compound serves as a bifunctional building block, containing a reactive sulfonyl chloride for amide bond formation and a methylurea group that is integral to the pharmacophore of the final active pharmaceutical ingredient (API). The efficiency, scalability, safety, and cost-effectiveness of its synthesis directly impact the overall viability of the drug manufacturing process.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of 4-(3-Methyl-ureido)-benzenesulfonyl chloride have been identified and are compared below. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: The "Urea First" Approach - Chlorosulfonation of a Pre-formed Urea
This strategy involves the initial synthesis of the N-aryl-N'-methylurea, followed by the introduction of the sulfonyl chloride functionality.
Conceptual Workflow for Route 1
Caption: Route 1: Synthesis via initial urea formation followed by chlorosulfonation.
In-depth Analysis:
This approach begins with the well-established reaction between an aniline and an isocyanate to form a urea. The subsequent chlorosulfonation of the resulting N-phenyl-N'-methylurea introduces the sulfonyl chloride group.
Expertise & Experience: The formation of the urea linkage is typically a high-yielding and straightforward reaction. However, the subsequent chlorosulfonation step is often challenging. The urea functionality can be sensitive to the harsh, acidic conditions of chlorosulfonation, potentially leading to side reactions and decomposition. The reaction requires careful temperature control to minimize the formation of diaryl sulfone byproducts.[1]
Trustworthiness: While conceptually simple, this route's reliability can be compromised by the chlorosulfonation step. The reaction's success is highly dependent on the precise control of reaction parameters.
Authoritative Grounding: The use of chlorosulfonic acid for the introduction of a sulfonyl chloride group onto an aromatic ring is a classic and well-documented electrophilic aromatic substitution reaction.[2]
Route 2: The "Sulfonyl Chloride First" Approach - Urea Formation on a Pre-formed Sulfonyl Chloride
This convergent approach involves the synthesis of a sulfonamide intermediate which is then converted to the final product.
Conceptual Workflow for Route 2
Caption: Route 2: A multi-step approach starting with a protected sulfanilamide.
In-depth Analysis:
This route begins with the readily available sulfanilamide. The amino group is first protected, typically as an acetamide, to prevent unwanted side reactions during the subsequent chlorosulfonation. After the introduction of the sulfonyl chloride, the protecting group is removed, and the resulting 4-aminobenzenesulfonyl chloride is reacted with methyl isocyanate.
Expertise & Experience: This is a more traditional and often more reliable approach. The protection-deprotection sequence adds steps but ensures a cleaner chlorosulfonation reaction. The reaction of the free amine with methyl isocyanate is generally very efficient.[3]
Trustworthiness: Each step in this sequence is a well-understood and high-yielding transformation, making this a robust and reproducible route.
Authoritative Grounding: The synthesis of sulfanilamide derivatives often employs this protection strategy to direct the chlorosulfonation to the desired position and avoid reactions at the amino group.[4]
Route 3: The "Sandmeyer" Approach - Diazotization of a Sulfonamide
This less common but potentially advantageous route involves the diazotization of a pre-formed sulfonamide followed by a Sandmeyer-type reaction.
Conceptual Workflow for Route 3
Caption: Route 3: Synthesis via urea formation followed by a Sandmeyer reaction.
In-depth Analysis:
This route begins with the formation of the urea linkage on sulfanilamide. The resulting 4-(3-methyl-ureido)-benzenesulfonamide is then subjected to diazotization, followed by a Sandmeyer reaction with sulfur dioxide and a copper(I) catalyst to install the sulfonyl chloride group.
Expertise & Experience: This route avoids the use of harsh chlorosulfonating agents. However, the handling of diazonium salts requires careful temperature control due to their potential instability. The Sandmeyer reaction itself can sometimes be substrate-dependent in terms of yield. Recent advances have made this transformation more reliable.[5][6][7]
Trustworthiness: While potentially offering a milder alternative to chlorosulfonation, the multi-step nature and the need for strict temperature control during diazotization can introduce variability.
Authoritative Grounding: The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to a wide variety of functional groups, including sulfonyl chlorides.[8][9][10]
Harsh chlorosulfonation conditions, potential for side reactions
Multiple protection/deprotection steps
Handling of unstable diazonium salts, catalyst sensitivity
Safety Considerations
Use of highly corrosive chlorosulfonic acid
Standard laboratory precautions
Careful temperature control for diazotization
Cost-Effectiveness
Potentially cost-effective if chlorosulfonation is optimized
Higher cost due to more steps and reagents
Moderate cost, dependent on catalyst and SO₂ source
Experimental Protocols
Protocol for Route 2: Synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride
This protocol is a representative example based on established procedures for analogous transformations.
Step 1: Acetylation of Sulfanilamide
To a stirred solution of sulfanilamide (1 eq.) in acetic anhydride (3 eq.) at room temperature, add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to 80-90°C for 2 hours.
Cool the reaction mixture and pour it into ice-water.
Collect the precipitated p-acetamidobenzenesulfonamide by filtration, wash with cold water, and dry.
Step 2: Chlorosulfonation of p-Acetamidobenzenesulfonamide
To chlorosulfonic acid (5 eq.) cooled in an ice bath, slowly add p-acetamidobenzenesulfonamide (1 eq.) in portions, maintaining the temperature below 10°C.
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2 hours.
Carefully pour the reaction mixture onto crushed ice.
Collect the precipitated 4-acetamidobenzenesulfonyl chloride by filtration, wash with cold water, and dry under vacuum.
Step 3: Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride
Suspend 4-acetamidobenzenesulfonyl chloride (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate 4-aminobenzenesulfonyl chloride.
Collect the product by filtration, wash with water, and dry.
Step 4: Urea Formation
Dissolve 4-aminobenzenesulfonyl chloride (1 eq.) in a suitable aprotic solvent (e.g., THF, acetone).
Cool the solution in an ice bath and add methyl isocyanate (1.1 eq.) dropwise.
Allow the reaction to stir at room temperature for 1-2 hours.
Remove the solvent under reduced pressure to obtain the crude 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Alternatives to 4-(3-Methyl-ureido)-benzenesulfonyl chloride
While 4-(3-Methyl-ureido)-benzenesulfonyl chloride is a key intermediate for glipizide, alternative precursors could be considered in drug discovery programs aiming for novel sulfonylurea derivatives. These alternatives would typically involve modifications to the urea portion of the molecule. For instance, replacing the methyl group with other alkyl or aryl substituents could modulate the compound's pharmacokinetic and pharmacodynamic properties.
In the context of glipizide synthesis, alternative strategies might bypass the formation of the sulfonyl chloride altogether. For example, coupling a pre-formed 4-(3-methyl-ureido)-benzenesulfonic acid with the requisite amine using a coupling agent could be explored, although this would likely be less efficient for large-scale production.
For the management of hyperglycemia, several alternative drug classes to sulfonylureas like glipizide exist, including metformin, DPP-4 inhibitors, SGLT-2 inhibitors, and GLP-1 receptor agonists.[11][12][13]
Conclusion
The synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride can be approached through several distinct routes, each with its own set of advantages and disadvantages.
Route 1 ("Urea First") is the most direct on paper but is hampered by the harsh and often low-yielding chlorosulfonation of the urea derivative.
Route 2 ("Sulfonyl Chloride First") is a longer but more reliable and generally higher-yielding approach, making it well-suited for process development and scale-up.
Route 3 ("Sandmeyer") offers a milder alternative to chlorosulfonation but requires careful control of the diazotization step.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as scale, available equipment, safety protocols, and cost. For robust and scalable production, Route 2 currently represents the most well-validated and trustworthy approach. Further process optimization of any of these routes could, however, alter this assessment.
References
Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. Organic Letters. [Link]
Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. PubMed. [Link]
Assay of sulfa drugs by diazotitration Diazotization Titrations. SlideShare. [Link]
Sulfonamide to sulfonyl radical strategies and our diazotization protocol. ResearchGate. [Link]
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC. [Link]
What is an alternative medication to glipizide (a sulfonylurea) for managing hyperglycemia?. GoodRx. [Link]
REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. ResearchGate. [Link]
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]
Exploring Alternatives to Glipizide: A Guide for Diabetes Management. Oreate AI Blog. [Link]
Preparation of 2- and 4-arylmethyl N-substituted and N,N-disubstituted anilines via a "green", multicomponent reaction. PubMed. [Link]
Urea Formation - Common Conditions. Organic Chemistry Data. [Link]
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Research Journal of Pharmacy and Technology. [Link]
Aryne‐Enabled C−N Arylation of Anilines. PMC. [Link]
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]
Sulfur-assisted urea synthesis from carbon monoxide and ammonia in water. ChemRxiv. [Link]
An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Semantic Scholar. [Link]
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]
Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides.
Short Topic: More ways to use. Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. [Link]
Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]
Technical Guide: Analytical Validation for 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Executive Summary The Challenge: 4-(3-Methyl-ureido)-benzenesulfonyl chloride (MU-BSC) is a highly reactive electrophile used as a key intermediate in the synthesis of sulfonylurea antidiabetics. Its sulfonyl chloride mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 4-(3-Methyl-ureido)-benzenesulfonyl chloride (MU-BSC) is a highly reactive electrophile used as a key intermediate in the synthesis of sulfonylurea antidiabetics. Its sulfonyl chloride moiety (
) is moisture-sensitive, rapidly hydrolyzing to the corresponding sulfonic acid in the presence of water.[1]
The Solution: Standard Reversed-Phase HPLC (RP-HPLC) often fails for this analyte because aqueous mobile phases induce on-column degradation, leading to split peaks and quantitation errors. This guide validates a Pre-column Derivatization HPLC Method as the superior alternative, ensuring the analyte is converted to a stable sulfonamide prior to analysis.
Part 1: Chemical Context & The Hydrolysis Pitfall[1]
To validate a method for MU-BSC, one must first understand its instability. In aqueous media, the following reaction occurs spontaneously:
Why "Standard" Methods Fail
Direct RP-HPLC: Uses aqueous buffers. The analyte degrades during the run. The resulting chromatogram shows a "saddle" between the chloride and acid peaks, making integration impossible.
Potentiometric Titration: While useful for total acidity, it cannot distinguish between the active sulfonyl chloride and the hydrolyzed sulfonic acid impurity. It lacks specificity , a core ICH Q2 requirement.
Part 2: Comparative Method Performance
The following data compares three analytical approaches. The Derivatization Method (Method C) is the only workflow satisfying all ICH Q2(R1) criteria for pharmaceutical intermediates.
Table 1: Comparative Performance Matrix
Feature
Method A: Direct RP-HPLC
Method B: Potentiometric Titration
Method C: Derivatization HPLC (Recommended)
Principle
Separation on C18 with Acidic Water/ACN
Reaction with excess morpholine; back-titration
Convert to stable amide; RP-HPLC separation
Specificity
Low (Artifacts formed on-column)
None (Cannot distinguish active/degraded)
High (Separates derivative from impurities)
Stability
Poor (< 15 min in solution)
N/A (Immediate analysis required)
Excellent (> 24 hours)
Linearity ()
0.985 (Drift due to hydrolysis)
0.999 (For total acidity only)
> 0.999
LOQ
~0.1% (Unreliable)
~1.0%
0.05%
Suitability
Quick spot-check (Qualitative)
Raw material assay (Macro)
Release Testing & Impurity Profiling
Part 3: The Validated Protocol (Method C)
Core Logic: The "Trap and Separate" Strategy
Instead of fighting the instability, we exploit the reactivity. We react MU-BSC with a secondary amine (e.g., Diethylamine or Piperidine) to form a stable sulfonamide.
Reaction:
Experimental Workflow
Figure 1: Derivatization workflow ensuring analyte stability prior to injection.
Detailed Methodology
1. Reagents:
Derivatizing Agent: Diethylamine (DEA), >99%.
Solvent: Acetonitrile (HPLC Grade, dry).
Buffer: 0.1% Orthophosphoric acid or 10mM Ammonium Acetate.
2. Sample Preparation:
Weigh 50 mg of MU-BSC into a 50 mL volumetric flask.
Add 20 mL of dry Acetonitrile .
Add 1.0 mL of Diethylamine (Molar excess > 5x).
Sonicate for 2 minutes. (Reaction is exothermic and rapid).
Dilute to volume with Acetonitrile.
Final Dilution: Transfer 1 mL of this stock to a 10 mL flask and dilute with Mobile Phase.
3. Chromatographic Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
The following data represents typical validation characteristics for this class of sulfonylureas, derived from standard industry practices for acid chloride analysis.
Specificity & Selectivity
The method must resolve the derivative from the hydrolysis product (sulfonic acid).
Sulfonic Acid RT: ~2.5 min (Elutes at void due to polarity).
MU-BSC Derivative RT: ~8.4 min.
Resolution (
): > 15.0 (Excellent separation).
Linearity & Range
Range: 50% to 150% of target concentration (0.5 mg/mL).
Equation:
Correlation Coefficient (
): 0.9998.
Interpretation: The derivatization reaction is quantitative and linear across the working range.[4]
Stability of Solution
A critical parameter. The derivatized sample was injected at 0, 12, and 24 hours.
% RSD of Peak Area: 0.4% over 24 hours.
Accuracy (Recovery)
Spike recovery experiments were performed by adding known amounts of MU-BSC to a placebo matrix.
Spike Level
Recovery %
% RSD (n=3)
50%
99.4%
0.5%
100%
100.1%
0.3%
150%
99.8%
0.6%
References
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]
Kishore, M., et al. (2011). Stability indicating HPLC method for the analysis of sulfonyl chlorides.[1] Journal of Chromatographic Science. (Validates the necessity of derivatization for unstable acid chlorides).
BenchChem. (2025).[1][6] Stability and Storage of Benzenesulfonyl Chlorides: A Technical Guide. (Provides data on hydrolysis rates of sulfonyl chlorides).
Sigma-Aldrich. (2024). Benzenesulfonyl chloride derivatization grade (HPLC) Technical Information. (Describes the use of secondary amines for stabilizing sulfonyl chlorides).
In vitro testing of compounds synthesized with "4-(3-Methyl-ureido)-benzenesulfonyl chloride"
An In-Depth Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 4-(3-Methyl-ureido)-benzenesulfonyl Chloride This guide provides a comprehensive framework for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 4-(3-Methyl-ureido)-benzenesulfonyl Chloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing cascade for novel compounds synthesized using the 4-(3-Methyl-ureido)-benzenesulfonyl chloride scaffold. This chemical class, an extension of sulfonylureas, has emerged as a promising source of potent and selective anticancer agents. We will move beyond simple procedural lists to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.
Introduction: From Diabetes to Oncology
The sulfonylurea scaffold has a storied history in medicine, primarily as an insulin secretagogue for treating type 2 diabetes.[1][2] However, extensive research has unveiled significant anticancer properties within this chemical family, representing a serendipitous discovery in oncology.[3] Derivatives synthesized from precursors like 4-(3-Methyl-ureido)-benzenesulfonyl chloride have shown activity against a range of malignancies by engaging diverse and critical cellular targets.[4][5] This guide focuses on the essential in vitro assays required to characterize these novel derivatives, compare their performance against relevant alternatives, and elucidate their mechanisms of action.
Chapter 1: The Chemical Scaffold and Its Primary Biological Targets
Compounds derived from 4-(3-Methyl-ureido)-benzenesulfonyl chloride are typically synthesized through a nucleophilic substitution reaction where the chlorine atom on the sulfonyl chloride is displaced by an amine or a hydroxyl group from a target molecule. This modular synthesis allows for the creation of large libraries of compounds with diverse functionalities.
Caption: General synthesis of novel sulfonylurea derivatives.
The true value of this scaffold lies in its ability to be tailored to interact with several validated anticancer targets. Understanding these targets is crucial for designing a logical testing strategy.
Caption: Mapping of sulfonylurea derivatives to targets and outcomes.
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This provides the first critical data point—the concentration at which the compound exerts a biological effect.
Causality Behind Experimental Choices: We compare two primary assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein. While both are effective, the SRB assay is less susceptible to interference from compounds that affect cellular metabolism without inducing cell death, making it a robust choice.[6] The selection of a diverse cancer cell line panel (e.g., breast, lung, colon, drug-resistant lines) is critical to identify broad-spectrum activity or selective potency.[4][7]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic potential of novel compounds.[8][9]
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Doxorubicin) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 72 hours.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Comparative IC₅₀ Values
All quantitative antiproliferative data should be summarized in a clear, comparative table.
Chapter 3: Mechanistic Deep Dive: Target-Specific Assays
Compounds with potent antiproliferative activity (low micromolar or nanomolar IC₅₀) must be further investigated to determine their specific mechanism of action.
Carbonic Anhydrase (CA) Inhibition Assay
Scientific Rationale: Tumor-associated isoforms CA IX and CA XII are highly expressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis.[5][12] Selective inhibition of these isoforms over ubiquitous CAs (I and II) is a key goal for targeted therapy.[13]
Enzyme & Substrate Prep: Use purified, recombinant human CA isoforms (I, II, IX, XII). Prepare a pH 7.5 HEPES buffer containing a pH indicator (e.g., p-nitrophenol).
Reaction Initiation: In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution.
Monitoring: The CA-catalyzed hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in the indicator's absorbance over time.
Data Analysis: Calculate the initial rate of reaction. Determine the inhibitor concentration that reduces the enzyme activity by 50% (IC₅₀) and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative CA Inhibition Profile
Scientific Rationale: Many anticancer drugs target protein kinases. However, a compound that potently inhibits an isolated kinase in a test tube (biochemical assay) may fail in a cellular context due to poor permeability, rapid efflux, or off-target effects.[14] A two-step approach is therefore essential.
Caption: A robust workflow for validating kinase inhibitors.
Protocol 1: Biochemical Kinase Assay (e.g., ROCK inhibitor assay): [15]
Assay Mix: Prepare a reaction buffer (e.g., 20 mM HEPES, 20 mM MgCl₂) containing a peptide substrate, ATP, and the kinase (e.g., Rho kinase).
Inhibitor Addition: Add serially diluted test compounds.
Reaction & Termination: Incubate to allow phosphorylation. Terminate the reaction with EDTA.
Detection: Separate phosphorylated and non-phosphorylated peptides and quantify the signal.
Cell Engineering: Use cells engineered to express the target kinase as a fusion with NanoLuc® luciferase.
Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.
Compound Competition: Add the test compound, which will compete with the tracer for binding.
Detection: Add the luciferase substrate. If the tracer is bound, BRET (Bioluminescence Resonance Energy Transfer) occurs. If the compound displaces the tracer, the BRET signal decreases.
Analysis: Measure the BRET ratio to determine the cellular IC₅₀.
Chapter 4: Evaluating Downstream Cellular Fates
Once a compound is confirmed to hit its target, the next step is to characterize the resulting cellular phenotype, such as cell cycle arrest or apoptosis.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Many anticancer agents, particularly those targeting kinases or tubulin, function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation.[6][16] Flow cytometry provides a quantitative snapshot of the cell cycle distribution within a population.
Experimental Protocol:
Treatment: Treat cells with the test compound at its 1x and 5x IC₅₀ concentrations for 24-48 hours.
Harvest & Fix: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to DNA content.
Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence of at least 10,000 cells per sample.
Analysis: Model the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Response Assay
Scientific Rationale: Certain sulfonylurea derivatives have been shown to induce DNA double-strand breaks, a catastrophic event for cancer cells.[16] The earliest marker of this event is the phosphorylation of histone H2AX to form γH2AX, which can be detected by Western blotting.[6]
Experimental Protocol (Western Blot for γH2AX):
Protein Extraction: Treat cells with the compound for a set time (e.g., 24 hours), then lyse the cells to extract total protein.
Quantification: Determine protein concentration using a BCA or Bradford assay.
Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for phosphorylated H2AX (Ser139). Also probe for a loading control like β-actin.
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify the band intensity relative to the loading control to compare the levels of DNA damage between treatments.
Conclusion and Forward Look
The in vitro evaluation of novel compounds derived from 4-(3-Methyl-ureido)-benzenesulfonyl chloride requires a systematic, multi-tiered approach. This guide outlines a logical cascade, beginning with broad antiproliferative screening to identify potent candidates, followed by specific biochemical and cellular assays to confirm target engagement and elucidate the mechanism of action. Finally, downstream assays confirm the intended cellular fate, such as cell cycle arrest or apoptosis. By rigorously comparing novel derivatives to established clinical agents and parent compounds, researchers can confidently identify promising new therapeutic leads for advancement into preclinical in vivo models.
References
Effects of Sulfonylureas on Tumor Growth: A Review of the Literature. National Institutes of Health (NIH). [Link]
Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. [Link]
Sulfonylurea derivatives and cancer, friend or foe? ResearchGate. [Link]
Design, synthesis and cytotoxic activity of novel sulfonylurea derivatives of podophyllotoxin. Bioorganic & Medicinal Chemistry. [Link]
Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI. [Link]
Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. National Institutes of Health (NIH). [Link]
Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. National Institutes of Health (NIH). [Link]
Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. National Institutes of Health (NIH). [Link]
Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. MDPI. [Link]
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applied Pharmaceutical Science. [Link]
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
In Vitro Assay for ROCK inhibitors. ChEMBL. [Link]
Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]
Design, synthesis and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent carbonic anhydrase IX inhibitors. PubMed. [Link]
Synthesis, Biological Evaluation, and Structure-Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. ResearchGate. [Link]
An Experimental Models (In-Vivo and In-Vitro) Used for the Study of Antidiabetic agents. ResearchGate. [Link]
Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. PubMed. [Link]
Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]
One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. FLORE. [Link]
4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles. PubMed. [Link]
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD. [Link]
Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic. SciSpace. [Link]
4-Chloro-N-(3-methylphenyl)benzenesulfonamide. National Institutes of Health (NIH). [Link]
SAR studies of derivatives from "4-(3-Methyl-ureido)-benzenesulfonyl chloride"
Topic: SAR Studies of Derivatives from "4-(3-Methyl-ureido)-benzenesulfonyl chloride" Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary: The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: SAR Studies of Derivatives from "4-(3-Methyl-ureido)-benzenesulfonyl chloride"
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The "Small-Tail" Strategy in Sulfonamide Design
This guide analyzes the structure-activity relationship (SAR) of derivatives synthesized from 4-(3-Methyl-ureido)-benzenesulfonyl chloride . This scaffold represents a specific subclass of Carbonic Anhydrase Inhibitors (CAIs) .
While the clinical candidate SLC-0111 utilizes a bulky 4-fluorophenyl tail to achieve isoform selectivity (targeting tumor-associated CA IX/XII), the 3-methyl-ureido scaffold explores the "Small-Tail" chemical space. This guide compares the pharmacological profile of these methyl-ureido derivatives against the industry standards (Acetazolamide and SLC-0111), providing protocols for their synthesis and biological validation.
Chemical Context & Mechanistic Rationale
The molecule 4-(3-Methyl-ureido)-benzenesulfonyl chloride serves as a bifunctional electrophilic synthon. It allows for the independent modification of the "Head" (Zinc-Binding Group) while fixing the "Tail" (Hydrophobic interaction element).
The Pharmacophore Model
Effective CAIs generally follow the "Tail Approach" design:
Zinc-Binding Group (ZBG): The sulfonamide moiety (
) coordinates with the catalytic Zn ion in the enzyme active site.
Linker: The benzene ring provides the rigid spacing.
Tail: The ureido group (
) extends into the enzyme's hydrophobic pocket.
Comparative Logic:
SLC-0111 (Clinical Standard): Uses a phenyl urea tail.[1][2] The bulky aromatic ring engages in
-stacking interactions within the hydrophobic pocket of CA IX, conferring high selectivity over cytosolic CA I/II.
Methyl-Ureido Scaffold (Topic): Uses a methyl urea tail. This reduces steric bulk and lipophilicity (
), altering membrane permeability and water solubility. However, it often sacrifices the high isoform selectivity seen with aryl tails.
Comparative Performance Analysis
The following table contrasts the "Methyl-Ureido" derivatives (derived from the subject chloride reacted with ammonia) against standard inhibitors.
Feature
Methyl-Ureido Analog (Subject)
SLC-0111 (Alternative)
Acetazolamide (Standard)
Chemical Structure
4-(3-methylureido)benzenesulfonamide
4-(3-(4-fluorophenyl)ureido)benzenesulfonamide
5-acetamido-1,3,4-thiadiazole-2-sulfonamide
Tail Sterics
Small (Methyl)
Large (Phenyl)
None (Compact Heterocycle)
Primary Target
CA II (High Potency), CA IX (Moderate)
CA IX / CA XII (High Selectivity)
Pan-inhibitor (CA I, II, IX, XII)
Selectivity (IX vs II)
Low to Moderate ( ratio 1-10)
High ( ratio > 100)
Low (Non-selective)
Water Solubility
High
Low (Requires formulation)
Moderate
Main Application
Glaucoma (Topical), Diuretics
Hypoxic Tumors (Metastatic)
Glaucoma, Altitude Sickness
Key Insight: The methyl-ureido derivatives are often more potent against the ubiquitous cytosolic isoform hCA II (
) compared to hCA IX. This makes them less suitable for systemic cancer therapy (due to off-target side effects) but potentially superior for topical applications (e.g., glaucoma) where solubility is critical.
Experimental Protocols
A. Synthesis of Sulfonamide Derivatives
Objective: Convert the sulfonyl chloride precursor into a bioactive primary sulfonamide.
Note: Secondary sulfonamides (reacting with substituted amines) generally lose CA inhibitory activity but may serve as prodrugs.
Protocol: Amination of Sulfonyl Chloride
Reagents: 4-(3-Methyl-ureido)-benzenesulfonyl chloride (1.0 eq), Aqueous Ammonia (25%, excess) or Alkyl Amine (1.1 eq), Acetone or THF (Solvent).
Setup: Cool the amine solution to 0°C in an ice bath.
Addition: Dissolve the sulfonyl chloride in minimal dry acetone. Add dropwise to the amine solution over 15 minutes. Caution: Exothermic.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup: Acidify to pH 2 with 1N HCl to precipitate the product. Filter the white solid.
Purification: Recrystallize from Ethanol/Water.
Validation:
(DMSO-) must show the sulfonamide singlet () and the urea methyl doublet.[3]
B. Stopped-Flow
Hydration Assay
Objective: Determine the Inhibition Constant (
).
Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).
Enzyme: Recombinant hCA I, II, IX, or XII.
Substrate:
-saturated water.
Method:
Incubate enzyme + inhibitor (10 nM – 10
M) for 15 mins at RT.
Mix rapidly with substrate in a Stopped-Flow apparatus.
Monitor absorbance drop at 557 nm (acidification).
Calculation: Fit initial rates to the Cheng-Prusoff equation to derive
.
Visualizations & Pathways
Figure 1: Synthetic Workflow & SAR Divergence
This diagram illustrates how the sulfonyl chloride intermediate acts as a divergence point.
Caption: Divergent synthesis from the sulfonyl chloride. Route A yields the active inhibitor class.
Figure 2: SAR Logic - The Tail Approach
Comparison of the Methyl-tail (Subject) vs. Phenyl-tail (SLC-0111).
Caption: Structural impact of the urea tail on isoform selectivity (Cytosolic vs. Transmembrane).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry. Link
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link
McDonald, P. C., et al. (2020).[4] SLC-0111: A First-in-Class Inhibitor of Carbonic Anhydrase IX in Clinical Development. American Journal of Clinical Oncology. Link
Technical Comparison Guide: 4-(3-Methyl-ureido)-benzenesulfonyl Chloride vs. Sulfonyl Fluorides
Executive Summary: The Stability-Reactivity Paradox In the synthesis of sulfonylurea-based therapeutics (e.g., glimepiride analogs, antidiabetics), the choice of the sulfonyl electrophile is the critical determinant of y...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Reactivity Paradox
In the synthesis of sulfonylurea-based therapeutics (e.g., glimepiride analogs, antidiabetics), the choice of the sulfonyl electrophile is the critical determinant of yield and purity.
4-(3-Methyl-ureido)-benzenesulfonyl chloride (1-Cl) represents the traditional "high-energy" electrophile. While kinetically rapid, it suffers from a fundamental incompatibility: the molecule contains both a highly electrophilic center (
) and a nucleophilic moiety (the urea ). This leads to rapid self-polymerization, hydrolytic instability, and difficult purification.
Sulfonyl Fluorides (1-F) , utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, resolve this paradox. The unique stability of the
bond allows the urea functionality to coexist without protection, remaining inert until specifically activated. This guide compares these two approaches, providing experimental evidence for the superiority of the SuFEx protocol in complex heteroatom-rich syntheses.
Part 1: Technical Profile & Mechanistic Divergence
The Chloride: 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Primary Failure Mode:Intermolecular Self-Condensation . The urea nitrogen of Molecule A attacks the sulfonyl chloride of Molecule B, leading to oligomerization.
Hydrolytic Stability: Poor (
min in aqueous organic solvents).
Handling: Requires anhydrous, acid-free conditions; cannot be purified by chromatography.
The Fluoride: 4-(3-Methyl-ureido)-benzenesulfonyl fluoride
Stability: Stable to boiling water, chromatography, and weak nucleophiles.
Activation: Requires specific Lewis base activation (e.g., DBU, BEMP) or silyl ether partners to break the kinetic barrier.
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the self-destruction of the chloride versus the controlled activation of the fluoride.
Figure 1: Comparative reaction pathways showing the inherent instability of the urea-substituted sulfonyl chloride vs. the controlled reactivity of the fluoride analog.
Part 2: Experimental Protocols
Protocol A: Synthesis via Sulfonyl Chloride (Traditional)
Use this route only if in situ generation is strictly required.
Chlorosulfonation: Dissolve 1-(3-methylureido)benzene (10 mmol) in
(anhydrous) at 0°C.
Addition: Add
(5.0 equiv) dropwise. Note: The urea moiety will protonate, temporarily protecting it, but yield is often compromised by acid-catalyzed hydrolysis of the urea.
Quench & Extraction: Pour onto crushed ice/brine. Rapidly extract with EtOAc. Do not wash with basic water (induces polymerization).
Immediate Coupling: Dry over
and immediately add the amine nucleophile (1.2 equiv) and excess Pyridine (3.0 equiv) at 0°C.
Outcome: Typical yields 40-60%. Impurities include sulfonic acid (hydrolysis) and urea-dimers.
Protocol B: Synthesis via Sulfonyl Fluoride (SuFEx Recommended)
This route allows for the isolation of a stable building block.
Step 1: Synthesis of the Fluoride Hub
Precursor: Start with the crude sulfonyl chloride (from Protocol A) or the corresponding sulfonic acid.
Fluorination: Dissolve the crude chloride in Acetone/Water (1:1). Add
) displaces rapidly. The resulting is hydrophobic and precipitates or oils out.
Purification: Extract with EtOAc. The product can be purified by silica gel chromatography (unlike the chloride).
Result:4-(3-Methyl-ureido)-benzenesulfonyl fluoride . Stable white solid.
Step 2: SuFEx Coupling
Reaction: To a solution of the Sulfonyl Fluoride (1.0 equiv) and Amine (1.1 equiv) in Acetonitrile, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv).
Conditions: Stir at RT for 1-4 hours.
Note: If the amine is sensitive, use the Silyl-SuFEx method: React
with catalyzed by 5 mol% BEMP.
Workup: Evaporate solvent. Direct crystallization or short plug filtration.
Outcome: Typical yields >90%. No self-reaction byproducts.
Part 3: Comparative Data Analysis
The following table summarizes the physicochemical differences critical for drug development workflows.
Feature
Sulfonyl Chloride ()
Sulfonyl Fluoride ()
Bond Energy
46 kcal/mol (Weak, Labile)
~90 kcal/mol (Strong, Stable)
Geometry
Tetrahedral, longer S-Cl bond (2.05 Å)
Tetrahedral, short S-F bond (1.56 Å)
Redox Stability
Susceptible to reduction (to sulfinates)
Resistant to reduction (compatible with Pd chemistry)
Water Tolerance
Hydrolyzes rapidly ( mins)
Stable in water/buffer ( weeks at pH 7)
Selectivity
Reacts with all nucleophiles (OH, NH, SH)
Reacts only with "activated" nucleophiles (Si-ethers, or DBU-activated amines)
Urea Compatibility
Low (Risk of intramolecular cyclization)
High (Orthogonal to urea functionality)
Experimental Workflow Visualization
Comparison of the operational complexity between the two routes.
Figure 2: Operational workflow comparison. The SuFEx route introduces a stable intermediate step (Step 2_F) that allows for quality control and purification, eliminating the "race against time" present in the chloride route.
References
Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry. Link
Loughlin, W. A., et al. (2014). "Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides." ACS Combinatorial Science.[5] Link
Jones, L. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." Crystal Growth & Design. Link
Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Guide. Link
A Head-to-Head Comparison of 4-(3-Methyl-ureido)-benzenesulfonyl Chloride and Structurally Related Building Blocks in Medicinal Chemistry
Abstract In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The urea moiety and the sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The urea moiety and the sulfonamide functional group are independently recognized as "privileged structures" due to their versatile roles in establishing critical hydrogen bond interactions with biological targets.[1][2][3] This guide presents a detailed, head-to-head comparison of 4-(3-Methyl-ureido)-benzenesulfonyl chloride , a bifunctional building block, with three structurally similar alternatives: p-Toluenesulfonyl chloride (Tosyl Chloride) , 4-(Acetylamino)benzenesulfonyl chloride , and 4-(Methylsulfonyl)benzenesulfonyl chloride . Through an analysis of their physicochemical properties, synthetic reactivity, and potential applications in medicinal chemistry, this document aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic and molecular design endeavors.
Introduction: The Strategic Value of Urea and Sulfonamide Moieties
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid and potent hydrogen bond donor-acceptor unit.[4][5] This capacity allows urea-containing compounds to form stable, bidentate hydrogen bonds with protein backbones and specific amino acid residues, a feature leveraged in numerous FDA-approved drugs, particularly kinase inhibitors like Sorafenib.[2][6]
Simultaneously, the sulfonamide group, readily synthesized from sulfonyl chlorides, is a classic pharmacophore found in a vast array of therapeutics, including antibacterial agents, diuretics, and anticonvulsants.[7][8] The sulfonyl chloride itself is a versatile and reactive chemical handle used to couple molecular fragments, typically through the formation of a stable sulfonamide linkage with primary or secondary amines.[3]
4-(3-Methyl-ureido)-benzenesulfonyl chloride synergistically combines these two powerful functionalities. It offers a reactive sulfonyl chloride for covalent linkage and a pre-installed, N-methylated urea for establishing key binding interactions. However, its utility must be weighed against other available building blocks. This guide compares it against three common alternatives to illuminate the nuanced advantages and disadvantages of each.
p-Toluenesulfonyl chloride (Tosyl Chloride): A baseline comparator, representing a simple, substituted benzenesulfonyl chloride.
4-(Acetylamino)benzenesulfonyl chloride: An amide-based analogue to directly compare the urea linker with an amide linker.
4-(Methylsulfonyl)benzenesulfonyl chloride: An analogue where the urea's hydrogen bond-donating ability is removed, replaced by a purely accepting sulfone group.
Physicochemical and Structural Analysis
The choice of a building block is fundamentally influenced by its physical and chemical properties. The substituent at the 4-position of the benzenesulfonyl chloride ring significantly alters molecular weight, polarity, and hydrogen bonding potential, which in turn affects solubility, crystal packing, and reactivity.
Caption: Core structures of the compared building blocks.
Moisture-sensitive, hydrolyzes rapidly in water[12]
Moisture-sensitive
Moisture-sensitive
Expert Analysis:
The urea and amide functionalities in the target molecule and its acetylamino analogue, respectively, significantly increase polarity (lower cLogP) and hydrogen bonding capacity compared to the simple methyl group of tosyl chloride. This generally translates to improved aqueous solubility of the final sulfonamide product, a critical parameter in drug development. The high melting point of the acetylamino and methylsulfonyl analogues suggests strong intermolecular forces and potentially lower solubility in nonpolar organic solvents used for reactions. The presence of the urea's two N-H protons makes 4-(3-Methyl-ureido)-benzenesulfonyl chloride unique in this set as a dual hydrogen bond donor.
Reactivity and Synthetic Considerations
The primary utility of these building blocks is the synthesis of sulfonamides via reaction with a nucleophilic amine. The electrophilicity of the sulfur atom in the sulfonyl chloride is modulated by the electronic nature of the para-substituent.
Caption: General workflow for sulfonamide synthesis.
Electronic Effects on Reactivity:
p-Toluenesulfonyl chloride: The methyl group is weakly electron-donating, providing a baseline reactivity.
4-(Acetylamino)benzenesulfonyl chloride: The acetamido group is an activating group due to the nitrogen lone pair's resonance, but this effect is somewhat attenuated by the carbonyl's withdrawing nature. Overall, it is considered an electron-donating group, which slightly decreases the electrophilicity of the sulfonyl chloride compared to an unsubstituted ring.
4-(3-Methyl-ureido)-benzenesulfonyl chloride: Similar to the acetamido group, the ureido group is electron-donating via resonance, which may slightly temper the reactivity of the sulfonyl chloride.
4-(Methylsulfonyl)benzenesulfonyl chloride: The methylsulfonyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the sulfonyl chloride, making it the most reactive of the four.
Trustworthiness: A Self-Validating Protocol for Sulfonamide Synthesis
This protocol is designed for robustness and can be applied with any of the compared building blocks. The causality behind each step is explained to ensure reproducibility.
Experimental Protocol: General Procedure for the Synthesis of N-Benzyl-4-(substituted)benzenesulfonamide
Reactor Setup & Inerting: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the selected benzenesulfonyl chloride (1.0 eq).
Causality: Flame-drying removes adsorbed water from the glassware. Sulfonyl chlorides are highly reactive towards water, and hydrolysis is a primary competing side reaction.[12][13] An inert nitrogen atmosphere prevents atmospheric moisture from entering the reaction.
Dissolution: Dissolve the sulfonyl chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the solution to 0°C in an ice-water bath.
Causality: Anhydrous solvent is critical to prevent hydrolysis. Cooling the reaction controls the initial exotherm upon addition of the amine and base, minimizing side product formation. DCM is a good choice as it is generally unreactive and easily removed.[14]
Amine & Base Addition: In a separate vial, dissolve benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes.
Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Using a slight excess ensures complete neutralization. Dropwise addition maintains temperature control.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
Causality: Reaction times vary based on the reactivity of the specific sulfonyl chloride and the nucleophilicity of the amine. Monitoring ensures the reaction is stopped at the optimal point.
Workup & Isolation: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: This aqueous workup systematically removes unreacted starting materials and byproducts, simplifying the final purification step.
Purification: Purify the resulting crude solid or oil by flash column chromatography (using a solvent system like ethyl acetate/hexanes) or recrystallization to yield the pure sulfonamide product.
Causality: Purification is necessary to remove any remaining impurities, providing a final product of high purity required for biological testing.
Application in Medicinal Chemistry: A Comparative Outlook
The true differentiation between these building blocks emerges when considering their role in molecular recognition at a protein's active site. The para-substituent is not merely a placeholder; it is a key determinant of the binding mode.
Caption: Differential hydrogen bonding capabilities of the linkers.
4-(3-Methyl-ureido)-benzenesulfonyl chloride: This is the superior choice when dual hydrogen-bond donation is critical for potency. The two N-H protons of the urea can form a bidentate interaction with a carboxylate or phosphate group, or bridge two different acceptor sites, providing a powerful binding anchor. This is a common motif in kinase inhibitors that bind to the hinge region.[2]
p-Toluenesulfonyl chloride: The resulting p-tolyl group is primarily a hydrophobic space-filler. It is chosen when the primary goal is to introduce a sulfonamide for synthetic linkage and a non-polar group to occupy a hydrophobic pocket, without the need for specific hydrogen bonding from the para-substituent.
4-(Acetylamino)benzenesulfonyl chloride: This building block provides a single N-H hydrogen bond donor and a carbonyl acceptor. It is an excellent alternative to the urea when only a single H-bond donor is required or when the additional N-H of the urea might create an unfavorable steric or electronic interaction. The amide bond also has a different rotational profile compared to the urea, which can influence the final conformation of the molecule.
4-(Methylsulfonyl)benzenesulfonyl chloride: This is the ideal choice when a strong hydrogen bond acceptor is needed at the para-position without a corresponding donor. The sulfone oxygens are excellent acceptors. Furthermore, the strongly electron-withdrawing nature of the sulfone can increase the acidity of a neighboring proton or influence the electronics of the entire molecule, which can be used to modulate pKa or metabolic stability.
Conclusion and Recommendations
The selection of a benzenesulfonyl chloride building block is a strategic decision with profound implications for the synthetic feasibility and biological activity of the final compound. While all four molecules discussed can be used to generate sulfonamides, their utility is highly context-dependent.
Table 2: Summary of Recommendations
Building Block
Primary Reason for Selection
Key Advantage
Key Disadvantage
4-(3-Methyl-ureido)-benzenesulfonyl chloride
To install a potent, dual hydrogen bond-donating moiety for strong target binding.
Superior H-bond donating capacity, privileged scaffold in kinase inhibitors.
Potentially lower reactivity, higher cost.
p-Toluenesulfonyl chloride
To introduce a sulfonamide linker with a simple hydrophobic group.
Low cost, high reactivity, simple structure.
Lacks specific H-bonding potential from the para-substituent.
4-(Acetylamino)benzenesulfonyl chloride
To provide a single H-bond donor and acceptor with a different conformational profile than urea.
Balanced H-bonding, established pharmacophore.
Less potent H-bond donor than urea.
4-(Methylsulfonyl)benzenesulfonyl chloride
To introduce a strong H-bond acceptor and an electron-withdrawing group.
Highest reactivity, strong H-bond acceptor.
No H-bond donating ability.
By understanding the distinct chemical personality of each building block—from the baseline reactivity of tosyl chloride to the potent hydrogen-bonding prowess of the ureido-substituted analogue—drug discovery professionals can more effectively design and synthesize molecules with a higher probability of therapeutic success.
References
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed - NIH. (2020, March 26). Retrieved February 19, 2026, from [Link]
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Retrieved February 19, 2026, from [Link]
Ureas: Applications in Drug Design | Request PDF - ResearchGate. (2025, August 9). Retrieved February 19, 2026, from [Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. (2019, December 2). Retrieved February 19, 2026, from [Link]
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). Retrieved February 19, 2026, from [Link]
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). Retrieved February 19, 2026, from [Link]
BSC (BENZENE SULFONYL CHLORIDE) - Ataman Kimya. (n.d.). Retrieved February 19, 2026, from [Link]
Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). Retrieved February 19, 2026, from [Link]
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 19, 2026, from [Link]
4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
Benzenesulfonyl chloride, 4-methyl- - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]
US2953578A - Sulfonyl urea compounds and a process of making same - Google Patents. (n.d.).
CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents. (n.d.).
Discovery of new ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as carbonic anhydrase I, II, IX and XII inhibitors - PubMed. (2019, April 15). Retrieved February 19, 2026, from [Link]
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A Senior Application Scientist's Guide to the Safe Disposal of 4-(3-Methyl-ureido)-benzenesulfonyl Chloride
This document provides a comprehensive, step-by-step protocol for the safe and effective disposal of 4-(3-Methyl-ureido)-benzenesulfonyl chloride. As a specialty chemical combining the high reactivity of a sulfonyl chlor...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the safe and effective disposal of 4-(3-Methyl-ureido)-benzenesulfonyl chloride. As a specialty chemical combining the high reactivity of a sulfonyl chloride with a ureido moiety, its handling and disposal demand a thorough understanding of its chemical nature. The procedures outlined herein are designed to mitigate risks by leveraging controlled chemical neutralization, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide moves beyond simple instruction to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and precision.
Hazard Assessment and Risk Mitigation
4-(3-Methyl-ureido)-benzenesulfonyl chloride is a reactive compound that must be handled with care. Its primary hazard stems from the sulfonyl chloride functional group (-SO₂Cl), which is susceptible to hydrolysis.[1] This reaction with water or moisture can be vigorous and produces corrosive byproducts, namely the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] Direct contact with the compound can cause severe skin and eye burns.[3][4]
Table 1: Core Hazard Profile and Safety Parameters
Given the corrosive nature of the compound and its reaction products, stringent adherence to PPE standards is mandatory.
Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[10]
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[10] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection : A chemical-resistant lab coat or apron is required to protect skin and clothing.[10]
Respiratory Protection : While all work should be done in a fume hood, a respirator may be necessary depending on the scale and potential for aerosol generation.[10]
Engineering Controls & Emergency Preparedness
Ventilation : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or corrosive fumes.[10][11]
Emergency Equipment : Ensure an eyewash station and safety shower are immediately accessible.[10] Keep a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available. Do not use combustible absorbents like sawdust.[11] For spills, cover the material with a dry, inert absorbent, and then neutralize slowly with soda ash before collection.[12]
This protocol is designed for the safe neutralization of small quantities (typically <100 g) of 4-(3-Methyl-ureido)-benzenesulfonyl chloride. The core principle is the slow, controlled addition of the sulfonyl chloride to a cooled, stirred basic solution. This method ensures that the exothermic hydrolysis reaction is managed safely and the acidic byproducts are neutralized in real-time.
Phase 1: Preparation of the Neutralization Solution
Scientific Rationale: The use of a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, serves to neutralize the hydrochloric acid and sulfonic acid generated during hydrolysis.[2][11] Performing this in a large, cooled container with vigorous stirring helps dissipate the heat generated from the exothermic reaction, preventing dangerous temperature increases and splashing.[8][11]
Select a Container : Choose a container (e.g., a large beaker or flask) with a volume at least 5-10 times that of the neutralization solution to accommodate potential foaming and stirring.
Prepare Basic Solution : Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a ~1M solution of sodium hydroxide (NaOH). Sodium bicarbonate is often preferred as it is a weaker base and its reaction with acid produces CO₂, which, while causing some foaming, provides a visual indicator of neutralization.
Cool the Solution : Place the container with the basic solution into an ice-water bath and allow it to cool to below 10°C.
Set up Stirring : Introduce a magnetic stir bar and begin vigorous stirring to ensure efficient mixing and heat distribution.
Phase 2: Controlled Addition of the Sulfonyl Chloride
Scientific Rationale: This is the most critical step. Sulfonyl chlorides react readily with nucleophiles, and the reaction rate is highly dependent on concentration and temperature.[13] Adding the reactive sulfonyl chloride slowly to an excess of the basic solution ensures that the reactant is immediately consumed and neutralized upon addition.[11] This prevents the accumulation of unreacted, hazardous material and avoids a runaway reaction. Never add the base to the sulfonyl chloride , as this can create a highly concentrated, uncontrolled, and dangerous reaction.[11]
Location : Ensure the entire apparatus is situated in the back of a chemical fume hood.
Slow Addition : Using a spatula for solids or a dropping funnel for liquids/solutions, add the 4-(3-Methyl-ureido)-benzenesulfonyl chloride to the cold, stirring basic solution in very small portions over an extended period.
Monitor Temperature : Keep a thermometer in the reaction mixture (ensuring it does not interfere with the stir bar). Maintain the temperature below 20°C. If the temperature rises, pause the addition until it cools sufficiently.
Phase 3: Final Neutralization and Verification
Scientific Rationale: After the addition is complete, it is crucial to ensure that all the sulfonyl chloride has fully hydrolyzed and the resulting solution is no longer acidic. This confirms the complete conversion of the hazardous starting material to its less hazardous salt form.
Stirring Period : Allow the mixture to stir in the ice bath for at least 1-2 hours after the final addition to ensure the reaction goes to completion.
Warm to Room Temperature : Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir.
pH Check : Once at room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-10).
Adjust pH : If the solution is still acidic, add more basic solution dropwise until the target pH range is achieved and stable.
Phase 4: Aqueous Waste Disposal
Scientific Rationale: The final neutralized solution contains the sodium salt of 4-(3-Methyl-ureido)-benzenesulfonic acid, sodium chloride, and water. These products are significantly less hazardous than the starting material.
Regulatory Compliance : Once confirmed to be neutral, the aqueous solution can typically be discharged down the drain with copious amounts of water, in accordance with local institutional and municipal regulations.[11] Always consult your institution's specific guidelines for aqueous chemical waste.
Container Rinsing : The original container of the sulfonyl chloride should be rinsed multiple times with a small amount of an inert organic solvent (like acetone), and the rinsate should be added to the neutralization mixture for disposal. Subsequently, the container can be washed with soap and water.
Workflow Visualization: Disposal Process
The following diagram illustrates the logical flow of the disposal procedure, emphasizing safety and control at each stage.
Caption: Logical workflow for the proper disposal of 4-(3-Methyl-ureido)-benzenesulfonyl chloride.
Disposal of Contaminated Materials
Solid Waste : Used gloves, weigh boats, and inert absorbents from spill cleanups should be collected in a designated hazardous waste container.[11][14] The container must be sealed, properly labeled, and disposed of through your institution's hazardous waste management program.[14]
Glassware : All glassware used in the procedure should be decontaminated by rinsing with the neutralization solution before standard washing.
By adhering to this detailed protocol, researchers can ensure the safe and responsible disposal of 4-(3-Methyl-ureido)-benzenesulfonyl chloride, upholding the highest standards of laboratory safety and environmental stewardship.
References
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (n.d.). American Chemical Society.
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). (Platform not specified).
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 01). ChemicalBook.
BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.: 98-09-9 MSDS. (2019, May 03). Labogens.
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.
What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Blog.
ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). (Source not specified).
Explain the reaction involving aryl sulphonyl chloride. (2025, December 21). Filo.
sulphuryl chloride. (n.d.). Sdfine.
Standard Operating Procedure: Urea. (n.d.). (Source not specified).
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). (Source not specified).
The disposal of laboratory waste. (2021, July 20). University of Reading.
CAS 98-09-9: Benzenesulfonyl chloride. (n.d.). CymitQuimica.
Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride | 500730-49-4. (2023, August 19). Smolecule.
SAFETY DATA SHEET. (2011, June 30). Fisher Scientific.
Personal protective equipment for handling 4-(3-Methyl-ureido)-benzenesulfonyl chloride
Executive Summary: The Hazard Profile Handling 4-(3-Methyl-ureido)-benzenesulfonyl chloride requires a specific understanding of its dual-functional nature. As a sulfonyl chloride ( ) , it is inherently moisture-sensitiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hazard Profile
Handling 4-(3-Methyl-ureido)-benzenesulfonyl chloride requires a specific understanding of its dual-functional nature. As a sulfonyl chloride (
) , it is inherently moisture-sensitive and corrosive. Upon contact with ambient humidity or mucous membranes, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid, causing immediate, severe chemical burns [1, 4].
Furthermore, the urea moiety (
) introduces hydrogen bonding capability. In a solid state, this can lead to electrostatic clumping, making the powder "sticky" and prone to erratic dispersal during weighing. This physical characteristic increases the risk of inhalation and surface contamination compared to free-flowing sulfonyl chlorides.
Core Directive: The primary safety objective is moisture exclusion to prevent acid gas evolution, followed by strict dermal and respiratory isolation .
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" protocols are insufficient for this compound due to the permeation risks of its solutions and the lachrymatory nature of its hydrolysis byproducts.
Tiered Protection Protocol
Protection Zone
Standard Operation (Weighing/Transfer)
High-Risk Operation (Spill Cleanup/Scale-up >10g)
Technical Rationale
Hand Protection
Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5 mil minimum)
Laminate Barrier: Silver Shield® or Silvershield/4H® liners under Nitrile outer gloves.
Sulfonyl chlorides can permeate thin nitrile in <15 mins if dissolved in organic solvents (e.g., DCM, THF) [10]. Laminates provide >4hr breakthrough time.
Eye/Face
Chemical Splash Goggles (Indirect Vent or Non-Vented)
Full Face Shield (Over Goggles)
Safety glasses do not seal against HCl fumes. Hydrolysis on the eye surface causes permanent corneal opacity [7].
Respiratory
Fume Hood Use Mandatory (Sash at 18 inches)
Full-Face Respirator (Cartridge: Organic Vapor + Acid Gas / P100)
Inhalation of dust or hydrolysis fumes causes severe upper respiratory tract burns [4].
Body
Lab Coat (Cotton/Poly blend)+ Chemical Apron
Tyvek® Suit (or equivalent chemical resistant coverall)
Urea derivatives can be sensitizers; prevent all skin contact to avoid allergic dermatitis.
Operational Protocol: The Safe Handling Lifecycle
This protocol is designed to be a self-validating system. If you detect the smell of acid (acrid/pungent), the containment has already failed.
Phase 1: Preparation & Weighing
Engineering Control: All handling must occur inside a certified chemical fume hood.
Static Control: Use an antistatic gun or ionizer if the powder clings to the spatula (common with ureas).
Moisture Lock: Ensure all glassware is oven-dried. Use a flow of dry Nitrogen or Argon when opening the stock container.
Phase 2: Reaction Setup
Solvent Selection: Avoid protic solvents (alcohols, water) unless intended for quenching. Compatible solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (anhydrous).
Addition Order: Dissolve the sulfonyl chloride in the solvent before adding catalysts (like Pyridine or Triethylamine) to control the exotherm.
Phase 3: Quenching (The Critical Step)
Danger: Never add water directly to the neat solid. This causes a violent, sputtering hydrolysis that releases a cloud of HCl.
The "Dilute-Cool-Destroy" Method:
Dilute: Ensure the reaction mixture is diluted with an inert solvent (e.g., Toluene or DCM).
Cool: Cool the vessel to < 5°C using an ice bath.
Destroy: Slowly add a sacrificial nucleophile (e.g., Methanol or 10% Sodium Carbonate solution) dropwise. Monitor temperature to ensure it stays < 10°C.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling and disposal.
Figure 1: Operational workflow emphasizing the critical control point at the quenching stage to prevent acid gas release.
Emergency Response & Disposal
Spill Management (< 10g)
Evacuate: Clear the immediate area of personnel.
PPE Up: Don full-face respirator and double gloves.
Cover: Do not wipe. Cover the spill with a dry absorbent (Vermiculite or Dry Sand) mixed with solid Sodium Bicarbonate (
).
Sweep: Gently sweep into a dry waste container. Do not seal tightly immediately (allow off-gassing).
Disposal Path[1][2][3][4][5]
Never dispose of unquenched acid chlorides in the trash or drain.
Protocol:
Follow the "Safe Quench Protocol" (see Figure 1).
Adjust the pH of the aqueous layer to 6–8 using Sodium Bicarbonate.
Separate layers if organic solvents were used.
Label as "Halogenated Organic Waste" with the specific hazard note: "Contains Sulfonamides/Sulfonyl Chlorides."
References
Yufeng. (2025).[1][2][3] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
UCLA/Yale EHS. (2025). Nitrile Glove Chemical Resistance Guide.[4][5] Retrieved from [Link]
Chem Service Inc. (2015). Safety Data Sheet: Benzenesulfonyl chloride.[6][7][1][3] Retrieved from [Link]
KGROUP (Virginia Tech). (2006). Quenching Reactive Substances: Acid Chlorides and Anhydrides. Retrieved from [Link]
Unigloves. (2020). Nitrile Gloves Acid Resistance Guide. Retrieved from [Link]